Tribromoacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-tribromoacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br3N/c3-2(4,5)1-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNIHYDTZZOFLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br3N | |
| Record name | TRIBROMOACETONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21142 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021669 | |
| Record name | Tribromoacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tribromoacetonitrile is a liquid. (NTP, 1992) | |
| Record name | TRIBROMOACETONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21142 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Slightly soluble (NTP, 1992) | |
| Record name | TRIBROMOACETONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21142 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
75519-19-6 | |
| Record name | TRIBROMOACETONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21142 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tribromoacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075519196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribromoacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tribromoacetonitrile in Chlorinated Water: A Technical Guide to Its Formation and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The disinfection of water is a critical public health measure, with chlorination being the most widely used method globally. While effective in mitigating waterborne pathogens, chlorination can lead to the formation of various disinfection byproducts (DBPs), some of which pose potential health risks. Among these are the haloacetonitriles (HANs), a class of nitrogenous DBPs that have garnered significant attention due to their cytotoxicity and genotoxicity. This technical guide provides an in-depth examination of the formation of a specific and highly brominated HAN, tribromoacetonitrile (TBrAN), in chlorinated water. Understanding the precursors, formation pathways, and analytical methodologies for TBrAN is crucial for its monitoring and control in drinking water and other aqueous environments relevant to pharmaceutical and scientific applications.
Precursors to this compound Formation
The formation of TBrAN is intrinsically linked to the presence of organic nitrogen precursors, chlorine, and bromide ions in the water.
Natural Organic Matter (NOM)
Natural organic matter, a complex mixture of organic compounds derived from the decomposition of plant and animal matter, is a primary precursor for DBP formation. The humic and fulvic acid fractions of NOM are particularly reactive with chlorine. The presence of nitrogen-containing functional groups within the NOM structure provides the nitrogen atom necessary for the formation of the acetonitrile backbone.
Amino Acids
Amino acids, the building blocks of proteins, are significant precursors to HAN formation. Both free amino acids and those bound within larger proteinaceous materials can react with chlorine and bromide to form TBrAN. Specific amino acids, such as tryptophan and aspartic acid, have been identified as potent HAN precursors.[1][2] The indole moiety of tryptophan, for instance, has been shown to be an important precursor to both chlorinated and brominated HANs.[1]
Factors Influencing this compound Formation
Several key factors influence the rate and extent of TBrAN formation in chlorinated water:
-
Bromide Concentration: The presence and concentration of bromide ions (Br⁻) are critical for the formation of brominated DBPs, including TBrAN. Chlorine oxidizes bromide to hypobromous acid (HOBr), which is a more effective brominating agent than hypochlorous acid (HOCl) is a chlorinating agent.[3] Consequently, in waters with elevated bromide levels, the formation of brominated HANs is favored over their chlorinated counterparts.[3] The speciation of dihaloacetonitriles (DHANs) has been shown to shift from dichloroacetonitrile (DCAN) to bromochloroacetonitrile (BCAN) and then to dibromoacetonitrile (DBAN) with increasing bromide concentration.
-
pH: The pH of the water influences the speciation of both chlorine (HOCl/OCl⁻) and bromine (HOBr/OBr⁻), as well as the reactivity of the organic precursors. The formation of some HANs has been observed to increase at lower pH values.
-
Disinfectant Dose and Contact Time: Higher chlorine doses and longer contact times generally lead to increased DBP formation. However, the relationship can be complex, as disinfectants can also participate in the degradation of formed HANs.
-
Temperature: Increased temperature can accelerate the reaction rates of DBP formation.
Quantitative Data on Haloacetonitrile Formation
The following tables summarize quantitative data on the formation of haloacetonitriles from various precursors under different experimental conditions. It is important to note that much of the existing research has focused on dihaloacetonitriles, and specific quantitative yield data for this compound is limited. The data presented here for di- and tri-haloacetonitriles can provide insights into the potential for TBrAN formation under similar conditions.
Table 1: Formation of Dihaloacetonitriles from Amino Acid Precursors
| Precursor (30 µM) | Disinfectant | pH | Reaction Time (h) | DCAN (nM) | DBAN (nM) | Reference |
| Tryptophan | Chlorine | 7 | 24 | 1300 | - | |
| Tryptophan | Free Bromine | 7 | 24 | - | 830 | |
| N-acetyl-tryptophan | Chlorine | 7 | 24 | ~1300 | - | |
| 3-indolepropionic acid | Chlorine | 7 | 24 | 500 | - | |
| 3-indolepropionic acid | Free Bromine | 7 | 24 | - | 600 |
Table 2: Influence of Bromide on Dihaloacetonitrile Speciation
| Water Source | Bromide (µg/L) | DCAN (%) | BCAN (%) | DBAN (%) | Reference |
| Lake Water | <10 | 95 | 5 | <1 | Fictional Example |
| Lake Water | 100 | 40 | 50 | 10 | Fictional Example |
| Lake Water | 500 | 5 | 35 | 60 | Fictional Example |
Note: The data in Table 2 is illustrative and based on general trends reported in the literature, as specific quantitative data from a single source for this direct comparison was not available in the initial search results.
Experimental Protocols
The study of TBrAN formation involves controlled laboratory experiments to simulate the conditions of water chlorination. Below is a generalized protocol based on common methodologies for DBP formation potential tests.
Protocol: Haloacetonitrile Formation Potential Test
1. Materials and Reagents:
-
Precursor stock solution (e.g., amino acid or natural organic matter isolate)
-
Phosphate buffer solution (to maintain constant pH)
-
Sodium hypochlorite solution (chlorine source)
-
Potassium bromide solution (bromide source)
-
Quenching agent (e.g., sodium sulfite or ascorbic acid)
-
High-purity water (for dilutions and blanks)
-
Amber glass vials with PTFE-lined septa
2. Experimental Procedure:
-
Prepare reaction solutions in amber glass vials by adding the precursor, buffer, and bromide to high-purity water.
-
Spike the solutions with sodium hypochlorite to initiate the chlorination reaction.
-
Incubate the vials in the dark at a constant temperature for a predetermined reaction time.
-
At the end of the incubation period, quench the reaction by adding a suitable quenching agent to stop the chlorination process.
-
Prepare samples for analysis according to the chosen analytical method (e.g., U.S. EPA Method 551.1).
3. Analytical Method: U.S. EPA Method 551.1 This method is commonly used for the determination of chlorination disinfection byproducts, including haloacetonitriles, in drinking water.
-
Principle: The method involves liquid-liquid extraction of the water sample with a suitable solvent (e.g., methyl tert-butyl ether - MTBE), followed by analysis of the extract by gas chromatography with an electron capture detector (GC-ECD).
-
Extraction: A 50 mL water sample is extracted with 3 mL of MTBE.
-
Analysis: A small volume (e.g., 2 µL) of the extract is injected into the GC-ECD for separation and quantification of the target haloacetonitriles.
-
Quality Control: The method includes specific quality control procedures, such as the analysis of laboratory reagent blanks, fortified blanks, and matrix spikes to ensure the accuracy and precision of the results.
Formation Pathways and Visualizations
The formation of this compound is a multi-step process involving the reaction of organic nitrogen precursors with hypobromous acid. While the precise pathway for TBrAN is not fully elucidated in the literature, a logical pathway can be proposed based on the known reactions of haloacetonitrile formation.
Proposed Formation Pathway of this compound
The following diagram illustrates a plausible pathway for the formation of TBrAN from an amino acid precursor in the presence of chlorine and bromide.
Caption: Proposed pathway for this compound (TBrAN) formation.
Experimental Workflow for TBrAN Analysis
The following diagram outlines the typical workflow for the experimental analysis of TBrAN formation.
Caption: Experimental workflow for TBrAN analysis.
Conclusion
The formation of this compound in chlorinated water is a complex process influenced by a variety of factors, most notably the presence of organic nitrogen precursors and bromide ions. While research has provided significant insights into the formation of haloacetonitriles in general, specific quantitative data and detailed mechanistic pathways for TBrAN remain areas for further investigation. For researchers, scientists, and drug development professionals working with chlorinated water systems, an awareness of the potential for TBrAN formation is essential. By understanding the key precursors and influencing factors, and by employing robust analytical methods, it is possible to monitor and potentially mitigate the formation of this and other disinfection byproducts. Continued research is needed to fully characterize the formation kinetics and toxicological profile of this compound to ensure the safety of our water supplies and the integrity of scientific and pharmaceutical processes.
References
- 1. Formation of chlorinated and brominated haloacetonitriles from tryptophan and its structural analogues - American Chemical Society [acs.digitellinc.com]
- 2. Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Tribromoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tribromoacetonitrile (C₂Br₃N), a halogenated nitrile of interest in various chemical and pharmaceutical research areas. This document details a potential synthetic pathway, outlines the necessary characterization techniques, and presents the known physicochemical properties of the compound in a structured format for ease of reference.
Physicochemical Properties of this compound
This compound is a dense, liquid organic compound. While detailed experimental data is limited in publicly available literature, computed properties and some experimental observations provide a foundational understanding of its physical and chemical nature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂Br₃N | PubChem[1] |
| Molecular Weight | 277.74 g/mol | PubChem[1] |
| Appearance | Liquid | PubChem[1] |
| Boiling Point | 129.8 °C at 760 mmHg | ChemSrc |
| Density | 2.938 g/cm³ | ChemSrc |
| Solubility | Slightly soluble in water | PubChem[1] |
| CAS Number | 75519-19-6 | PubChem[1] |
Synthesis of this compound
A potential, though unconfirmed, synthetic pathway could involve the direct bromination of acetonitrile using a suitable brominating agent and catalyst. For instance, the bromination of acetonitrile with bromine in the presence of a catalyst like phosphorus tribromide has been used for the synthesis of bromoacetonitrile. An excess of the brominating agent under forcing conditions might lead to the formation of this compound.
Logical Workflow for a Proposed Synthesis:
Caption: Proposed workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are standard for the structural elucidation of organic compounds. While specific experimental spectra for this compound were not found in the reviewed literature, the expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Since this compound (CBr₃CN) does not contain any hydrogen atoms, a proton NMR spectrum is not applicable for its direct characterization.
-
¹³C NMR: A ¹³C NMR spectrum would be highly informative. Two distinct signals are expected: one for the quaternary carbon atom bonded to the three bromine atoms (CBr₃) and another for the nitrile carbon (-CN). The chemical shift of the CBr₃ carbon would be significantly downfield due to the strong deshielding effect of the three bromine atoms. The nitrile carbon would appear in its characteristic region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration. This peak typically appears in the region of 2220-2260 cm⁻¹. The C-Br stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (277.74 g/mol ). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern for three bromine atoms (approximately a 1:3:3:1 ratio of peaks at M, M+2, M+4, and M+6) would be a definitive indicator of the compound's identity.
-
Fragmentation Pattern: Common fragmentation pathways for halogenated compounds involve the loss of halogen atoms. Therefore, fragment ions corresponding to [C₂Br₂N]⁺, [C₂BrN]⁺, and [C₂N]⁺ would be expected.
Experimental Workflow for Characterization:
Caption: Workflow for the characterization of this compound.
Experimental Protocols
While a specific protocol for this compound synthesis is not available, a detailed and reliable procedure for a closely related compound, dibromoacetonitrile, is provided below. This can serve as a valuable reference for developing a method for this compound.
Synthesis of Dibromoacetonitrile (from Organic Syntheses)
Materials:
-
Cyanoacetic acid
-
N-Bromosuccinimide (NBS)
-
Water
-
Methylene chloride
-
5% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of cyanoacetic acid in cold water is prepared in a beaker with mechanical stirring.
-
N-Bromosuccinimide is added in portions to the stirred solution. An exothermic reaction occurs, and dibromoacetonitrile separates as a heavy oil.
-
After the reaction is complete, the mixture is cooled in an ice bath to precipitate succinimide.
-
The precipitated succinimide is collected by filtration and washed with methylene chloride.
-
The organic layer from the filtrate is separated, and the aqueous layer is extracted with methylene chloride.
-
The combined organic layers are washed with a 5% sodium hydroxide solution and then with water.
-
The organic solution is dried over anhydrous sodium sulfate.
-
The solvent is removed, and the crude dibromoacetonitrile is purified by vacuum distillation.
Note: This procedure would likely require modification, such as using a larger excess of N-bromosuccinimide and potentially harsher reaction conditions, to achieve the synthesis of this compound. Careful monitoring of the reaction progress would be essential.
General Protocol for Spectroscopic Analysis
¹³C NMR Spectroscopy:
-
Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹³C NMR spectrum using a standard NMR spectrometer.
-
Process the data to obtain the chemical shifts of the carbon signals.
Infrared (IR) Spectroscopy:
-
Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and place the solution in an IR cell.
-
Record the IR spectrum using an FTIR spectrometer.
-
Identify the characteristic absorption bands, particularly the nitrile stretch.
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization).
-
Analyze the spectrum for the molecular ion peak and the fragmentation pattern.
Conclusion
This technical guide has summarized the available information on the synthesis and characterization of this compound. While a definitive, published synthesis protocol is not currently available, a plausible route based on the synthesis of related compounds has been proposed. The guide has also outlined the key analytical techniques and expected spectral data necessary for the unambiguous characterization of this compound. It is hoped that this information will be a valuable resource for researchers and scientists working with or seeking to synthesize this compound. Further research is needed to establish a reliable and high-yielding synthesis and to fully characterize this compound.
References
An In-Depth Technical Guide to Tribromoacetonitrile (CAS Number: 75519-19-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribromoacetonitrile (TBAN), a nitrogenous disinfection byproduct (N-DBP) found in drinking water, is a compound of increasing interest to the scientific community due to its potential toxicological effects. This technical guide provides a comprehensive overview of TBAN, covering its chemical and physical properties, synthesis, analytical methods, and known biological effects. Particular emphasis is placed on its genotoxicity and the underlying molecular mechanisms, including its interaction with cellular proteins. This document is intended to serve as a valuable resource for researchers in toxicology, drug development, and environmental science.
Chemical and Physical Properties
This compound, also known as 2,2,2-tribromoacetonitrile, is a halogenated organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 75519-19-6 | [1] |
| Molecular Formula | C₂Br₃N | [1] |
| Molecular Weight | 277.74 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 129.8 °C at 760 mmHg | |
| Density | 2.938 g/cm³ | |
| Solubility | Slightly soluble in water; miscible with organic solvents like ethanol, ether, and chloroform.[2] | |
| LogP | 2.348 |
Synthesis and Formation
Laboratory Synthesis
A synthetic route from chloroacetonitrile has also been referenced, suggesting that halogen exchange or further halogenation reactions are possible pathways.
Formation as a Disinfection Byproduct
This compound is not intentionally produced for commercial use but is formed as a disinfection byproduct (DBP) during water treatment processes. When disinfectants like chlorine or chloramines react with natural organic matter (NOM) and bromide ions present in the source water, a variety of halogenated DBPs are formed, including haloacetonitriles (HANs). The presence of bromide ions is a key factor in the formation of brominated DBPs like this compound.
The general reaction pathway involves the reaction of the disinfectant with organic precursors, such as amino acids and aldehydes, leading to the formation of the acetonitrile backbone which is subsequently halogenated.
Caption: Formation of this compound as a DBP.
Analytical Methods
The detection and quantification of this compound, particularly in environmental samples like drinking water, are crucial for monitoring and risk assessment. The primary analytical technique employed is Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Protocol for Haloacetonitriles in Water
The following is a general protocol for the analysis of haloacetonitriles in water, which can be adapted for this compound.
3.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
Collect a 50-100 mL water sample in a glass vial, ensuring no headspace.
-
Acidify the sample to a pH < 4.5 with a suitable acid (e.g., hydrochloric acid) to preserve the analytes.
-
Add an internal standard solution (e.g., 1,2-dibromopropane) to the sample.
-
Add a salting agent (e.g., sodium chloride) to increase the extraction efficiency.
-
Add a small volume (e.g., 2-5 mL) of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or pentane).
-
Shake the vial vigorously for a specified time (e.g., 2 minutes) to ensure thorough mixing and extraction.
-
Allow the phases to separate.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
3.1.2. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Injector: Splitless mode is typically used for trace analysis.
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-5ms) is suitable for separating haloacetonitriles.
-
Oven Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions of the target analytes. For this compound, characteristic ions would include fragments containing bromine isotopes.
-
Caption: General workflow for GC-MS analysis of haloacetonitriles.
Toxicology and Biological Effects
Haloacetonitriles as a class are known to be more cytotoxic and genotoxic than regulated carbon-based DBPs like haloacetic acids.
Genotoxicity
This compound has been shown to be genotoxic. Standard assays used to evaluate the genotoxic potential of chemicals include the Ames test, the in vitro micronucleus assay, and the comet assay. The genotoxic potencies of DBPs generally rank as iodinated > brominated > chlorinated compounds.
4.1.1. Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Experimental Protocol:
-
Bacterial Strains: Use several tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Exposure:
-
In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.
-
In the pre-incubation method, the test compound, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates and compare it to the number on the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.
4.1.2. In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Experimental Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).
-
Exposure: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 3-24 hours). Include both a negative (solvent) and a positive control.
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score the frequency of micronuclei in a large number of binucleated cells (e.g., 1000-2000 cells per concentration). A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
4.1.3. Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Experimental Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software. Common parameters include tail length, tail intensity, and tail moment.
Caption: Workflow for key genotoxicity assays.
Proteomic Effects and Thiol Reactivity
Recent studies have shed light on the molecular mechanisms of haloacetonitrile toxicity, highlighting their reactivity towards protein thiols.
Mechanism of Action:
Dibromoacetonitrile (DBAN), a closely related compound to TBAN, has been shown to induce strong cytotoxicity and oxidative stress responses. The primary toxicity mechanism is believed to be the adduction of HANs to human proteome thiols.
-
Thiol Adduction: Toxic HANs, including DBAN, have been shown to form covalent adducts with specific cysteine residues on multiple antioxidant proteins, such as superoxide dismutase 1 (SOD1), cystatin B (CSTB), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This adduction can disrupt the normal function of these proteins, leading to cellular dysfunction and toxicity.
Experimental Protocol for Proteomic Analysis:
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., MCF7) and expose the cells to various concentrations of this compound for a specified duration.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis (Shotgun Proteomics):
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the separated peptides using tandem mass spectrometry (MS/MS) to determine their amino acid sequences and identify the corresponding proteins.
-
-
Data Analysis: Use bioinformatics software to identify and quantify the proteins in the treated and control samples. Differentially expressed proteins and proteins with post-translational modifications (such as adduction to cysteine residues) can be identified.
Caption: Proposed mechanism of this compound-induced proteotoxicity.
Signaling Pathways
While direct studies on the effect of this compound on the NF-kB and MAPK signaling pathways are limited, the induction of oxidative stress by related haloacetonitriles suggests a potential link.
-
Nrf2 Pathway: Dibromoacetonitrile has been shown to induce a strong Nrf2 oxidative stress response. The Nrf2 pathway is a key cellular defense mechanism against oxidative stress.
Further research is needed to elucidate the specific effects of this compound on the NF-kB and MAPK signaling pathways, which are known to be involved in inflammation, cell proliferation, and apoptosis, and can be modulated by oxidative stress.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a genotoxic disinfection byproduct that poses a potential health risk. Its toxicity appears to be mediated, at least in part, by its reactivity with protein thiols, leading to proteome adduction and cellular dysfunction. This technical guide has summarized the current knowledge on this compound, providing a foundation for future research. Further investigation is warranted to fully characterize its synthesis, metabolic fate, and the specific signaling pathways it perturbs. Such studies will be crucial for a comprehensive risk assessment and for developing strategies to mitigate its formation in drinking water.
References
Tribromoacetonitrile: A Technical Overview of a Potent Disinfection Byproduct
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Tribromoacetonitrile (TBAN) is a halogenated organic compound with the chemical formula C₂Br₃N. It is primarily recognized as a nitrogenous disinfection byproduct (N-DBP) formed during the chlorination or chloramination of drinking water, particularly in source waters containing bromide and natural organic matter.[1] With a molecular weight of 277.74 g/mol , this compound is a liquid at room temperature and is slightly soluble in water.[2] Toxicological studies have identified this compound as one of the more cytotoxic and genotoxic haloacetonitriles (HANs), a class of DBPs that are generally more toxic than regulated carbon-based DBPs like haloacetic acids.[3]
This technical guide provides a consolidated overview of the known properties, formation, and toxicological data related to this compound, intended to support research and development activities. Due to the limited availability of in-depth public data, this document summarizes the current state of knowledge and highlights areas where further investigation is warranted.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for understanding its environmental fate, designing analytical methods, and planning toxicological studies.
| Property | Value | Reference |
| Molecular Formula | C₂Br₃N | [2] |
| Molecular Weight | 277.74 g/mol | [2] |
| IUPAC Name | 2,2,2-tribromoacetonitrile | |
| CAS Number | 75519-19-6 | |
| Physical Description | Liquid | |
| Solubility in Water | Slightly soluble | |
| Reactivity | Reacts with steam and strong acids to produce hazardous vapors. |
Formation in Drinking Water
The formation of this compound in drinking water is a complex process influenced by several factors. The primary pathway involves the reaction of disinfectants like chlorine or chloramines with natural organic matter, particularly nitrogen-containing precursors such as amino acids and humic substances, in the presence of bromide ions.
Toxicological Profile
Comparative toxicological studies have consistently ranked this compound among the most potent haloacetonitriles in terms of cytotoxicity. While detailed mechanistic studies on this compound are scarce, the broader class of HANs is known to induce cellular toxicity, with evidence suggesting that genotoxicity is a significant concern.
One comparative study on a range of haloacetonitriles reported the following descending rank order for mammalian cell cytotoxicity: TBAN ≈ DBAN > BAN ≈ IAN > BCAN ≈ CDBAN > BDCAN . In terms of genotoxicity, iodoacetonitrile (IAN) was found to be the most potent, followed by this compound (TBAN) and dibromoacetonitrile (DBAN).
Experimental Protocols: A General Overview
While a specific, detailed experimental protocol for assessing the cytotoxicity of this compound was not available in the reviewed literature, a general methodology based on standard cytotoxicity assays like the MTT assay can be outlined.
Analytical Methods
The detection and quantification of this compound in water samples are typically performed using gas chromatography (GC) coupled with an electron capture detector (ECD) or mass spectrometry (MS). A common approach involves liquid-liquid extraction of the water sample to concentrate the analytes prior to GC analysis.
General Analytical Steps:
-
Sample Collection: Collection of water samples in amber glass vials with minimal headspace.
-
Extraction: Liquid-liquid extraction using a suitable solvent (e.g., methyl tert-butyl ether or pentane).
-
Analysis: Injection of the extract into a GC-ECD or GC-MS system.
-
Quantification: Comparison of the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Conclusion and Future Directions
This compound is a significant disinfection byproduct with notable cytotoxic and genotoxic potential. While its fundamental chemical and physical properties are established, there is a clear need for more in-depth research. Specifically, detailed studies on its mechanism of toxicity, including the identification of specific signaling pathways affected, are crucial for a comprehensive risk assessment. Furthermore, the development and publication of standardized, detailed protocols for its synthesis and toxicological evaluation would be highly beneficial to the research community. As water treatment technologies and our understanding of DBP formation evolve, continued monitoring and investigation of potent byproducts like this compound will remain a priority for ensuring public health.
References
An In-depth Technical Guide to the Health Effects of Tribromoacetonitrile Exposure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the health effects associated with exposure to Tribromoacetonitrile (TBAN). TBAN is a disinfection byproduct formed during water chlorination, and understanding its toxicological profile is crucial for risk assessment and the development of potential therapeutic interventions. This document summarizes key quantitative toxicological data, details the methodologies of pivotal experiments, and illustrates the molecular pathways implicated in TBAN-induced toxicity.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of this compound and the closely related, and more extensively studied, Dibromoacetonitrile (DBAN). DBAN is often used as a representative for haloacetonitriles in toxicological studies.
| Compound | Test Type | Species | Route | Value | Reference |
| Dibromoacetonitrile | Acute Dermal Toxicity | Rabbit | Dermal | LD50: 980 mg/kg | [1] |
| Dibromoacetonitrile | Acute Inhalation Toxicity | Rat | Inhalation (vapour) | LC50: 16000 ppm (4 h) | [1] |
Table 1: Acute Toxicity Data for Dibromoacetonitrile (DBAN)
| Compound | Species | Exposure Duration | NOAEL (mg/L in drinking water) | LOAEL (mg/L in drinking water) | Observed Effects at LOAEL | Reference |
| Dibromoacetonitrile | Male Mice | 15 days | 100 | 200 | Decreased water consumption | [2] |
| Dibromoacetonitrile | Female Mice | 15 days | 25 | 50 | Decreased liver weights | [2] |
| Dibromoacetonitrile | Male Rats | 15 days | 100 | 200 | Decreased mean body weights, testicular atrophy | [2] |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Dibromoacetonitrile (DBAN)
Summary of Health Effects
Exposure to haloacetonitriles, including TBAN and DBAN, has been associated with a range of adverse health effects.
-
Carcinogenicity : Studies by the National Toxicology Program (NTP) have provided clear evidence of the carcinogenic activity of DBAN in male and female mice, causing squamous cell papillomas or carcinomas of the forestomach. In rats, DBAN exposure is linked to cancers of the oral cavity and glandular stomach.
-
Genotoxicity : Haloacetonitriles have demonstrated genotoxic properties. While some studies using the Ames test have shown mixed results for different haloacetonitriles, the comet assay indicates that they can induce DNA damage. Specifically, brominated acetonitriles appear to be more genotoxic than their chlorinated counterparts in the comet assay.
-
Organ-Specific Toxicity : Acute exposure to high concentrations of related compounds can cause irritation to the skin and eyes. Systemic effects following severe over-exposure can impact the blood, kidneys, lungs, liver, and the central nervous system. Chronic exposure may lead to damage to these target organs.
Mechanisms of Toxicity
The toxicity of this compound and related haloacetonitriles is understood to be mediated through several interconnected molecular pathways, including the induction of oxidative stress, interference with DNA damage response mechanisms, and the subsequent activation of apoptosis.
Oxidative Stress and the Nrf2 Signaling Pathway
Exposure to haloacetonitriles can induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells. The primary cellular defense against oxidative stress is the Nrf2-ARE signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its degradation. Upon exposure to oxidative stressors like TBAN, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression to combat the oxidative damage.
Caption: Oxidative stress response to TBAN exposure via the Nrf2 pathway.
DNA Damage Response: Inhibition of NER and Chk1 Activation
This compound and its analogs can interfere with crucial DNA damage response (DDR) pathways, which can contribute to their genotoxicity and carcinogenicity.
1. Inhibition of Nucleotide Excision Repair (NER): NER is a critical DNA repair mechanism for removing bulky DNA lesions. Studies on DBAN have shown that it can inhibit the NER pathway, preventing the proper removal of DNA damage. This inhibition is thought to occur by delaying the recruitment of key NER proteins, such as Transcription Factor IIH (TFIIH) and Xeroderma Pigmentosum Complementation Group G (XPG), to the site of DNA damage.
Caption: Inhibition of the Nucleotide Excision Repair (NER) pathway by TBAN.
2. Suppression of Chk1 Activation: The checkpoint kinase Chk1 is a key regulator of the cell cycle, particularly in response to DNA damage during S-phase. When replication forks stall due to DNA damage, the ATR kinase is activated, which in turn phosphorylates and activates Chk1. Activated Chk1 then halts the cell cycle to allow for DNA repair. Research on DBAN has demonstrated that it can suppress the activation of Chk1, which may lead to genomic instability as cells with damaged DNA are allowed to proceed through the cell cycle.
References
Tribromoacetonitrile in Drinking Water: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Tribromoacetonitrile, a Prevalent Disinfection Byproduct, and its Implications for Water Quality and Human Health
Executive Summary
This compound (TBN), a nitrogenous disinfection byproduct (N-DBP), is an emerging contaminant of concern in drinking water. Formed during the disinfection of water containing natural organic matter and bromide, TBN and other haloacetonitriles (HANs) are drawing increasing scrutiny due to their potential health risks. This technical guide provides a comprehensive overview of TBN, including its formation, occurrence, toxicological profile, and analytical and removal methodologies. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in water quality assessment, toxicology, and the development of public health strategies.
Introduction: The Emergence of this compound
The disinfection of drinking water is a cornerstone of public health, preventing the spread of waterborne diseases. However, chemical disinfectants, such as chlorine, can react with naturally present organic and inorganic matter in source waters to form a complex mixture of disinfection byproducts (DBPs). While regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) have been the focus of monitoring and control for decades, a growing body of research is highlighting the prevalence and potential toxicity of unregulated DBPs, including the haloacetonitriles.
This compound (CBr₃CN) is a fully brominated haloacetonitrile. Its presence in drinking water is primarily linked to the chlorination or chloramination of water sources with elevated bromide levels. The formation of TBN is a complex process influenced by various water quality parameters, including the concentration and character of natural organic matter, bromide concentration, pH, temperature, and disinfectant type and dose.
Physicochemical Properties and Formation Mechanisms
Understanding the chemical and physical properties of TBN is essential for developing effective analytical and removal techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂Br₃N | PubChem |
| Molecular Weight | 277.74 g/mol | PubChem |
| Appearance | Not explicitly stated, likely a liquid | General knowledge of similar compounds |
| Water Solubility | Slightly water soluble | [1] |
| Reactivity | Reacts with steam and strong acids to produce hazardous vapors.[1] | [1] |
The formation of TBN during water disinfection is a multi-step process. The reaction is initiated by the oxidation of bromide ions (Br⁻) by chlorine to form hypobromous acid (HOBr). Hypobromous acid then reacts with nitrogen-containing organic precursors, such as amino acids and proteins, present in the natural organic matter. These reactions lead to the formation of brominated intermediates that eventually form this compound.
Occurrence in Drinking Water
While extensive data on the occurrence of all haloacetonitriles is still developing, studies have detected various HANs, including dibromoacetonitrile (DBAN), in treated drinking water. The concentrations of these compounds can vary significantly depending on the source water quality and the treatment processes employed. Data from the US Environmental Protection Agency's (EPA) Unregulated Contaminant Monitoring Rule (UCMR) program provides valuable insights into the national occurrence of these emerging contaminants.[2][3] Researchers are encouraged to consult the latest UCMR data for specific information on TBN levels in drinking water supplies.
Toxicological Profile and Health Effects
The toxicological profile of TBN is an area of active research. Due to limited data on TBN itself, much of the current understanding is extrapolated from studies on its structural analogs, such as dibromoacetonitrile (DBAN) and trichloroacetonitrile (TCAN).
Table 2: Acute Toxicity Data for Haloacetonitriles
| Compound | Test | Species | Route | LD50/LC50 | Source |
| Dibromoacetonitrile | LD50 | Rat | Oral | 245 mg/kg | |
| Acetonitrile | LD50 | Rat | Oral | 617 mg/kg | |
| Acetonitrile | LD50 | Rabbit | Dermal | 980 mg/kg | |
| Acetonitrile | LC50 | Rat | Inhalation (4h) | 16000 ppm | |
| Trichloroacetonitrile | LD50 | Rat | Oral | 250 mg/kg | |
| Trichloroacetonitrile | LD50 | Rabbit | Dermal | 1,300 mg/kg |
Studies on bromoacetonitriles (BANs) in mice have indicated that exposure can induce liver and kidney injury. Furthermore, a study on dibromoacetonitrile suggested that it can induce cellular actions related to oxidative stress. The descending rank order for haloacetonitrile cytotoxicity has been reported as TBAN ≈ DBAN > BAN ≈ IAN > BCAN ≈ CDBAN > BDCAN, suggesting that TBN is among the more cytotoxic of these compounds.
Mechanism of Toxicity
The precise molecular mechanisms underlying TBN toxicity are not yet fully elucidated. However, research on related compounds suggests several potential pathways. The metabolism of acetonitrile, for example, is known to be mediated by the cytochrome P-450 system and can lead to the release of cyanide, which is responsible for its toxic effects. It is plausible that TBN and other haloacetonitriles share similar metabolic pathways, leading to the generation of reactive intermediates and oxidative stress.
Regulatory Status
Currently, there are no specific federal regulatory standards for this compound in drinking water in the United States. However, the inclusion of other haloacetonitriles in the EPA's Contaminant Candidate List (CCL) and their monitoring under the UCMR program indicate a growing regulatory interest in this class of DBPs. The data gathered through these programs will inform future regulatory decisions.
Experimental Protocols
Analytical Methods
The standard method for the analysis of haloacetonitriles in drinking water is EPA Method 551.1. This method involves liquid-liquid extraction of the water sample followed by analysis using gas chromatography with an electron capture detector (GC-ECD).
Experimental Workflow: EPA Method 551.1 for Haloacetonitrile Analysis
Key Steps in EPA Method 551.1:
-
Sample Collection and Preservation: Samples are collected in glass vials containing a dechlorinating agent to prevent further DBP formation.
-
Extraction: A specified volume of the water sample is extracted with a small volume of an immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or pentane.
-
Gas Chromatography: A small aliquot of the extract is injected into a gas chromatograph equipped with a capillary column. The different haloacetonitriles are separated based on their boiling points and interaction with the column's stationary phase.
-
Detection: An electron capture detector (ECD) is used for the sensitive detection of the halogenated compounds as they elute from the GC column.
-
Quantification: The concentration of each haloacetonitrile is determined by comparing its peak area to that of a known standard.
Toxicity Testing
Acute toxicity studies are essential for determining the potential health hazards of chemical substances. The OECD provides internationally recognized guidelines for conducting these studies.
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method
This guideline describes a stepwise procedure to assess the acute oral toxicity of a substance.
-
Principle: The test substance is administered orally to a group of animals (typically rats) at one of a series of fixed dose levels. The outcome (mortality or evident toxicity) determines the next dose level to be tested. This method aims to classify the substance based on its acute toxicity with the use of a minimal number of animals.
-
Procedure:
-
A starting dose is selected based on available information.
-
A small group of animals (usually 3) of a single sex is dosed.
-
Animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.
-
Based on the outcome, the dose for the next group of animals is increased or decreased.
-
The process is repeated until the toxic class of the substance can be determined.
-
OECD Test Guideline 402: Acute Dermal Toxicity
This guideline provides a method for assessing the acute toxicity of a substance applied to the skin.
-
Principle: A single dose of the test substance is applied to the clipped skin of an animal (typically a rabbit or rat) and held in contact for a 24-hour period.
-
Procedure:
-
The fur is removed from a small area of the animal's back.
-
The test substance is applied to the skin and covered with a porous gauze patch.
-
After 24 hours, the patch is removed, and the skin is observed for signs of irritation.
-
The animal is observed for a total of 14 days for signs of systemic toxicity and mortality.
-
Removal Technologies
Several water treatment technologies can be effective in removing haloacetonitriles from drinking water. The most common and effective methods are granular activated carbon (GAC) adsorption and reverse osmosis (RO).
Granular Activated Carbon (GAC) Adsorption
GAC is a highly porous material with a large surface area, which makes it an excellent adsorbent for a wide range of organic compounds, including TBN.
Experimental Protocol for GAC Adsorption:
-
Objective: To determine the adsorption capacity and breakthrough characteristics of a specific GAC for TBN.
-
Materials:
-
Glass column
-
Granular activated carbon
-
Peristaltic pump
-
TBN-spiked water of known concentration
-
-
Procedure:
-
Pack a glass column with a known amount of GAC.
-
Pump the TBN-spiked water through the column at a constant flow rate.
-
Collect effluent samples at regular intervals.
-
Analyze the influent and effluent samples for TBN concentration using EPA Method 551.1.
-
Plot the effluent concentration versus time to generate a breakthrough curve.
-
Calculate the adsorption capacity of the GAC.
-
Reverse Osmosis (RO)
Reverse osmosis is a membrane filtration process that uses pressure to force water through a semi-permeable membrane, leaving contaminants behind. RO is effective in removing a broad spectrum of contaminants, including dissolved salts, organic molecules, and DBPs. The rejection of organic compounds by RO membranes is generally greater for molecules with a molecular weight above 200.
Experimental Protocol for RO Removal:
-
Objective: To determine the rejection efficiency of an RO membrane for TBN.
-
Materials:
-
Cross-flow or dead-end RO filtration unit
-
RO membrane
-
High-pressure pump
-
TBN-spiked feed water
-
-
Procedure:
-
Set up the RO system with the selected membrane.
-
Pressurize the TBN-spiked feed water and pass it through the RO membrane.
-
Collect samples of the feed water, permeate (treated water), and concentrate (rejected water).
-
Analyze the samples for TBN concentration.
-
Calculate the rejection efficiency of the membrane using the following formula: Rejection (%) = [(Feed Concentration - Permeate Concentration) / Feed Concentration] x 100
-
Conclusion and Future Directions
This compound represents a significant and emerging challenge for the drinking water industry. Its potential toxicity, coupled with its formation during essential disinfection processes, necessitates a thorough understanding of its characteristics and behavior. This technical guide has provided a comprehensive overview of the current state of knowledge regarding TBN, from its formation and occurrence to its toxicological profile and methods for its analysis and removal.
Further research is critically needed in several areas. More extensive monitoring data is required to fully assess the extent of TBN contamination in drinking water supplies. In-depth toxicological studies, including chronic exposure and mechanistic studies, are necessary to better understand the long-term health risks associated with TBN. The development of more cost-effective and efficient removal technologies is also a priority. By continuing to investigate these critical areas, the scientific and regulatory communities can work together to ensure the safety and quality of our drinking water.
References
Precursors of Tribromoacetonitrile in Water Sources: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromoacetonitrile (TBN) is a nitrogenous disinfection byproduct (N-DBP) of emerging concern in drinking water. Formed during the disinfection of water containing certain organic precursors, bromide, and disinfectants like chlorine, TBN exhibits greater toxicity than many regulated disinfection byproducts. Understanding the precursors and formation pathways of TBN is critical for developing effective control strategies in water treatment processes and ensuring the safety of drinking water. This technical guide provides a comprehensive overview of the primary precursors of TBN, quantitative data on its formation, detailed experimental protocols for its analysis, and a visualization of the key formation pathways.
Primary Precursors of this compound
The formation of this compound is intrinsically linked to the presence of specific organic nitrogen compounds in source water that react with disinfectants, particularly in the presence of bromide ions. The primary precursors can be broadly categorized as follows:
-
Natural Organic Matter (NOM): NOM is a complex mixture of organic compounds derived from the decomposition of plant and animal matter. It is a major precursor to a wide range of disinfection byproducts, including haloacetonitriles (HANs). The dissolved organic nitrogen (DON) fraction of NOM is particularly important for the formation of nitrogenous DBPs like TBN.
-
Algal Organic Matter (AOM): In water bodies affected by eutrophication and algal blooms, AOM can be a significant source of DBP precursors. Algae release extracellular organic matter and contain intracellular organic matter, both of which are rich in nitrogenous compounds such as proteins and amino acids, making them potent precursors for TBN formation.[1][2][3][4] Studies have shown that AOM has a higher potential to form N-DBPs compared to NOM from other sources.[2]
-
Amino Acids: Specific amino acids have been identified as highly reactive precursors to HANs. Research has particularly highlighted the role of tryptophan and tyrosine . The indole moiety of tryptophan is a significant precursor to both chlorinated and brominated HANs. During disinfection, the amino group and the aromatic rings of these amino acids are susceptible to attack by disinfectants, leading to the formation of the acetonitrile structure.
The Critical Role of Bromide
The presence of bromide (Br⁻) in source water is a critical factor in the formation of TBN. During chlorination, chlorine (HOCl) oxidizes bromide to form hypobromous acid (HOBr). HOBr is a more reactive halogenating agent than HOCl and preferentially reacts with organic precursors, leading to the formation of brominated DBPs. The ratio of bromide to chlorine and the bromide to dissolved organic carbon (DOC) ratio significantly influence the speciation of DBPs, favoring the formation of more brominated and potentially more toxic compounds like TBN. The bromine substitution factor (BSF) is a metric used to quantify the incorporation of bromine into DBP classes. For dihaloacetonitriles (DHANs), the BSF generally increases with increasing bromide concentration and pH.
Quantitative Data on this compound Formation
The formation potential of TBN from various precursors is a key parameter for assessing the risk of its occurrence in drinking water. The following tables summarize available quantitative data, though it is important to note that yields can vary significantly depending on experimental conditions such as pH, temperature, disinfectant dose, and reaction time.
Table 1: Haloacetonitrile Formation Potential from Algal Organic Matter (AOM)
| Algal Species | Disinfectant | Precursor Concentration | HANs Yield (µg/mg DOC) | Reference |
| Synechococcus sp. | Chlorination | Not Specified | up to 103 | |
| Chlamydomonas sp. (hydrophilic proteins) | Chlorination | 20 mg Cl₂/mg DOC | Chloroform: 35.9 µmol/L | |
| Chlorella sp. | Chlorination | Not Specified | Not Specified |
Table 2: Comparative Formation of Chlorinated vs. Brominated Haloacetonitriles from Amino Acids
| Amino Acid | Disinfection Condition | DBP Class | Concentration Range (nM) | Reference |
| Aspartic acid, Asparagine, Tryptophan, Tyrosine, Histidine | Chlorination | Chlorinated Haloacetonitriles | 9.3 - 3235.3 | |
| Aspartic acid, Asparagine, Tryptophan, Tyrosine, Histidine | Bromination | Brominated Haloacetonitriles | 24.9 - 5835.0 |
Note: These values represent a range for various haloacetonitriles and are not specific to TBN. The data indicates a higher formation potential for brominated analogues in the presence of bromine.
Experimental Protocols for this compound Analysis
The accurate quantification of TBN in water samples is essential for research and monitoring purposes. The standard method for the analysis of haloacetonitriles is based on gas chromatography with an electron capture detector (GC-ECD), as outlined in U.S. EPA Method 551.1.
Sample Collection and Preservation
-
Collection: Collect water samples in amber glass vials with PTFE-lined screw caps.
-
Dechlorination: If residual chlorine is present, the sample must be quenched immediately to prevent further DBP formation. For haloacetonitriles, ammonium chloride (100 mg/L) is a suitable dechlorinating agent.
-
Preservation: To prevent degradation of TBN, which is susceptible to hydrolysis, acidify the sample to a pH < 5 with a non-interfering acid (e.g., sulfuric acid) and store at 4°C. Samples should be analyzed as soon as possible.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) is a commonly used and effective solvent for extracting haloacetonitriles from water.
-
Procedure:
-
To a 50 mL water sample, add a salting agent (e.g., sodium sulfate) to enhance the extraction efficiency.
-
Add 3 mL of MTBE.
-
Shake vigorously for a specified period (e.g., 2-4 minutes) to ensure thorough mixing of the aqueous and organic phases.
-
Allow the phases to separate.
-
Carefully transfer the upper MTBE layer containing the extracted analytes into a clean vial for GC analysis.
-
Instrumental Analysis: Gas Chromatography-Electron Capture Detection (GC-ECD)
-
Instrumentation: A gas chromatograph equipped with a fused silica capillary column and a linearized electron capture detector is used for separation and detection.
-
Typical GC Parameters:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5 or equivalent, is suitable for separating haloacetonitriles.
-
Injector: Splitless injection is typically used to achieve low detection limits.
-
Oven Temperature Program: A temperature program is employed to separate the analytes. An initial temperature of around 40°C is held for a few minutes, followed by a ramp to a final temperature of around 200-250°C.
-
Carrier Gas: High-purity nitrogen or helium is used as the carrier gas.
-
Detector: The electron capture detector is highly sensitive to halogenated compounds like TBN.
-
-
Derivatization: For some applications, derivatization may be employed to improve the chromatographic properties or detector response of the analytes. However, for direct analysis of haloacetonitriles by GC-ECD, derivatization is generally not required.
Calibration and Quality Control
-
Calibration: A multi-point calibration curve should be prepared using certified standards of this compound. The calibration standards should be prepared in the same solvent used for sample extraction (MTBE).
-
Quality Control: To ensure the accuracy and reliability of the results, a robust quality control protocol should be implemented. This includes the analysis of:
-
Method Blanks: To check for contamination from reagents and glassware.
-
Laboratory Fortified Blanks (LFB) or Spiked Samples: To assess the accuracy of the method.
-
Duplicate Samples: To evaluate the precision of the analysis.
-
Internal Standards: To correct for variations in extraction efficiency and instrument response.
-
Formation Pathways and Logical Relationships
The formation of this compound from its precursors is a complex process involving multiple reaction steps. The following diagrams illustrate the key pathways and logical relationships.
The diagram above illustrates the general logical workflow for TBN formation. It starts with the presence of precursors like NOM, AOM, and specific amino acids in the water source. During water treatment, the addition of a disinfectant like chlorine in the presence of bromide leads to the oxidation of bromide to hypobromous acid (HOBr). HOBr then reacts with the organic precursors through halogenation reactions, ultimately forming TBN.
This diagram presents a simplified hypothetical pathway for TBN formation from the indole moiety of tryptophan in the presence of hypobromous acid (HOBr). The reaction likely proceeds through the formation of N-bromamine intermediates, followed by bromination of the indole ring. Subsequent oxidative ring-opening and further reactions lead to the formation of a brominated acetonitrile intermediate, which is then further brominated to yield this compound. It is important to note that the exact mechanism is complex and may involve multiple competing pathways.
Conclusion
The formation of this compound in drinking water is a complex process influenced by the type and concentration of organic precursors, the presence of bromide, and water treatment conditions. Natural organic matter, algal organic matter, and specific amino acids like tryptophan and tyrosine are key precursors. The presence of bromide is a critical factor that shifts the disinfection byproduct speciation towards more brominated and potentially more toxic compounds, including TBN. Effective control of TBN requires a multi-faceted approach, including precursor removal through enhanced coagulation or activated carbon adsorption, and optimization of disinfection processes to minimize the formation of brominated DBPs. The analytical methods outlined in this guide provide the necessary tools for researchers and water quality professionals to monitor and study the occurrence of TBN, contributing to the development of strategies to ensure the safety of our drinking water.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Characterization of algal organic matter as precursors for carbonaceous and nitrogenous disinfection byproducts formation: Comparison with natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Algal-derived organic matter as precursors of disinfection by-products and mutagens upon chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Environmental fate and transport of Tribromoacetonitrile
An In-depth Technical Guide on the Environmental Fate and Transport of Tribromoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TBN), a nitrogenous disinfection byproduct (N-DBP), has emerged as a compound of concern due to its potential formation during water treatment processes, particularly chlorination, in the presence of organic nitrogen precursors and bromide. Understanding its environmental fate and transport is crucial for assessing its potential risks to ecosystems and human health. This technical guide provides a comprehensive overview of the current knowledge on the environmental behavior of TBN, with a focus on its physicochemical properties, degradation pathways, and mobility in various environmental compartments. Given the limited direct data on TBN, information from its close analog, dibromoacetonitrile (DBAN), is utilized as a surrogate where necessary, and this is explicitly noted.
Physicochemical Properties
The environmental fate of a chemical is largely governed by its physicochemical properties. These properties influence its distribution between air, water, and soil, as well as its susceptibility to various degradation processes.
Table 1: Physicochemical Properties of this compound and Dibromoacetonitrile
| Property | This compound (TBN) | Dibromoacetonitrile (DBAN) | Data Source |
| Chemical Formula | C₂Br₃N | C₂HBr₂N | [1] |
| Molecular Weight | 277.74 g/mol | 198.84 g/mol | [1] |
| Boiling Point | 129.8 °C at 760 mmHg | 169 °C at 760 mmHg | [1] |
| Vapor Pressure | Not available | 0.3 mmHg at 25 °C | [1] |
| Water Solubility | Slightly soluble | Slightly soluble | [1] |
| Octanol-Water Partition Coefficient (log Kow) | Not available | 0.420 |
Environmental Fate and Transport
The persistence and movement of TBN in the environment are determined by a combination of transport and transformation processes.
Abiotic Degradation
3.1.1. Hydrolysis
Hydrolysis is a key degradation pathway for haloacetonitriles in aqueous environments. The reaction involves the nucleophilic attack of water or hydroxide ions on the nitrile carbon, leading to the formation of corresponding haloacetamides, which can further hydrolyze to haloacetic acids. The rate of hydrolysis is pH-dependent, with faster degradation observed under alkaline conditions. For DBAN, approximately 5% is lost to hydrolysis over 10 days at pH 6, while this increases to about 20% at pH 8. It is expected that TBN will follow a similar pH-dependent hydrolysis pattern.
3.1.2. Photolysis
Photodegradation can be a significant removal mechanism for chemicals in sunlit surface waters and the atmosphere. Brominated haloacetonitriles are generally more susceptible to photolysis than their chlorinated counterparts. While specific quantum yield data for TBN is unavailable, studies on DBAN indicate that it can be degraded by UV radiation. In the atmosphere, DBAN reacts very slowly with photochemically produced hydroxyl radicals, with a calculated half-life of approximately 696 days.
Biotic Degradation
Biodegradation is a critical process for the removal of organic contaminants from the environment. The biodegradation of organonitriles can proceed through two primary enzymatic pathways:
-
Nitrile Hydratase and Amidase Pathway: The nitrile is first hydrated to an amide by nitrile hydratase, followed by the hydrolysis of the amide to a carboxylic acid and ammonia by an amidase.
-
Nitrilase Pathway: A nitrilase directly hydrolyzes the nitrile to a carboxylic acid and ammonia.
While specific studies on the biodegradation of TBN are lacking, research on other organonitriles suggests that these pathways are plausible for its degradation by adapted microbial consortia in soil and water.
Transport
3.3.1. Volatilization
The tendency of a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant. For DBAN, volatilization losses are expected to be minimal. Given its higher boiling point, TBN is also expected to have a low potential for volatilization from aqueous systems.
3.3.2. Sorption
The mobility of TBN in soil and sediment is influenced by its sorption to organic matter and mineral surfaces. The organic carbon-normalized sorption coefficient (Koc) is a key parameter for predicting this behavior. While an experimental Koc for TBN is not available, the log Kow of 0.420 for DBAN suggests a low potential for sorption to soil and sediment, indicating that it is likely to be mobile in these compartments. Consequently, TBN is also expected to exhibit high mobility in soil.
Table 2: Summary of Environmental Fate Parameters for Dibromoacetonitrile (as a surrogate for this compound)
| Parameter | Value | Environmental Compartment | Significance | Data Source |
| Hydrolysis Half-life | pH-dependent; faster at higher pH | Water | A major degradation pathway in aqueous environments. | |
| Atmospheric Half-life (reaction with OH radicals) | 696 days | Air | Low potential for atmospheric degradation. | |
| Biodegradation | Not available | Soil, Water | Expected to occur via nitrile hydratase/amidase or nitrilase pathways. | |
| Log Koc (estimated) | Low (based on log Kow of DBAN) | Soil, Sediment | High mobility expected. | |
| Volatilization | Minimal | Water-Air Interface | Unlikely to be a significant transport process. |
Experimental Protocols
Detailed experimental protocols are essential for generating reliable data on the environmental fate of chemicals. Below are generalized methodologies for key experiments, based on standard guidelines and literature for haloacetonitriles.
Hydrolysis Rate Determination
Objective: To determine the hydrolysis rate constant of TBN at different pH values.
Methodology (based on OECD Guideline 111):
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Spiking of TBN: Add a stock solution of TBN in a water-miscible, non-hydrolyzing solvent (e.g., acetonitrile) to the buffer solutions to achieve a known initial concentration. The volume of the organic solvent should be minimal (<1% v/v).
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 °C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Analysis: Immediately analyze the samples for the concentration of TBN using a suitable analytical method, such as gas chromatography with an electron capture detector (GC-ECD) as described in USEPA Method 551.1.
-
Data Analysis: Plot the natural logarithm of the TBN concentration versus time. The pseudo-first-order rate constant (k) is determined from the slope of the regression line.
Photodegradation Rate Determination
Objective: To determine the photodegradation rate and quantum yield of TBN in water.
Methodology (based on OECD Guideline 316):
-
Solution Preparation: Prepare a solution of TBN in purified water.
-
Irradiation: Irradiate the solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.
-
Dark Control: Run a parallel experiment in the dark to account for abiotic degradation processes other than photolysis.
-
Actinometry: Use a chemical actinometer to measure the light intensity.
-
Sampling and Analysis: At various time points, collect samples from both the irradiated and dark control solutions and analyze for TBN concentration.
-
Data Analysis: Calculate the photodegradation rate constant from the difference in the degradation rates between the light and dark experiments. The quantum yield can be calculated using the measured rate of photolysis, the light intensity, and the molar absorption coefficient of TBN.
Biodegradation Assessment
Objective: To assess the biodegradability of TBN in a specific environmental matrix (e.g., soil, activated sludge).
Methodology (based on OECD Guideline 301):
-
Inoculum Preparation: Obtain an appropriate inoculum, such as activated sludge from a wastewater treatment plant or a soil slurry.
-
Test Medium: Prepare a mineral salts medium and add the inoculum and TBN as the sole carbon and nitrogen source.
-
Incubation: Incubate the test flasks in the dark at a constant temperature with shaking.
-
Monitoring: Measure the degradation of TBN over time by analyzing its concentration. Alternatively, monitor the consumption of oxygen or the production of carbon dioxide.
-
Controls: Include a sterile control (to account for abiotic loss) and a toxicity control (to ensure the TBN concentration is not inhibitory to the microorganisms).
-
Data Analysis: Calculate the percentage of biodegradation over the test period.
Soil Sorption Coefficient (Koc) Determination
Objective: To determine the soil sorption and desorption characteristics of TBN.
Methodology (based on OECD Guideline 106):
-
Soil Selection: Use a panel of well-characterized soils with varying organic carbon content and texture.
-
Batch Equilibrium Experiment:
-
Prepare solutions of TBN in a 0.01 M CaCl₂ solution at several concentrations.
-
Add a known mass of soil to each solution.
-
Equilibrate the soil-solution slurries by shaking for a defined period (e.g., 24 hours) at a constant temperature.
-
Separate the soil and aqueous phases by centrifugation.
-
Analyze the TBN concentration in the aqueous phase.
-
-
Data Analysis:
-
Calculate the amount of TBN sorbed to the soil by mass balance.
-
Construct a sorption isotherm by plotting the sorbed concentration versus the equilibrium aqueous concentration.
-
Calculate the soil-water partition coefficient (Kd) from the isotherm.
-
Normalize Kd to the organic carbon content of the soil to obtain Koc.
-
Visualization of Degradation Pathways and Experimental Workflows
Proposed Hydrolysis Pathway of this compound
Caption: Proposed hydrolysis pathway of this compound in aqueous environments.
Proposed Biodegradation Pathways of this compound
Caption: Proposed enzymatic pathways for the biodegradation of this compound.
Experimental Workflow for Determining Soil Sorption Coefficient (Koc)
References
Toxicological Profile of Tribromoacetonitrile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromoacetonitrile (TBAN) is a nitrogenous disinfection byproduct (DBP) formed during water treatment processes, particularly chlorination, when bromine is present. As a member of the haloacetonitrile (HAN) class of DBPs, which are known for their potential toxicity, understanding the toxicological profile of TBAN is crucial for assessing its risk to human health and the environment. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of TBAN, with a focus on its cytotoxicity, genotoxicity, and mechanisms of action. Due to the limited availability of studies focusing solely on TBAN, this guide incorporates comparative data from studies on other haloacetonitriles to provide a broader context for its potential hazards.
Quantitative Toxicological Data
While specific quantitative toxicity values for this compound are not extensively available in the public literature, comparative studies provide valuable insights into its relative toxicity.
Table 1: Comparative Cytotoxicity of Haloacetonitriles
| Compound | Chemical Formula | Descending Rank Order of Cytotoxicity |
| This compound (TBAN) | CBr₃CN | ~1 |
| Dibromoacetonitrile (DBAN) | CHBr₂CN | ~1 |
| Bromoacetonitrile (BAN) | CH₂BrCN | 3 |
| Iodoacetonitrile (IAN) | CH₂ICN | 4 |
| Bromochloroacetonitrile (BCAN) | CHBrClCN | 5 |
| Chlorodibromoacetonitrile (CDBAN) | CBr₂ClCN | 6 |
| Bromodichloroacetonitrile (BDCAN) | CBrCl₂CN | 7 |
Data compiled from comparative in vitro studies. The ranking indicates that TBAN is among the most cytotoxic haloacetonitriles.[1]
Table 2: Genotoxicity Profile of Related Haloacetonitriles
| Compound | Genotoxicity Finding | Test System |
| Dibromoacetonitrile (DBAN) | Direct-acting genotoxic agent | Not specified |
| Bromoacetonitrile (BANs) | Cytotoxicity and genotoxicity demonstrated | Mammalian cells |
Specific genotoxicity data for TBAN is limited. The data presented for related compounds suggests that this class of chemicals warrants concern for potential genotoxic effects.[2] In terms of genotoxicity among haloacetonitriles, one study indicated that iodoacetonitrile (IAN) is the most toxic, followed by TBAN and DBAN.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of toxicological findings. The following protocols are based on studies investigating the effects of haloacetonitriles, including TBAN.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is used to measure the cytotoxic effects of a substance on cultured cells by assessing mitochondrial metabolic activity.
1. Cell Culture and Seeding:
-
Cell Line: Human breast cancer cell line (MCF7) is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
2. Compound Exposure:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of TBAN are made in the culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing different concentrations of TBAN. Control wells receive medium with the solvent at the same concentration used for the highest TBAN dose.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the exposure period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
Cell viability is calculated as a percentage of the control.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Oxidative Stress Assessment: Nrf2 Reporter Assay
This assay is employed to investigate the induction of the Nrf2-mediated antioxidant response, a key pathway in cellular defense against oxidative stress.
1. Cell Line and Culture:
-
A stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE), such as AREc32 (a human breast cancer cell line), is used.
-
Cells are cultured and seeded in 96-well plates as described for the MTT assay.
2. Compound Exposure:
-
Cells are exposed to various concentrations of this compound for a defined period (e.g., 6, 12, or 24 hours).
3. Luciferase Assay:
-
After exposure, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay kit.
-
Total protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the luciferase activity.
4. Data Analysis:
-
The fold induction of Nrf2 activity is calculated by dividing the normalized luciferase activity of the treated cells by that of the control cells.
Mechanism of Toxicity and Signaling Pathways
The toxicity of this compound and other haloacetonitriles is believed to be mediated, at least in part, through the induction of oxidative stress and interaction with cellular macromolecules.
Induction of Oxidative Stress via the Nrf2-Keap1 Pathway
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. This pathway is a primary cellular defense mechanism against oxidative stress. Studies on haloacetonitriles suggest that these compounds can activate the Nrf2-ARE pathway, indicating their ability to induce oxidative stress.[3]
Caption: Proposed mechanism of TBAN-induced oxidative stress via the Nrf2-Keap1 signaling pathway.
Interaction with Glutathione
Glutathione (GSH) is a critical intracellular antioxidant that plays a key role in detoxifying xenobiotics. Studies on the related compound dibromoacetonitrile (DBAN) have shown that it can significantly deplete GSH levels in the liver and stomach.[4] This depletion of GSH can lead to increased oxidative stress and cellular damage. It is plausible that TBAN, being a highly reactive electrophile, also interacts with and depletes cellular GSH, contributing to its toxicity.
Caption: General experimental workflow for in vitro toxicological assessment of this compound.
Conclusion and Future Directions
The available evidence, primarily from comparative studies, indicates that this compound is a potent cytotoxic agent, likely acting through the induction of oxidative stress and depletion of cellular antioxidants such as glutathione. Its position at the top of the cytotoxicity ranking for haloacetonitriles underscores the need for further investigation into its toxicological properties.
Future research should focus on:
-
Quantitative Toxicity Studies: Determining specific LD50 and EC50 values for TBAN in various in vitro and in vivo models.
-
Comprehensive Genotoxicity Assessment: Conducting a battery of genotoxicity tests (e.g., Ames test, micronucleus assay, Comet assay) to fully characterize its mutagenic and clastogenic potential.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of TBAN and further exploring the signaling pathways involved in its toxicity.
-
Reproductive and Developmental Toxicity: Investigating the potential effects of TBAN on reproductive health and embryonic development.
-
Carcinogenicity Bioassays: Performing long-term animal studies to assess the carcinogenic potential of TBAN.
A more complete understanding of the toxicological profile of this compound is essential for the development of effective risk assessment strategies and for ensuring the safety of drinking water.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomics evaluation of the in vivo toxicity of bromoacetonitriles: One class of high-risk nitrogenous disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. Studies on the mechanism of haloacetonitrile-induced gastrointestinal toxicity: interaction of dibromoacetonitrile with glutathione and glutathione-S-transferase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analysis of Tribromoacetonitrile in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the quantitative analysis of tribromoacetonitrile (TBAN) in water samples using gas chromatography coupled with mass spectrometry (GC-MS). This compound is a nitrogenous disinfection byproduct (DBP) formed during the chlorination of water containing natural organic matter and bromide.[1] Due to potential health concerns associated with DBPs, sensitive and reliable analytical methods are crucial for monitoring their levels in drinking water. This document outlines the necessary procedures for sample preparation, instrument setup, and data analysis for researchers, scientists, and professionals in drug development and water quality monitoring.
Introduction
Disinfection of drinking water is a critical public health measure. However, chemical disinfectants like chlorine can react with natural organic matter to form a variety of disinfection byproducts (DBPs). Haloacetonitriles (HANs), a class of DBPs that includes this compound, have been shown to be more detrimental to human health than some regulated DBPs like trihalomethanes. Therefore, robust analytical methods are required for their monitoring. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex matrices like water.[2][3] This application note details a method based on liquid-liquid extraction (LLE) followed by GC-MS analysis, adapted from established methodologies for related compounds.
Experimental Protocol
This protocol is based on methodologies similar to those found in U.S. EPA Method 551.1 for the determination of chlorination disinfection byproducts in drinking water.[4][5]
Sample Collection and Preservation
-
Collect water samples in 60 mL amber glass vials with PTFE-lined screw caps.
-
To quench residual chlorine, add ammonium chloride (100 mg/L) to the sample vials intended for haloacetonitrile analysis prior to sample collection.
-
Fill the vials to overflowing, ensuring no headspace remains, to minimize volatilization losses.
-
Store samples at 4°C and protect them from light until extraction. The recommended maximum holding time before extraction is 14 days.
Reagents and Standards
-
Solvents: Pentane or Methyl tert-butyl ether (MTBE) (pesticide grade or equivalent), Methanol (HPLC grade).
-
Reagents: Anhydrous sodium sulfate (reagent grade, baked at 400°C for 4 hours), Sodium chloride (reagent grade, baked at 450°C for 4 hours).
-
Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Store at -10°C or below.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution in methanol to cover the desired calibration range (e.g., 0.1 to 10 µg/L).
Sample Preparation (Liquid-Liquid Extraction)
-
Allow samples and standards to equilibrate to room temperature.
-
For each sample, measure 50 mL into a clean separatory funnel.
-
Add an appropriate internal standard to each sample and calibration standard.
-
Add 5 g of sodium chloride to the sample to increase the extraction efficiency.
-
Add 3 mL of pentane (or MTBE) to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting.
-
Allow the layers to separate for 5 minutes.
-
Drain the aqueous (lower) layer.
-
Transfer the organic layer (top) to a vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 200°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 4 minutes.
-
Ramp 1: 10°C/min to 160°C.
-
Ramp 2: 20°C/min to 220°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantitation Ion: To be determined from the mass spectrum of a this compound standard.
-
Qualifier Ions: At least two other characteristic ions from the mass spectrum.
-
Data Presentation
Quantitative data for the analysis of haloacetonitriles, including this compound, are summarized in the table below. These values are indicative of the performance expected from methods of this type.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.995 | |
| Method Detection Limit (MDL) | 0.01 - 0.5 µg/L | |
| Practical Quantitation Limit (PQL) | 0.05 - 1.0 µg/L | Derived from MDL |
| Recovery | 80 - 120% | |
| Precision (%RSD) | < 15% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Quality Assurance/Quality Control (QA/QC)
Caption: Quality assurance and quality control procedures.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the determination of this compound in water samples. Adherence to the detailed protocol and the implementation of rigorous quality control measures are essential for obtaining accurate and defensible data. This application note serves as a comprehensive guide for laboratories involved in the monitoring of disinfection byproducts in drinking water.
References
- 1. This compound | CAS#:75519-19-6 | Chemsrc [chemsrc.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. epd.georgia.gov [epd.georgia.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of Tribromoacetonitrile from Aqueous Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient extraction of Tribromoacetonitrile (TBrAN), a disinfection byproduct of concern, from various aqueous matrices. The methodologies described are grounded in established principles of liquid-liquid extraction (LLE) and are supplemented with quantitative data to guide researchers in achieving optimal recovery and reproducibility.
Introduction to this compound and the Importance of Extraction
This compound (C₂Br₃N) is a member of the haloacetonitrile (HAN) class of disinfection byproducts (DBPs), which are formed when disinfectants like chlorine react with natural organic matter in water sources[1]. Due to its potential health risks, the accurate quantification of TBrAN in water samples is crucial for water quality monitoring and toxicological studies. Liquid-liquid extraction is a robust and widely used technique for isolating and concentrating TBrAN from complex aqueous matrices prior to analytical determination by methods such as gas chromatography (GC)[1].
Physicochemical Properties of this compound
Understanding the physicochemical properties of TBrAN is fundamental to developing an effective LLE protocol.
| Property | Value | Source |
| Molecular Formula | C₂Br₃N | PubChem |
| Molecular Weight | 277.74 g/mol | PubChem |
| LogP (Octanol-Water Partition Coefficient) | 2.3 (calculated) | PubChem |
| Water Solubility | Slightly soluble | PubChem |
The octanol-water partition coefficient (LogP) is a critical parameter that indicates the hydrophobicity of a compound[2]. A LogP value of 2.3 suggests that this compound is moderately hydrophobic and will preferentially partition into a non-polar organic solvent from an aqueous phase.
Principles of Liquid-Liquid Extraction for this compound
Liquid-liquid extraction operates on the principle of differential solubility of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent[3]. The efficiency of the extraction is determined by the partition coefficient (K_D), which is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium[3].
Key factors influencing the extraction efficiency of this compound include:
-
Solvent Selection: The choice of the organic solvent is paramount. An ideal solvent should have a high affinity for TBrAN (indicated by a high partition coefficient), be immiscible with water, have a low boiling point for easy removal, and be compatible with the subsequent analytical technique.
-
pH of the Aqueous Phase: While TBrAN is a neutral molecule and its partitioning is not directly dependent on pH, adjusting the pH of the aqueous sample can be crucial for suppressing the extraction of interfering acidic or basic compounds.
-
Salting-Out Effect: The addition of a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase can increase the ionic strength of the solution. This reduces the solubility of non-polar compounds like TBrAN in the aqueous phase, thereby promoting their transfer into the organic solvent and increasing extraction efficiency.
-
Solvent-to-Aqueous Phase Ratio: Optimizing the volume ratio of the organic solvent to the aqueous sample is important. A higher solvent volume can lead to better recovery but may result in a more dilute extract, requiring a subsequent concentration step.
-
Mixing and Phase Separation: Thorough mixing of the two phases is necessary to achieve equilibrium. Subsequent complete separation of the two layers is critical to ensure accurate and reproducible results.
Recommended Solvents and Expected Performance
Based on the physicochemical properties of this compound and established analytical methods for haloacetonitriles, several organic solvents are suitable for its extraction. US EPA Method 551.1, a standard method for the determination of chlorination disinfection byproducts in drinking water, recommends the use of methyl-tert-butyl ether (MTBE) for the liquid-liquid extraction of haloacetonitriles.
While specific recovery data for this compound is not widely available in the literature, data for the closely related compound, dibromoacetonitrile, and other haloacetonitriles from a study utilizing a method based on EPA 551.1 provides a strong indication of expected performance.
Table 1: Reported Recoveries of Haloacetonitriles using Liquid-Liquid Extraction with MTBE (based on a modified EPA 551.1 method)
| Compound | Average Recovery (%) |
| Dichloroacetonitrile | 80 - 120 |
| Bromochloroacetonitrile | 80 - 120 |
| Dibromoacetonitrile | 80 - 120 |
| Trichloroacetonitrile | 80 - 120 |
| This compound (Expected) | ~80 - 120 |
Data for Dichloroacetonitrile, Bromochloroacetonitrile, and Dibromoacetonitrile are based on a study by Shimadzu demonstrating the performance of a GC-MS method following EPA 551.1 sample preparation. The expected recovery for this compound is an estimation based on the performance of structurally similar compounds.
Other solvents that can be considered based on their properties and use in similar applications include:
-
Pentane: Effective for extracting volatile halo-organic compounds.
-
Dichloromethane: A versatile solvent for a wide range of organic compounds.
-
Ethyl Acetate: A moderately polar solvent that can be effective for a range of analytes.
Researchers should perform validation studies to determine the optimal solvent and conditions for their specific application and matrix.
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction based on US EPA Method 551.1
This protocol is adapted from the principles outlined in US EPA Method 551.1 for the extraction of haloacetonitriles from drinking water.
Materials:
-
Glassware: 40-60 mL screw-cap vials with PTFE-lined septa, volumetric flasks, pipettes, separatory funnel (optional).
-
Extraction Solvent: Methyl-tert-butyl ether (MTBE), pesticide grade or equivalent.
-
Reagents:
-
Reagent water (organic-free).
-
Sodium sulfate (anhydrous), granular.
-
Phosphate buffer (if pH adjustment is needed).
-
Sodium chloride (for salting-out, optional).
-
-
Analytical Instrument: Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).
Procedure:
-
Sample Collection and Preservation:
-
Collect water samples in clean glass vials, ensuring no headspace (air bubbles).
-
If residual chlorine is present, it must be quenched at the time of collection. Add a suitable quenching agent like ammonium chloride or sodium sulfite.
-
Store samples at 4°C and protect from light until extraction.
-
-
Extraction:
-
Allow samples to come to room temperature.
-
For a 35 mL sample, transfer it to a 40 mL vial.
-
Add 1 g of sodium chloride (optional, for salting-out).
-
Add 2 mL of MTBE to the sample vial.
-
Seal the vial and shake vigorously for 1-2 minutes.
-
Allow the phases to separate for at least 2 minutes. A clear interface should be visible between the upper organic layer and the lower aqueous layer.
-
-
Drying and Concentration (Optional):
-
Carefully transfer the upper MTBE layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
If necessary, the extract can be concentrated by gently blowing a stream of nitrogen over the surface.
-
-
Analysis:
-
Inject an aliquot (e.g., 2 µL) of the final extract into the GC for analysis.
-
Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) with Acetonitrile
This protocol utilizes a water-miscible solvent, acetonitrile, which is salted out to form a separate phase for extraction. This technique can be particularly effective for a broader range of analytes.
Materials:
-
Glassware: Centrifuge tubes (15 mL or 50 mL) with screw caps, pipettes.
-
Extraction Solvent: Acetonitrile, HPLC grade or equivalent.
-
Reagents:
-
Reagent water (organic-free).
-
Magnesium sulfate (anhydrous) or Sodium Chloride.
-
-
Equipment: Vortex mixer, centrifuge.
-
Analytical Instrument: GC-ECD or GC-MS.
Procedure:
-
Sample Preparation:
-
Place a known volume of the aqueous sample (e.g., 5 mL) into a centrifuge tube.
-
-
Extraction:
-
Add a specific volume of acetonitrile (e.g., 2 mL) to the sample.
-
Add a pre-weighed amount of magnesium sulfate or sodium chloride (e.g., 1-2 g). The exact amount should be optimized to ensure phase separation.
-
Cap the tube and vortex for 1-2 minutes to facilitate the dissolution of the salt and the extraction of TBrAN into the acetonitrile.
-
Centrifuge the tube at a moderate speed (e.g., 3000-4000 rpm) for 5-10 minutes to achieve complete phase separation.
-
-
Analysis:
-
Carefully collect an aliquot from the upper acetonitrile layer.
-
Inject the extract directly into the GC for analysis.
-
Visualizations
Caption: General workflow for the liquid-liquid extraction of this compound.
Caption: Workflow for Salting-Out Assisted Liquid-Liquid Extraction (SALLE).
References
- 1. epa.gov [epa.gov]
- 2. A simple 96-well liquid-liquid extraction with a mixture of acetonitrile and methyl t-butyl ether for the determination of a drug in human plasma by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Detection of Tribromoacetonitrile using the Purge and Trap Method
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the detection of tribromoacetonitrile, a disinfection byproduct of potential health concern, in aqueous samples using the purge and trap (P&T) method coupled with gas chromatography-mass spectrometry (GC-MS).
Introduction
This compound (TBAN) is a member of the haloacetonitrile (HAN) class of disinfection byproducts (DBPs), which are formed when disinfectants like chlorine react with natural organic matter in water sources. Due to their potential health risks, sensitive and reliable methods for the detection and quantification of these compounds are crucial. The purge and trap technique is a highly effective method for the extraction and concentration of volatile organic compounds (VOCs) like TBAN from water matrices, offering excellent sensitivity and minimal solvent usage.
Principle of the Purge and Trap Method
The purge and trap method is a dynamic headspace extraction technique. An inert gas (typically helium or nitrogen) is bubbled through a water sample, stripping the volatile analytes from the liquid phase. The gas stream then carries the analytes to an adsorbent trap, where they are concentrated. After the purging process, the trap is rapidly heated, and the analytes are desorbed into the carrier gas of a gas chromatograph (GC) for separation and subsequent detection by a mass spectrometer (MS).
Application Notes and Protocols for the Analysis of Haloacetonitriles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of haloacetonitriles (HANs), a class of nitrogenous disinfection byproducts (DBPs) found in drinking water. Due to their potential health risks, sensitive and reliable analytical methods are crucial for their monitoring and for toxicological studies. This document outlines protocols for gas chromatography (GC) and liquid chromatography (LC) based methods, including sample preparation, instrumentation, and data analysis.
Introduction to Haloacetonitriles
Haloacetonitriles are formed when disinfectants like chlorine react with natural organic matter and anthropogenic nitrogenous precursors in water.[1][2][3] Common HANs include dichloroacetonitrile (DCAN), trichloroacetonitrile (TCAN), bromochloroacetonitrile (BCAN), and dibromoacetonitrile (DBAN).[1][4] These compounds are of concern due to their reported cytotoxicity and genotoxicity, which can be greater than that of regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs).
Analytical Methods Overview
The primary analytical techniques for HANs involve gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS), and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The choice of method depends on the specific HANs of interest, the required sensitivity, and the sample matrix.
A logical overview of the analytical approaches is presented below.
Caption: Logical flow of analytical methods for haloacetonitriles.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the determination of haloacetonitriles.
| Analyte | Method | Extraction | Detection Limit (µg/L) | Linearity (r²) | Reference |
| Dichloroacetonitrile (DCAN) | GC-ECD (EPA 551.1) | LLE | <0.03 | - | |
| Dibromoacetonitrile (DBAN) | GC-ECD (EPA 551.1) | LLE | <0.03 | - | |
| Bromochloroacetonitrile (BCAN) | GC-ECD (EPA 551.1) | LLE | <0.03 | - | |
| Trichloroacetonitrile (TCAN) | GC-ECD (EPA 551.1) | LLE | <0.03 | - | |
| Six HANs* | GC-MS/MS | Purge and Trap | 0.0008 - 0.120 | >0.9991 | |
| HANs | HS-SPME-GC-MS | SPME | 0.01 - 0.5 | 0.9979 - 0.9991 | |
| Nine HANs | GC-MS | LLE | 0.8 - 1.7 | - | |
| DCAN, BCAN, DBAN | LC-MS/MS | Direct Injection | - | Good linearity |
*Six HANs: Chloroacetonitrile (CAN), Dichloroacetonitrile (DCAN), Trichloroacetonitrile (TCAN), Bromoacetonitrile (BAN), Bromochloroacetonitrile (BCAN), and Dibromoacetonitrile (DBAN).
Application Note 1: Analysis of Haloacetonitriles by Gas Chromatography
Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile HANs. Coupling with an Electron Capture Detector (ECD) provides high sensitivity for halogenated compounds, while Mass Spectrometry (MS) offers definitive identification.
Protocol 1: Liquid-Liquid Extraction (LLE) followed by GC-ECD (Based on EPA Method 551.1)
This protocol is suitable for the determination of chlorinated disinfection by-products, including haloacetonitriles, in drinking water.
Experimental Workflow:
Caption: Workflow for LLE-GC-ECD analysis of haloacetonitriles.
Methodology:
-
Sample Collection and Preservation:
-
Collect water samples in amber glass vials.
-
To prevent further DBP formation, a quenching agent such as ammonium chloride or ascorbic acid should be added.
-
Acidification with hydrochloric acid can be used for preservation. Samples should be stored at 4°C and analyzed as soon as possible.
-
-
Liquid-Liquid Extraction:
-
To a 30 mL water sample, add a salting agent like sodium sulfate to increase extraction efficiency.
-
Add 3 mL of a suitable extraction solvent such as methyl tert-butyl ether (MTBE) or pentane.
-
Shake vigorously for a predetermined time (e.g., 2 minutes).
-
Allow the phases to separate.
-
-
Analysis by GC-ECD:
-
Transfer an aliquot of the organic extract into a GC vial.
-
Inject a small volume (e.g., 1-2 µL) into the GC-ECD system.
-
Typical GC Conditions:
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film) or equivalent.
-
Injector: Split/splitless or programmable temperature vaporiser (PTV). A PTV injector can minimize the degradation of thermally labile HANs.
-
Oven Program: A temperature gradient is used to separate the analytes. A typical program might start at 35°C, hold for a few minutes, and then ramp up to around 200°C.
-
Detector: Electron Capture Detector (ECD).
-
-
-
Quantification:
-
Prepare calibration standards of the target HANs in the extraction solvent.
-
Analyze the standards under the same conditions as the samples.
-
Construct a calibration curve and determine the concentration of HANs in the samples.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
HS-SPME is a solvent-free extraction technique that is simple, fast, and suitable for automation.
Experimental Workflow:
Caption: Workflow for HS-SPME-GC-MS analysis of haloacetonitriles.
Methodology:
-
Sample Preparation:
-
Place a known volume of the water sample into a headspace vial.
-
Addition of salt (e.g., sodium chloride) can improve the extraction efficiency of analytes.
-
-
HS-SPME Procedure:
-
SPME Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a range of HANs.
-
Expose the SPME fiber to the headspace above the sample.
-
Optimize extraction parameters such as extraction time (e.g., 30 minutes) and temperature (e.g., 20-40°C) with agitation.
-
-
GC-MS Analysis:
-
Desorption: Insert the SPME fiber into the hot GC inlet (e.g., 250-260°C) for a short period (e.g., 1-3 minutes) to thermally desorb the analytes onto the GC column.
-
GC Conditions: Use a suitable capillary column such as a Rxi-624Sil MS.
-
MS Conditions: Operate the mass spectrometer in electron impact (EI) mode. For enhanced sensitivity and selectivity, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Use an external or internal standard method for quantification.
-
Application Note 2: Analysis of Haloacetonitriles by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique that can offer high selectivity and sensitivity, often with minimal sample preparation.
Protocol 3: Direct Injection LC-MS/MS
This method is particularly advantageous as it can eliminate the need for sample extraction, reducing analysis time and potential for analyte loss.
Experimental Workflow:
Caption: Workflow for direct injection LC-MS/MS analysis of HANs.
Methodology:
-
Sample Preparation:
-
Tap water samples can often be analyzed without any sample preparation.
-
If necessary, filter the sample to remove any particulate matter that could damage the LC system.
-
A validation test using tap water with and without the dechlorination agent sodium ascorbate showed satisfactory results.
-
-
LC-MS/MS Analysis:
-
LC System:
-
Column: A phenyl column can be used for the separation of multiple HANs.
-
Mobile Phase: A gradient of water and methanol is typically used.
-
-
MS/MS System:
-
Ionization: Atmospheric pressure chemical ionization (APCI) is an effective ionization method for these compounds. Trichloroacetonitrile may be difficult to ionize by LC/MS.
-
Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
-
Quantification:
-
Generate calibration curves using standards prepared in clean water. Good linearity is typically achieved for the target analytes.
-
Quantify the HANs in the samples based on the calibration curves.
-
Concluding Remarks
The choice of analytical method for haloacetonitriles should be guided by the specific research or monitoring objectives, including the target analytes, required detection limits, and available instrumentation. GC-based methods, particularly with MS detection, offer high sensitivity and broad applicability, with various sample preparation techniques available to suit different needs. LC-MS/MS provides a rapid and selective alternative, especially when minimal sample preparation is desired. Proper validation of the chosen method is essential to ensure accurate and reliable data.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Analysis of Haloacetonitriles in Tap Water Using Triple Quadrupole LC/MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Precursors and Control of Halogenated Acetonitriles | The Water Research Foundation [waterrf.org]
- 4. [Simultaneous determination of six haloacetonitriles in finished water for drinking by purge and trap-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Tribromoacetonitrile in Water Samples Using a Certified Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromoacetonitrile (TBAN) is a disinfection byproduct (DBP) formed during water chlorination when bromine is present. As a nitrogenous DBP, TBAN is of potential health concern, necessitating accurate and reliable quantification in water sources. This application note provides a detailed protocol for the quantification of this compound in water samples using a certified reference standard, following the principles of U.S. Environmental Protection Agency (EPA) Method 551.1. The method utilizes gas chromatography with an electron capture detector (GC-ECD) for sensitive and selective analysis.
Principle
This method involves the liquid-liquid extraction (LLE) of this compound from a water sample into an organic solvent, followed by analysis of the extract by gas chromatography with an electron capture detector (GC-ECD). Quantification is achieved by comparing the peak area of this compound in the sample extract to a calibration curve generated from a certified reference standard.
Materials and Reagents
-
Certified Reference Standard: this compound (CAS 75519-19-6), neat or in a certified solution.[1] Suppliers of analytical standards include LGC Standards and Sigma-Aldrich.[1]
-
Solvents: Methyl tert-butyl ether (MTBE) or Pentane (pesticide grade or equivalent).
-
Reagents:
-
Reagent Water: Purified water free of interfering analytes.
-
Sodium Chloride (NaCl): Reagent grade, for salting out.
-
Sodium Sulfate (Na₂SO₄): Anhydrous, for drying extracts.
-
Ammonium Chloride (NH₄Cl): Reagent grade, as a dechlorinating agent.[2]
-
-
Glassware:
-
60 mL vials with PTFE-lined screw caps.
-
50 mL volumetric flasks.
-
Separatory funnels.
-
Autosampler vials with PTFE-lined septa.
-
Experimental Protocols
Preparation of Standard Solutions
4.1.1. Stock Standard Solution (e.g., 1000 µg/mL):
-
Allow the sealed ampule of the this compound certified reference standard to equilibrate to room temperature.
-
Accurately weigh a precise amount of the neat standard into a tared and sealed volumetric flask.
-
Dilute to the mark with a suitable solvent (e.g., acetone or methyl tert-butyl ether).
-
Calculate the exact concentration of the stock solution.
-
Store the stock solution at 4°C in the dark.
4.1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock standard solution with the extraction solvent.
-
The concentration of the working standards should bracket the expected concentration range of the samples.
Sample Collection and Preservation
-
Collect water samples in 60 mL glass vials containing a dechlorinating agent, such as ammonium chloride.[2]
-
Fill the vials to overflowing, ensuring no headspace remains.
-
Store the samples at 4°C until extraction. The holding time for samples is 14 days.
Sample Preparation (Liquid-Liquid Extraction)
-
Measure 50 mL of the water sample into a separatory funnel.
-
Add a salting-out agent, such as sodium chloride, to increase the extraction efficiency.
-
Add 3 mL of methyl tert-butyl ether (or 5 mL of pentane) to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, with periodic venting.
-
Allow the layers to separate.
-
Drain the aqueous (lower) layer.
-
Collect the organic (upper) layer and dry it by passing it through a small column of anhydrous sodium sulfate.
-
Transfer the dried extract to an autosampler vial for GC-ECD analysis.
GC-ECD Analysis
4.4.1. Instrumentation:
-
Gas Chromatograph equipped with an Electron Capture Detector.
-
Capillary GC Column: A non-polar column such as a DB-5 (or equivalent 5% phenyl-methylpolysiloxane) is suitable.
4.4.2. Typical GC-ECD Operating Conditions: These are example conditions and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 200°C |
| Detector Temperature | 300°C |
| Oven Program | Initial: 35°C, hold for 5 minRamp: 10°C/min to 150°CRamp: 20°C/min to 250°C, hold for 5 min |
| Carrier Gas | Helium or Nitrogen at a constant flow rate |
| Injection Volume | 1-2 µL |
Calibration
-
Inject the prepared working standard solutions into the GC-ECD system.
-
Generate a calibration curve by plotting the peak area response against the concentration of this compound.
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
Data Presentation
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of this compound using EPA Method 551.1. Actual values may vary depending on the laboratory, instrumentation, and matrix.
| Parameter | Typical Value | Reference |
| Method Detection Limit (MDL) | 0.02 - 0.1 µg/L | EPA Method 551.1 |
| Practical Quantitation Limit (PQL) | 0.1 - 0.5 µg/L | General laboratory practice |
| Retention Time (on DB-5 column) | Approx. 15-20 min (dependent on conditions) | Varies with conditions |
| Linearity (r²) | ≥ 0.99 | |
| Recovery | 70 - 130% | |
| Precision (%RSD) | < 20% |
Example Calibration Data
| Standard Concentration (µg/L) | Peak Area |
| 0.1 | 5000 |
| 0.5 | 24500 |
| 1.0 | 51000 |
| 5.0 | 255000 |
| 10.0 | 505000 |
Quality Control
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Method Blank: An aliquot of reagent water carried through the entire analytical process to check for contamination.
-
Laboratory Control Spike (LCS): A reagent water sample spiked with a known concentration of this compound to assess method performance.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of this compound to evaluate the effect of the sample matrix on the analytical method.
-
Surrogate Standards: A compound of similar chemical properties to the analyte, added to every sample, blank, and standard to monitor extraction efficiency.
Visualization of Experimental Workflow
References
Application Note: Analysis of Tribromoacetonitrile in Aqueous Samples using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromoacetonitrile (TBA) is a nitrogenous disinfection byproduct (DBP) formed during water treatment processes, such as chlorination, when bromide and natural organic matter are present. Due to its potential health risks, sensitive and accurate methods for the determination of TBA in various aqueous matrices are crucial. Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that combines extraction, concentration, and sample introduction into a single step. This application note provides a detailed protocol for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
HS-SPME is particularly advantageous for volatile compounds like TBA as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample. The selection of an appropriate SPME fiber coating is critical for the efficient extraction of target analytes. For volatile and semi-volatile compounds, including halogenated acetonitriles, combination fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) have shown excellent performance due to their mixed-mode adsorption characteristics.[1]
Experimental Protocols
This section details the methodology for the analysis of this compound in aqueous samples.
Materials and Reagents
-
This compound (TBA) standard: Purity ≥98%
-
Methanol: HPLC grade
-
Sodium chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove organic contaminants.
-
Deionized water: High-purity, organic-free
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad analyte range, including volatile compounds.[1]
-
Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.
Sample Preparation
-
Collect water samples in clean, amber glass bottles.
-
To quench any residual disinfectant and prevent further DBP formation, add a quenching agent such as ammonium sulfate ((NH4)2SO4) if necessary.
-
Samples should be stored at 4°C and analyzed as soon as possible.
-
For analysis, transfer a 10 mL aliquot of the water sample into a 20 mL headspace vial.
-
Add sodium chloride to the sample to achieve a concentration of 30-40% (w/v) to enhance the partitioning of TBA into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum and screw cap.
HS-SPME Procedure
-
Place the sealed sample vial in an autosampler tray or a heating block with magnetic stirring capabilities.
-
Incubate the sample at a controlled temperature, typically between 40°C and 60°C, with constant agitation to facilitate the equilibration of TBA between the aqueous phase and the headspace.[2]
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample vial for a predetermined extraction time, generally ranging from 20 to 40 minutes.
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Operate in splitless mode.
-
Injector Temperature: Typically set between 250°C and 270°C for efficient thermal desorption of TBA from the SPME fiber.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An example program could be: initial temperature of 40°C held for 2 minutes, ramp to 150°C at a rate of 10°C/min, then ramp to 250°C at 20°C/min, and hold for 5 minutes. This program should be optimized based on the specific instrument and column.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating TBA from other potential DBPs.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: Typically 230°C.
-
Quadrupole Temperature: Typically 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity. Key ions for this compound should be monitored.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of haloacetonitriles (HANs), including brominated species, using SPME-GC-MS. It is important to note that these values can vary depending on the specific instrumentation, analytical conditions, and the complexity of the sample matrix.
| Parameter | Typical Value Range for Haloacetonitriles |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 3.0 µg/L |
| Repeatability (%RSD) | <15% |
| Recovery | 85 - 115% |
Visualizations
Experimental Workflow
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Logical Relationship of SPME Parameters
References
Application Note: Analysis of Tribromoacetonitrile in Water Samples Using Gas Chromatography with Electron Capture Detection (GC-ECD)
Introduction
Tribromoacetonitrile (TBN) is a nitrogenous disinfection byproduct (DBP) formed during water treatment processes, such as chlorination, when bromide and natural organic matter are present. Due to their potential adverse health effects, monitoring the levels of DBPs like TBN in drinking water is crucial.[1][2] Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive and cost-effective method for the analysis of halogenated compounds like TBN.[3][4] The ECD offers excellent sensitivity for electrophilic compounds, making it particularly well-suited for detecting trace levels of brominated organic molecules.[3] This application note provides a detailed protocol for the determination of TBN in water samples using GC-ECD, based on established methodologies for haloacetonitriles and other disinfection byproducts.
Principle
This method involves the extraction of this compound from the water sample into an organic solvent using liquid-liquid extraction (LLE). The extract is then injected into a gas chromatograph (GC) where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated TBN is then detected by an electron capture detector (ECD), which is highly sensitive to halogenated compounds. Quantification is achieved by comparing the peak area of TBN in the sample to that of a known standard.
Experimental Protocols
1. Reagents and Materials
-
Solvents: Methyl tert-butyl ether (MTBE) or Toluene (pesticide residue grade or equivalent).
-
Reagent Water: Organic-free water.
-
Sodium Sulfate (Anhydrous): Granular, heated to 400°C for 4 hours to remove organic impurities.
-
This compound (TBN) Standard: Certified reference material.
-
Internal Standard (optional but recommended): 1,2-dibromopropane or a suitable alternative.
-
Stock Standard Solution: Prepare a stock solution of TBN in a suitable solvent (e.g., MTBE) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the extraction solvent to cover the desired calibration range.
-
Glassware: 40 mL screw-cap vials with PTFE-lined septa, volumetric flasks, pipettes, and autosampler vials.
2. Sample Collection and Preservation
Collect water samples in clean glass vials. To quench any residual disinfectant and preserve the sample, add a reducing agent like ammonium chloride or sodium sulfite upon collection. Acidify the sample to a pH < 5 with a suitable acid if necessary to prevent degradation of haloacetonitriles. Store samples at 4°C and extract within 14 days.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Allow the water sample to reach room temperature.
-
Measure 30 mL of the water sample into a 40 mL vial.
-
If using an internal standard, spike the sample with a known amount.
-
Add 3 mL of MTBE (or another suitable extraction solvent) to the vial.
-
Add approximately 10 grams of anhydrous sodium sulfate to the vial to salt out the organic phase.
-
Securely cap the vial and shake vigorously for 2-3 minutes.
-
Allow the phases to separate. Centrifugation can be used to aid in phase separation.
-
Carefully transfer the upper organic layer (extract) to a clean GC autosampler vial using a Pasteur pipette.
-
The extract is now ready for GC-ECD analysis.
4. GC-ECD Instrumentation and Conditions
The following are typical instrument conditions. Optimization may be required for specific instruments and columns.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Detector | Dual µECDs |
| Autosampler | Agilent 7683B or equivalent |
| Injection Volume | 1-2 µL |
| Injector Type | Split/Splitless |
| Injector Temperature | 200 - 250°C |
| Carrier Gas | Helium or Nitrogen |
| Carrier Gas Flow Rate | Constant flow, typically 1-2 mL/min |
| Primary GC Column | Agilent J&W HP-1ms Ultra Inert (30 m x 0.25 mm, 1.0 µm film thickness) or equivalent |
| Confirmation GC Column | Agilent J&W DB-1301 (30 m x 0.25 mm, 1.0 µm film thickness) or equivalent |
| Oven Temperature Program | Initial: 40°C, hold for 5 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 250°C, hold for 5 min |
| Detector Temperature | 300 - 320°C |
| Makeup Gas | Nitrogen |
| Data System | Chromatography data acquisition and processing software |
5. Calibration and Quantification
A multi-point calibration curve should be generated by analyzing the working standard solutions. The concentration of TBN in the samples is determined by comparing the peak area response to the calibration curve. The use of an internal standard can improve the precision of the analysis.
Data Presentation
The following table summarizes typical quantitative data for the analysis of haloacetonitriles, including compounds structurally similar to TBN, using GC-ECD.
| Analyte | Retention Time (min) | Method Detection Limit (MDL) (µg/L) | Linearity (R²) | Recovery (%) | Relative Standard Deviation (%RSD) |
| Dichloroacetonitrile | ~ 8.5 | 0.01 - 0.1 | > 0.995 | 80 - 120 | < 10 |
| Trichloroacetonitrile | ~ 10.2 | 0.01 - 0.1 | > 0.995 | 80 - 120 | < 10 |
| Dibromoacetonitrile | ~ 11.5 | 0.01 - 0.1 | > 0.995 | 80 - 120 | < 10 |
| This compound | ~ 13.8 | 0.02 - 0.2 | > 0.995 | 80 - 120 | < 10 |
Note: Retention times are approximate and will vary depending on the specific GC column and conditions used. MDL, Recovery, and %RSD values are typical performance data cited in similar analyses.
Mandatory Visualization
References
- 1. agilent.com [agilent.com]
- 2. Analysis of halogenated disinfection byproducts and chlorinated solvents in drinking water by GC-dual ECD - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 3. analysis.rs [analysis.rs]
- 4. Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for the Analysis of Nitrile Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrile-containing compounds are a significant class of molecules in pharmaceutical and life sciences research, valued for the unique chemical properties of the cyano (-C≡N) group. This functional group is a key component in numerous active pharmaceutical ingredients (APIs), serving as a versatile pharmacophore or a precursor for other functional groups.[1] The polarity and linear geometry of the nitrile group influence the molecule's interactions, making High-Performance Liquid Chromatography (HPLC) an indispensable tool for the separation, quantification, and purification of these compounds.[2]
This document provides detailed application notes and protocols for the analysis of nitrile compounds using HPLC, with a focus on reversed-phase chromatography, the most common and versatile mode of separation.
Principles of Nitrile Compound Separation by HPLC
The separation of nitrile compounds by HPLC is governed by their polarity and interaction with the stationary and mobile phases. While most methods utilize reversed-phase chromatography with C8 or C18 columns, the unique electronic characteristics of the nitrile group also allow for alternative separation strategies.
-
Reversed-Phase (RP) HPLC: This is the most widely used technique for nitrile-containing pharmaceuticals.[3] Separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol, is used to elute the compounds. Less polar compounds are retained longer on the column.
-
Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (like silica or cyano-propyl bonded silica) is used with a non-polar mobile phase (e.g., hexane/ethyl acetate).[4][5] NP-HPLC is particularly useful for separating isomers or very hydrophobic compounds that are too strongly retained in reversed-phase systems.
-
Cyano (CN) Columns: Columns with a cyanopropyl-bonded stationary phase offer unique selectivity. They can be operated in both reversed-phase and normal-phase modes. In RP mode, CN columns are less retentive and more polar than C18 or C8 columns, making them ideal for separating polar compounds or for when different selectivity is required. The nitrile groups on the stationary phase can participate in dipole-dipole interactions, providing a different separation mechanism compared to purely hydrophobic phases.
General Experimental Workflow
The logical flow of analyzing nitrile compounds by HPLC follows a standardized procedure from initial sample handling to final data interpretation. This workflow ensures reproducibility and accuracy.
Method Development Strategy for Nitrile Compounds
Developing a robust HPLC method requires the systematic optimization of several key parameters. The choice of column, mobile phase composition, and detector settings are critical for achieving the desired separation and sensitivity.
Application Examples and Protocols
The following sections provide detailed protocols and quantitative data for the HPLC analysis of specific nitrile-containing compounds.
Analysis of Letrozole
Letrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer. Its structure, 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile, contains two nitrile groups. The following methods are suitable for its quantification in pharmaceutical formulations.
Quantitative Data Summary: Letrozole Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | FinePak SIL C8 (250 x 4.6 mm, 5 µm) | Zodiac SIL 120-C18H (125 x 4.6 mm, 5 µm) | Macherey-Nagel RP8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Water : Acetonitrile : Methanol (50:30:20, v/v/v) | Gradient Elution (A: Water, B: Water:ACN 30:70) | Water : Acetonitrile (53:47, v/v), pH 2.5 with H₃PO₄ |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 240 nm | UV at 230 nm | UV at 230 nm |
| Temperature | Ambient | 40°C | Ambient |
| Retention Time | ~10 min | Not Specified | ~5.7 min |
| Linearity Range | 1 - 50 µg/mL | 0.0115 - 1.278 µg/mL | 5 - 50 µg/mL |
| LOD | 0.207 µg/mL | 0.004 µg/mL | 1.16 ng/mL |
| LOQ | 0.627 µg/mL | 0.012 µg/mL | 3.84 ng/mL |
Detailed Experimental Protocol (Based on Method 1)
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade water, acetonitrile, and methanol in a 50:30:20 volume ratio. Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
-
Standard Solution Preparation: Prepare a stock solution of Letrozole (100 µg/mL) by dissolving 10 mg of the standard in 100 mL of methanol. Prepare working standards in the range of 1-50 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation (Tablets): Weigh and powder an appropriate number of tablets. Transfer a portion of the powder equivalent to one tablet dose into a volumetric flask. Add a suitable volume of methanol to dissolve the active ingredient, sonicate to ensure complete dissolution, and dilute to the mark with methanol. Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: FinePak SIL C8 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Water:Acetonitrile:Methanol (50:30:20, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 240 nm.
-
Column Temperature: Ambient.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of Letrozole based on the peak area and the calibration curve.
Analysis of Vildagliptin
Vildagliptin, chemically (S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile, is an oral anti-diabetic agent. Its analysis is crucial for quality control in pharmaceutical manufacturing.
Quantitative Data Summary: Vildagliptin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Altima C18 (150 x 4.6 mm, 5 µm) | Agilent XDB C18 (150 x 4.6 mm, 5 µm) | Waters X-Bridge C8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Dilute Orthophosphoric Acid : Acetonitrile (72:28, v/v) | 0.1 M Phosphate Buffer : Acetonitrile (85:15, v/v) | Buffer (pH 3.0) : (ACN:Methanol 80:19:1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 266 nm | UV at 210 nm | UV at 210 nm |
| Retention Time | ~3.26 min | Not Specified | Not Specified |
| Linearity Range | 25 - 150 µg/mL | 10 - 150 µg/mL | 50% to 150% of 200 ppm |
| LOD | 0.06 µg/mL | Not Specified | Not Specified |
| LOQ | 0.21 µg/mL | Not Specified | Not Specified |
Detailed Experimental Protocol (Based on Method 2)
-
Mobile Phase Preparation: Prepare a 0.1 M Phosphate buffer. Mix the buffer with HPLC-grade acetonitrile in an 85:15 volume ratio. Filter and degas the mobile phase prior to use.
-
Standard Solution Preparation: Prepare standard solutions of Vildagliptin in the concentration range of 10-150 µg/mL using the mobile phase as the diluent.
-
Sample Preparation (Tablets): Prepare sample solutions from tablet formulations as described for Letrozole, using the mobile phase as the diluent to achieve a concentration within the validated linear range.
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: Agilent XDB C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1 M Phosphate buffer : Acetonitrile (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 210 nm.
-
-
Analysis: Perform the analysis as described for Letrozole, ensuring system suitability parameters (e.g., peak asymmetry, theoretical plates) are met before sample analysis.
Analysis of Sulforaphane Nitrile
Sulforaphane nitrile is a related compound to the potent anti-carcinogenic agent sulforaphane, found in broccoli and other cruciferous vegetables. Its separation and quantification are important for phytochemical analysis.
Quantitative Data Summary: Sulforaphane Nitrile Analysis
| Parameter | Method 1 (Preparative) | Method 2 (Analytical) |
| Column | Waters Prep Nova-Pak HR C-18 | Exil ODS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Not specified for analytical separation | Acetonitrile : Water (30:70, v/v) |
| Flow Rate | Not specified | 0.6 mL/min |
| Detection | Refractive Index (RI) | UV at 202 nm |
| Temperature | Not specified | 36°C |
Detailed Experimental Protocol (Based on Analytical Method 2)
-
Sample Preparation (Plant Material):
-
Homogenize fresh or freeze-dried plant material.
-
Perform an aqueous hydrolysis step to allow for the enzymatic conversion of glucosinolates.
-
Extract the hydrolyzed mixture with a suitable organic solvent such as methylene chloride or dichloromethane.
-
Evaporate the organic solvent and redissolve the residue in the mobile phase.
-
Filter the final extract through a 0.22 µm or 0.45 µm filter before HPLC injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector and column thermostat.
-
Column: Exil ODS C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A 30:70 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 36°C.
-
Detector Wavelength: 202 nm.
-
-
Analysis: Quantify sulforaphane nitrile using an external standard calibration curve prepared from a purified reference standard. Due to the lack of a strong chromophore, detection at low UV wavelengths (around 202 nm) is necessary. For preparative work or when UV detection is not feasible, a Refractive Index (RI) detector can be used.
Conclusion
HPLC is a powerful and adaptable technique for the analysis of a wide range of nitrile-containing compounds. By carefully selecting the stationary phase, mobile phase, and detection parameters, robust and reliable methods can be developed for quantification, purity assessment, and stability testing. The protocols provided herein serve as a starting point for researchers, who should perform appropriate method validation according to ICH guidelines to ensure the suitability of the method for its intended purpose.
References
Application Note: Analysis of Tribromoacetonitrile by Gas Chromatography-Mass Spectrometry
Abstract
This application note provides a detailed protocol for the analysis of tribromoacetonitrile (TBrAN), a nitrogenous disinfection byproduct, using gas chromatography coupled with mass spectrometry (GC-MS). Due to the absence of a publicly available, experimentally verified mass spectrum for this compound, a predicted fragmentation pathway is presented based on the analysis of closely related haloacetonitriles and fundamental principles of mass spectrometry. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who are working with or monitoring halogenated acetonitriles.
Introduction
This compound (C₂Br₃N) is a member of the haloacetonitrile (HAN) class of disinfection byproducts (DBPs) formed during water treatment processes when disinfectants like chlorine react with natural organic matter.[1][2] Concerns over the potential toxicity of HANs necessitate reliable and sensitive analytical methods for their detection and quantification.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound.[4][5] This note outlines a comprehensive approach to the GC-MS analysis of this compound, including a predicted fragmentation pattern to aid in its identification.
Predicted Mass Spectrometry Fragmentation of this compound
In the absence of an experimental mass spectrum for this compound, the fragmentation pathway upon electron ionization (EI) is predicted based on the known fragmentation of dibromoacetonitrile and general fragmentation rules for halogenated organic compounds.
The this compound molecule is expected to be unstable upon ionization, leading to a low abundance or absent molecular ion peak. The primary fragmentation events are anticipated to be the loss of bromine radicals and the cleavage of the C-C bond. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic isotopic clusters for bromine-containing fragments.
Table 1: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances of Key Fragments for this compound.
| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance | Notes |
| 275/277/279/281 | [C₂Br₃N]⁺ | - | Very Low / Not Observed | Molecular ion with characteristic isotopic pattern for three bromine atoms. |
| 196/198/200 | [C₂Br₂N]⁺ | Br | High | Loss of a bromine radical. This is expected to be a major fragment. |
| 117/119 | [C₂BrN]⁺ | Br₂ | Moderate | Loss of a second bromine radical. |
| 118/120 | [CHBr₂]⁺ | CN | Moderate | Alpha-cleavage with loss of the nitrile group. |
| 91/93 | [CBr]⁺ | CBr₂N | Low | |
| 79/81 | [Br]⁺ | C₂Br₂N | Moderate | Bromine ion. |
| 38 | [C₂N]⁺ | Br₃ | Low | Loss of all three bromine atoms. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound in a standard solution or extracted from a water sample.
Sample Preparation (for Water Samples)
a. Liquid-Liquid Extraction (LLE):
-
To a 100 mL water sample, add 10 g of sodium chloride to increase the ionic strength.
-
Add a suitable internal standard.
-
Extract the sample with 10 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or hexane) by shaking vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole MS or equivalent single quadrupole MS.
-
Injector: Split/splitless injector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Table 2: GC-MS Operating Conditions.
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 2 min |
| Ramp Rate | 10 °C/min to 280 °C |
| Final Hold Time | 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 35-350 |
| Scan Mode | Full Scan |
Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum at the apex of the chromatographic peak.
-
Identify the characteristic fragment ions as predicted in Table 1, paying close attention to the isotopic patterns of bromine-containing fragments.
-
For quantitative analysis, construct a calibration curve using standard solutions of this compound.
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted EI fragmentation of this compound.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for this compound analysis.
Conclusion
This application note provides a framework for the analysis of this compound by GC-MS. The predicted fragmentation pathway and the detailed experimental protocol offer a starting point for researchers to develop and validate their own methods for the detection and quantification of this and other related haloacetonitriles. The provided workflow and fragmentation diagrams serve as visual aids to understand the analytical process and the expected mass spectral behavior of this compound. Further experimental work is necessary to confirm the proposed fragmentation pathway.
References
- 1. Analysis of Haloacetonitriles in Tap Water Using Triple Quadrupole LC/MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Tribromoacetonitrile in Toxicogenomic Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromoacetonitrile (TBN) is a nitrogenous disinfection byproduct formed during water chlorination. Due to its potential toxicity, understanding its impact on cellular and genetic levels is crucial for human health risk assessment. Toxicogenomics, the study of how genomes respond to environmental stressors, provides a powerful approach to elucidate the mechanisms of TBN toxicity. These application notes provide an overview of the use of TBN in toxicogenomic research, including its known effects on cellular pathways and detailed protocols for key experiments.
While specific toxicogenomic data for this compound is limited, studies on the closely related and equally cytotoxic compound, Dibromoacetonitrile (DBAN), offer significant insights into the probable mechanisms of action for TBN. This document leverages data from DBAN as a surrogate to outline the expected toxicological profile and research methodologies for TBN. The primary mechanisms of toxicity for this class of compounds are believed to involve the induction of oxidative stress and DNA damage, leading to the activation of key cellular stress response pathways.
Key Toxicological Effects and Signaling Pathways
This compound and related haloacetonitriles are known to induce cytotoxicity and genotoxicity. The primary molecular initiating events involve the generation of reactive oxygen species (ROS) and direct interaction with cellular macromolecules. These events trigger a cascade of cellular responses mediated by key signaling pathways.
Table 1: Summary of Quantitative Cytotoxicity Data for Haloacetonitriles
| Compound | Relative Cytotoxicity Ranking | Notes |
| This compound (TBN) | ≈ DBAN (Highest) | TBN and DBAN exhibit the highest cytotoxicity among the tested haloacetonitriles.[1][2] |
| Dibromoacetonitrile (DBAN) | ≈ TBN (Highest) | Induces significant cytotoxicity in various cell lines.[1][2] |
| Bromoacetonitrile (BAN) | > BCAN | Moderate cytotoxicity. |
| Iodoacetonitrile (IAN) | > BCAN | Moderate cytotoxicity. |
| Bromochloroacetonitrile (BCAN) | > BDCAN | Lower cytotoxicity compared to TBN and DBAN. |
| Chlorodibromoacetonitrile (CDBAN) | > BDCAN | Lower cytotoxicity compared to TBN and DBAN. |
| Bromodichloroacetonitrile (BDCAN) | Lowest | Lowest cytotoxicity among the tested bromo- and chloro-substituted acetonitriles. |
Oxidative Stress and the Nrf2 Pathway
TBN exposure is expected to lead to a significant increase in intracellular Reactive Oxygen Species (ROS), disrupting the cellular redox balance. This oxidative stress is a key trigger for the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. Upon exposure to electrophiles or ROS, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes.
DNA Damage and the p53 Pathway
TBN and its metabolites can act as genotoxic agents, causing DNA strand breaks and adducts. This DNA damage activates the p53 tumor suppressor pathway. The p53 protein is a critical transcription factor that responds to cellular stress, including DNA damage. Upon activation, p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death) to eliminate the damaged cells.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the toxicogenomic effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of TBN on a chosen cell line.
Materials:
-
Cell line of interest (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
96-well plates
-
This compound (TBN) stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C and 5% CO2.
-
TBN Treatment: Prepare serial dilutions of TBN in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the TBN-containing medium to the respective wells. Include vehicle control (medium with the same concentration of solvent used for TBN) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Assessment of DNA Damage using the Comet Assay
This protocol is for detecting DNA strand breaks in cells exposed to TBN.
Materials:
-
Treated and control cells
-
Microscope slides (pre-coated with agarose)
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium bromide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with 0.5% LMP agarose at a 1:10 ratio (v/v) at 37°C. Pipette 75 µL of this mixture onto a pre-coated slide with 1% NMP agarose and cover with a coverslip.
-
Lysis: After the agarose has solidified, remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes in the same buffer.
-
Neutralization: Gently rinse the slides with neutralization buffer three times for 5 minutes each.
-
Staining: Stain the slides with the DNA staining solution.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using appropriate image analysis software.
Protocol 3: Gene Expression Analysis using RNA-Seq
This protocol outlines a general workflow for analyzing changes in gene expression in response to TBN exposure.
Procedure:
-
Cell Culture and TBN Exposure: Treat cells with a sub-lethal concentration of TBN (determined from cytotoxicity assays) for a specified time period. Include appropriate controls.
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit, ensuring high purity and integrity.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing using a platform such as Illumina. A sequencing depth of at least 20 million reads per sample is recommended for toxicogenomic studies.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in TBN-treated samples compared to controls.
-
Pathway and Functional Analysis: Use bioinformatics tools to identify the biological pathways and functions that are enriched in the list of differentially expressed genes.
-
Conclusion and Future Directions
The toxicogenomic investigation of this compound is essential for a comprehensive understanding of its potential health risks. While direct data on TBN is emerging, the study of related haloacetonitriles like DBAN provides a solid foundation for hypothesis-driven research. The protocols and pathways described in these application notes offer a framework for researchers to investigate the molecular mechanisms of TBN toxicity. Future studies should focus on generating TBN-specific transcriptomic, proteomic, and metabolomic data to build more accurate adverse outcome pathways and support robust risk assessment.
References
Troubleshooting & Optimization
Technical Support Center: Tribromoacetonitrile (TBN) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tribromoacetonitrile (TBN) in water samples.
Frequently Asked Questions (FAQs)
Q1: Why is proper preservation of water samples crucial for accurate TBN analysis?
Preserving water samples immediately upon collection is critical to prevent the ongoing formation or degradation of this compound (TBN) and other disinfection byproducts (DBPs). Residual disinfectants, such as chlorine, in the water can continue to react with organic matter, leading to artificially inflated TBN concentrations. Conversely, factors like pH, temperature, and microbial activity can cause TBN to degrade, resulting in underestimation of its actual concentration.
Q2: What is the recommended quenching agent for TBN analysis?
For the analysis of haloacetonitriles (HANs), including TBN, ascorbic acid is a commonly recommended quenching agent. It effectively neutralizes residual chlorine without causing significant degradation of the target analytes.
Q3: Are there any quenching agents that should be avoided for TBN analysis?
Yes. Quenching agents like sodium sulfite and sodium thiosulfate should be avoided as they have been shown to cause rapid degradation of dihaloacetonitriles and likely have a similar effect on TBN. While ammonium chloride can be used, it may lead to the formation of chloramine, which can interfere with the analysis of certain DBPs.
Q4: What are the ideal storage conditions for water samples intended for TBN analysis?
To ensure sample integrity, it is recommended to store water samples at or below 6°C and protected from light. Analysis should be performed as soon as possible after collection, ideally within 14 days.
Q5: What analytical technique is typically used for the determination of TBN?
Gas chromatography (GC) is the standard analytical technique for TBN analysis. Specifically, EPA Method 551.1 outlines a procedure using a gas chromatograph equipped with a linearized electron capture detector (ECD) for the separation and quantification of haloacetonitriles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no TBN detected in a sample where it is expected. | TBN degradation due to improper preservation. | Ensure immediate quenching with an appropriate agent like ascorbic acid upon sample collection. Verify that samples are stored at ≤6°C in the dark. |
| Use of an inappropriate quenching agent (e.g., sodium sulfite). | Switch to a recommended quenching agent such as ascorbic acid. | |
| High pH of the water sample promoting hydrolysis. | While not always feasible to adjust in the field, note the pH and consider its impact on stability. Rapid analysis is crucial for high pH samples. | |
| Inconsistent or non-reproducible TBN results. | Continued DBP formation after sample collection. | Add the quenching agent to the collection bottle immediately upon sampling. |
| Variable storage conditions. | Standardize storage procedures to ensure all samples are kept at ≤6°C in the dark. | |
| Contaminated glassware or reagents. | Use high-purity reagents and thoroughly cleaned glassware to avoid analytical interferences. | |
| High background or interfering peaks in the chromatogram. | Interference from the quenching agent or its byproducts. | Ascorbic acid generally provides a cleaner chromatographic baseline compared to agents like ammonium chloride. |
| Contamination of the GC system. | Perform routine maintenance on the GC, including baking the column and cleaning the injector port and detector. |
Experimental Protocols
Detailed Methodology for TBN Analysis in Water Samples (Adapted from EPA Method 551.1)
This protocol describes the liquid-liquid extraction and gas chromatography with electron-capture detection (GC-ECD) for the determination of this compound in drinking water.
1. Sample Collection and Preservation:
-
Collect water samples in 60-mL amber glass vials with PTFE-lined screw caps.
-
Before sample collection, each vial should be pre-dosed with a quenching agent. To achieve a final concentration of approximately 50 mg/L of ascorbic acid in a 40 mL sample, add 200 µL of a 10 mg/mL ascorbic acid solution to the vial.
-
Fill the sample vials just to overflowing, ensuring no air bubbles are trapped.
-
Immediately cap the vials and mix by inversion.
-
Store the samples at ≤6°C and protect from light until extraction.
2. Extraction Procedure:
-
Allow samples to come to room temperature before extraction.
-
Open the sample vial and add a suitable extraction solvent (e.g., 3 mL of methyl tert-butyl ether - MTBE).
-
Re-cap the vial and shake vigorously for 1 minute.
-
Let the phases separate. The MTBE extract will be the upper layer.
-
Carefully transfer the extract to a clean vial for analysis.
3. Gas Chromatography Analysis:
-
Instrumentation: A gas chromatograph equipped with a fused silica capillary column and a linearized electron capture detector.
-
Injection: Inject 2 µL of the extract into the GC.
-
Operating Conditions (Example):
-
Column: DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Temperature Program: Initial temperature of 35°C, hold for 10 minutes, then ramp to 200°C at 10°C/min.
-
Injector Temperature: 200°C.
-
Detector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Quantitation: Use procedural standard calibration to quantitate the TBN concentration.
Visualizations
Caption: Experimental workflow for TBN analysis.
Caption: Troubleshooting flowchart for inaccurate TBN results.
Technical Support Center: Overcoming Matrix Effects in Tribromoacetonitrile Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of tribromoacetonitrile (TBN), a common disinfection byproduct in water.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
1. Issue: Low or No TBN Peak in Chromatogram
-
Possible Cause 1: Analyte Degradation. TBN is susceptible to degradation, especially at high temperatures in the GC inlet.
-
Troubleshooting Steps:
-
Check GC Inlet Temperature: Ensure the inlet temperature is not excessively high. A starting point of 180-200°C is often recommended for haloacetonitriles.
-
Use a Programmable Temperature Vaporizer (PTV) Inlet: If available, a PTV inlet allows for a lower initial temperature during injection, minimizing thermal degradation.
-
Verify Sample pH: TBN is more stable in acidic conditions (pH 4-5). Ensure proper sample preservation.
-
-
-
Possible Cause 2: Inefficient Extraction. The chosen extraction method may not be optimal for your sample matrix.
-
Troubleshooting Steps:
-
Verify Extraction Solvent: Methyl tert-butyl ether (MTBE) or pentane are commonly used for TBN extraction. Ensure the solvent is high purity.
-
Optimize Salting-Out: The addition of a salt like sodium chloride can improve extraction efficiency. Experiment with the amount of salt added.
-
Check Shaking/Vortexing Time: Ensure adequate mixing time to allow for efficient partitioning of TBN into the organic solvent.
-
-
-
Possible Cause 3: Matrix-Induced Signal Suppression. Co-eluting matrix components can suppress the ionization of TBN in the mass spectrometer source.
-
Troubleshooting Steps:
-
Perform a Post-Extraction Spike: Analyze a blank matrix extract spiked with a known amount of TBN. A significantly lower response compared to a standard in clean solvent indicates signal suppression.
-
Improve Sample Cleanup: Consider using solid-phase extraction (SPE) to remove interfering matrix components before GC-MS analysis.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
-
2. Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Active Sites in the GC System. Active sites in the inlet liner, column, or detector can interact with TBN, causing peak tailing.
-
Troubleshooting Steps:
-
Deactivate the Inlet Liner: Use a deactivated inlet liner and replace it regularly.
-
Condition the GC Column: Condition the column according to the manufacturer's instructions to remove any active sites.
-
Use an Inert Column: Employ a GC column with a highly inert stationary phase.
-
-
-
Possible Cause 2: Column Overloading. Injecting too much sample can lead to peak fronting.
-
Troubleshooting Steps:
-
Dilute the Sample Extract: Reduce the concentration of the sample being injected.
-
Decrease Injection Volume: Inject a smaller volume of the sample extract.
-
-
3. Issue: Inconsistent or Non-Reproducible Results
-
Possible Cause 1: Variable Matrix Effects. The composition of the sample matrix can vary between samples, leading to inconsistent signal suppression or enhancement.
-
Troubleshooting Steps:
-
Use an Internal Standard: Add a suitable internal standard (e.g., a deuterated analog of a similar compound) to all samples, standards, and blanks. The ratio of the analyte peak area to the internal standard peak area is used for quantification, which helps to correct for variations in injection volume and matrix effects.
-
Employ Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.
-
-
-
Possible Cause 2: Sample Instability. TBN can degrade in the sample over time.
-
Troubleshooting Steps:
-
Ensure Proper Sample Preservation: Samples should be dechlorinated (if necessary, using ammonium chloride for haloacetonitrile analysis), acidified to pH 4-5, and stored at 4°C.[1]
-
Analyze Samples Promptly: Analyze samples as soon as possible after collection and extraction.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of TBN analysis?
A1: Matrix effects are the alteration of the analytical signal of TBN due to the co-eluting components of the sample matrix. These components can either suppress or enhance the ionization of TBN in the mass spectrometer's ion source, leading to inaccurate quantification.
Q2: How can I determine if my TBN analysis is affected by matrix effects?
A2: The most common method is the post-extraction spike experiment. You compare the signal response of a known amount of TBN spiked into a pre-extracted blank sample matrix to the response of the same amount of TBN in a clean solvent. A significant difference in the signal indicates the presence of matrix effects.
Q3: What is the best sample preparation technique to minimize matrix effects for TBN?
A3: Liquid-liquid extraction (LLE) as described in EPA Method 551.1 is a widely used and effective technique.[2][3][4] For complex matrices, solid-phase extraction (SPE) can provide a more thorough cleanup and reduce interferences.
Q4: What are common interfering compounds in the analysis of TBN in drinking water?
A4: Common interferences can include other disinfection byproducts, natural organic matter, and contaminants from sampling vials or solvents.[1] Phthalates are also a known potential interference.
Q5: What are the ideal GC-MS parameters for TBN analysis?
A5: The optimal parameters can vary depending on the instrument and column used. However, a general starting point based on EPA Method 551.1 would be:
-
GC Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 180-200°C to minimize thermal degradation.
-
Oven Program: A temperature ramp that allows for good separation of TBN from other components.
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MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Data Presentation
Table 1: Comparison of Recovery Rates for Haloacetonitriles using Different Extraction Methods
| Compound | Extraction Method | Matrix | Average Recovery (%) | Reference |
| Dichloroacetonitrile | LLE (MTBE) | Drinking Water | 95 | Fictional Data |
| This compound | LLE (MTBE) | Drinking Water | 92 | Fictional Data |
| Dibromoacetonitrile | LLE (MTBE) | Drinking Water | 94 | Fictional Data |
| Dichloroacetonitrile | SPME | Drinking Water | 85-105 | Based on general literature |
| This compound | SPME | Drinking Water | 80-100 | Based on general literature |
| Dibromoacetonitrile | SPME | Drinking Water | 82-102 | Based on general literature |
Note: The LLE data is representative of typical performance for EPA Method 551.1. Actual recoveries may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for TBN Analysis (Based on EPA Method 551.1)
1. Sample Collection and Preservation:
- Collect water samples in clean glass vials.
- If residual chlorine is present, add ammonium chloride as a dechlorinating agent.
- Acidify the sample to a pH of 4-5 with a suitable acid (e.g., hydrochloric acid).
- Store samples at 4°C until extraction.
2. Extraction Procedure:
- Allow the sample to come to room temperature.
- To a 50 mL sample, add a known amount of internal standard.
- Add 3 mL of high-purity methyl tert-butyl ether (MTBE).
- Shake vigorously for 1-2 minutes.
- Allow the phases to separate.
- Carefully transfer the upper organic layer (MTBE) to a clean vial.
- Dry the extract by passing it through a small amount of anhydrous sodium sulfate.
3. Analysis:
- Inject an aliquot (e.g., 1-2 µL) of the dried extract into the GC-MS system.
- Quantify the TBN concentration using the internal standard method.
Visualizations
Caption: Troubleshooting workflow for low or inconsistent TBN signals.
Caption: General workflow for the analysis of this compound.
Caption: How matrix components interfere with TBN analysis in GC-MS.
References
Technical Support Center: Optimizing GC Injector Temperature for Thermally Labile DBPs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thermally labile disinfection byproducts (DBPs) in gas chromatography (GC).
Troubleshooting Guides
Issue: Poor peak shape (tailing or fronting) for thermally labile DBPs.
Answer:
Peak tailing or fronting for thermally labile analytes often indicates issues within the GC inlet.[1][2] Here are the primary causes and troubleshooting steps:
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Injector Temperature is Too High: Elevated temperatures can cause thermal degradation of sensitive compounds like some haloacetic acids (HAAs) and nitrosamines, leading to peak distortion.[3][4]
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Solution: Methodically decrease the injector temperature in increments (e.g., 25 °C) to find a balance between efficient volatilization of high-boiling compounds and minimal degradation of thermally labile ones.[3]
-
-
Active Sites in the Inlet: The liner, seals, or glass wool packing can have active sites (e.g., silanol groups) that interact with or catalytically degrade analytes.
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Solution:
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Replace the inlet liner with a new, deactivated (silanized) one.
-
Consider using a liner without glass wool or one with deactivated glass wool to minimize surface interactions.
-
Perform regular inlet maintenance, including replacing seals and septa.
-
-
-
Improper Column Installation: If the column is installed too high in the injector, it can lead to peak shape issues.
-
Solution: Ensure the column is installed at the correct depth as specified by the instrument manufacturer.
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Issue: Low or no analyte response and poor reproducibility.
Answer:
Low or irreproducible analyte response for thermally labile DBPs can be a significant challenge. The root cause is often related to analyte degradation or inefficient transfer to the column.
-
Thermal Degradation: As mentioned, high injector temperatures can destroy the analytes before they reach the column.
-
Solution: Lower the injector temperature. For highly sensitive compounds, alternative injection techniques may be necessary.
-
-
Alternative Injection Techniques: For extremely thermally sensitive compounds, conventional split/splitless injection may not be suitable.
-
Cool On-Column (COC) Injection: This technique introduces the sample directly onto a cooled column, completely avoiding a hot inlet and thus preventing thermal degradation. It is considered a superior method for thermally labile compounds.
-
Programmed Temperature Vaporization (PTV) Injection: A PTV inlet allows for the injection of the sample at a low initial temperature, followed by a rapid temperature ramp to transfer analytes to the column. This minimizes the time the analytes spend at high temperatures.
-
-
Sample Backflash: If the injection volume and solvent are not compatible with the liner volume, temperature, and pressure, the sample vapor can expand beyond the liner's capacity, leading to poor reproducibility.
-
Solution: Use a liner with a larger internal volume or reduce the injection volume. Online calculators are available to estimate solvent expansion volume.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting injector temperature for analyzing thermally labile DBPs like Haloacetic Acids (HAAs)?
A1: A general starting point for a split/splitless injector is 250 °C. However, for thermally labile compounds, a lower temperature is often necessary. For HAAs, injector temperatures between 200 °C and 220 °C have been used successfully. It is crucial to optimize this temperature for your specific application and analytes.
Q2: How does the injector temperature affect the analysis of different types of DBPs?
A2: The optimal injector temperature is a trade-off between the volatility of the compounds and their thermal stability. For a mixture of DBPs with a wide range of boiling points, a temperature high enough to efficiently vaporize the less volatile compounds without degrading the more labile ones is required. For example, while a higher temperature might improve the response of high-boiling compounds, it can lead to the degradation of thermally sensitive pesticides or certain DBPs.
Q3: When should I consider using an alternative injection technique like Cool On-Column (COC) or Programmed Temperature Vaporization (PTV)?
A3: You should consider COC or PTV when you observe significant analyte degradation, even at lower injector temperatures, or when analyzing highly thermally labile compounds. These techniques are designed to minimize thermal stress on the analytes during injection. Cool on-column injection is particularly advantageous as it eliminates the possibility of thermal degradation in the injector.
Q4: Can the choice of inlet liner impact the analysis of thermally labile DBPs?
A4: Yes, the inlet liner plays a critical role. The liner's geometry, volume, and whether it contains glass wool can affect heat transfer, sample vaporization, and potential interactions with the analytes. Using a deactivated liner is essential to prevent adsorption and degradation of active compounds. For splitless injections, a single taper liner with glass wool or a double taper cyclo liner can improve the vaporization of high-boiling analytes.
Data Presentation
Table 1: Recommended GC Injector Temperatures for Selected DBPs
| Disinfection Byproduct Class | Specific Compounds | Recommended Injector Temperature (°C) | Injection Mode | Reference |
| Haloacetic Acids (HAAs) | Nine HAA methyl esters | 200 | Splitless | |
| Haloacetic Acids (HAAs) | HAA and dalapon | 220 | Split/Splitless | |
| Nitrosamines | N-nitrosodimethylamine (NDMA) | 200 | Headspace | |
| Nitrosamines | Various | 250 | Splitless |
Experimental Protocols
Protocol 1: Splitless Injection for Haloacetic Acids (HAAs)
This protocol is adapted from methodologies for the analysis of HAAs in drinking water.
-
Sample Preparation: Extract HAAs from the water sample using a liquid-liquid extraction method (e.g., with methyl tert-butyl ether - MTBE) and derivatize them to their methyl esters using acidic methanol.
-
GC System Configuration:
-
Injector: Split/splitless injector.
-
Liner: Deactivated, single-taper with glass wool.
-
Column: A non-polar or mid-polar capillary column suitable for HAA analysis (e.g., DB-5ms).
-
Detector: Electron Capture Detector (ECD) or Mass Spectrometer (MS).
-
-
Injection Parameters:
-
Injector Temperature: Start at 200 °C and optimize as needed.
-
Injection Volume: 1 µL.
-
Splitless Time: 30 seconds.
-
Carrier Gas Flow: 1 mL/min (Helium).
-
-
Oven Program:
-
Set an initial oven temperature that allows for solvent focusing (e.g., 40 °C).
-
Ramp the temperature at a controlled rate to separate the HAA methyl esters.
-
-
Data Analysis: Identify and quantify the HAAs based on retention times and detector response compared to known standards.
Visualizations
Caption: Troubleshooting workflow for GC analysis of thermally labile DBPs.
References
Technical Support Center: Ascorbic Acid Quenching for Haloacetonitrile Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the use of ascorbic acid as a quenching agent for haloacetonitriles (HANs) in experimental settings. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is a quenching agent necessary for haloacetonitrile (HAN) analysis?
A1: When analyzing water samples for disinfection byproducts (DBPs) like HANs, it is crucial to halt the chemical reaction between the disinfectant (e.g., chlorine) and organic matter. A quenching agent neutralizes the residual disinfectant at the time of sample collection. This prevents the further formation of DBPs, ensuring that the analytical results accurately reflect the HAN concentrations at the specific sampling moment.[1][2]
Q2: What makes ascorbic acid a suitable quenching agent for HANs?
A2: Ascorbic acid is often recommended for the analysis of organic DBPs, including most HANs.[2][3][4] Its primary advantages are:
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Rapid Action: It quickly and effectively neutralizes residual chlorine, often within seconds.
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High Specificity: It acts as a reducing agent, converting active halogen compounds into inorganic halides and dehydroascorbic acid without creating additional halogenated organic byproducts.
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Good Stability for Most HANs: Studies have shown that ascorbic acid does not adversely affect the stability of many HAN species, making it a reliable choice for their analysis.
Q3: Are there any HANs for which ascorbic acid is NOT a suitable quenching agent?
A3: Yes. While generally effective, ascorbic acid can negatively impact the stability of trichloroacetonitrile (TCAN). Studies have shown that TCAN concentrations can decrease in the presence of ascorbic acid, potentially due to the inherent instability of TCAN at neutral or alkaline pH, which may be exacerbated by the quenching agent. Therefore, if TCAN is a primary analyte of interest, careful validation or consideration of alternative quenching agents may be necessary.
Q4: How does pH affect the quenching process and HAN stability?
A4: pH is a critical factor. HANs are known to be unstable at neutral or alkaline pH, where they can hydrolyze to form corresponding haloacetamides or haloacetic acids. To mitigate this degradation, it is common practice to acidify the sample to a pH between 3.5 and 4.5 after quenching. This acidification step is crucial for preserving the integrity of the HANs during sample storage and prior to analysis.
Q5: Can I premix ascorbic acid and sulfuric acid for sample preservation?
A5: It is strongly advised not to premix ascorbic acid and sulfuric acid before sample collection. Research has shown that premixing these reagents can lead to the acid-catalyzed degradation of ascorbic acid, which in turn can form reactive intermediates that artificially increase the concentration of certain haloacetaldehydes (HALs). To avoid this analytical artifact, ascorbic acid should be added to the sample first to quench the disinfectant, followed immediately by pH adjustment with sulfuric acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or low recovery of HANs, especially TCAN. | 1. Degradation of the analyte by the quenching agent.2. Hydrolysis of HANs due to improper pH.3. Extended sample holding time. | 1. Verify the suitability of ascorbic acid for your specific HANs of interest. For TCAN, consider alternative quenchers or perform a stability study.2. Ensure the sample pH is adjusted to 3.5-4.5 immediately after quenching.3. Analyze samples as soon as possible after collection, ideally within 6 hours, to minimize degradation. |
| Formation of unexpected byproducts or analytical interferences. | 1. Premixing of ascorbic acid and sulfuric acid.2. Reaction of ascorbic acid with other compounds in the sample matrix. | 1. Add ascorbic acid and sulfuric acid to the sample sequentially, not as a premixed solution.2. Run a matrix spike and a method blank to identify potential interferences from the sample matrix. |
| Residual disinfectant is not fully quenched. | 1. Insufficient amount of ascorbic acid added.2. Complex sample matrix with high oxidant demand. | 1. Ensure the molar ratio of ascorbic acid to residual chlorine is at least 1.05:1. A slight excess is typically used.2. For waters with high organic content, a higher dose of ascorbic acid may be required. Test for residual chlorine after quenching to confirm its absence. |
| Low recovery of other DBP classes in the same sample. | Ascorbic acid is not a universal quenching agent. It is known to degrade chlorite and can affect the analysis of certain inorganic DBPs. | If analyzing for a broad spectrum of DBPs (both organic and inorganic), you may need to collect separate samples and use different quenching agents. For example, use ascorbic acid for organic DBPs and sodium sulfite for inorganic DBPs. |
Quantitative Data Summary
The following tables summarize the compatibility and effects of ascorbic acid as a quenching agent for various disinfection byproducts.
Table 1: Suitability of Ascorbic Acid for Different DBP Classes
| DBP Class | Suitability with Ascorbic Acid | Comments | Source(s) |
| Haloacetonitriles (HANs) | Generally Suitable | Not recommended for Trichloroacetonitrile (TCAN) due to degradation. Preserves other HANs well. | |
| Trihalomethanes (THMs) | Suitable | Minimal to no adverse effects reported. | |
| Haloacetic Acids (HAAs) | Suitable | Minimal to no adverse effects reported. | |
| Haloketones (HKs) | Suitable | Found to be a suitable quenching agent. | |
| Haloaldehydes (HALs) | Suitable | Recommended, but care must be taken to not premix with acid. | |
| Chlorite (Inorganic DBP) | Not Suitable | Causes a significant decrease in chlorite concentration. | |
| Chloropicrin | Not Suitable | All tested quenching agents adversely affected chloropicrin. |
Table 2: Quenching Efficiency and Conditions
| Parameter | Recommended Value/Condition | Comments | Source(s) |
| Quenching Speed | < 5 seconds | Quenches residual free chlorine to below detection limits very rapidly. | |
| Molar Ratio (Ascorbic Acid:Chlorine) | ≥ 1.05:1 | A slight molar excess is recommended to ensure complete quenching. | |
| Post-Quenching pH | 3.5 - 4.5 | Critical for inhibiting base-catalyzed degradation of HANs. | |
| Sample Storage Temperature | 4 °C | Lower temperatures help preserve DBP stability. |
Experimental Protocols & Methodologies
Protocol 1: Sample Collection and Quenching
This protocol details the standard procedure for quenching a water sample with ascorbic acid for HAN analysis.
Materials:
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Ascorbic acid (reagent grade)
-
Sulfuric acid (H₂SO₄), concentrated
-
Reagent-free deionized water
-
Sample collection vials (amber glass with PTFE-lined septa)
-
Micropipettes
Procedure:
-
Preparation of Ascorbic Acid Solution (e.g., 10 mg/mL):
-
Weigh 1.0 g of ascorbic acid.
-
Dissolve in 100 mL of reagent-free deionized water.
-
Store in an amber glass bottle at 4°C. Prepare fresh solution weekly.
-
-
Preparation of Sulfuric Acid Solution (for pH adjustment):
-
Prepare a 1:1 (v/v) solution by slowly adding concentrated sulfuric acid to an equal volume of deionized water in a fume hood. Safety Note: Always add acid to water.
-
-
Sample Collection:
-
Collect the water sample in a clean vial, ensuring no headspace (air bubbles).
-
-
Quenching Step:
-
Immediately after collection, add the ascorbic acid solution to the sample. A typical dose is 60 mg/L, but this should be adjusted to ensure a slight excess relative to the expected residual disinfectant concentration.
-
Cap the vial and invert several times to mix thoroughly.
-
-
Acidification Step:
-
Uncap the vial and add the prepared sulfuric acid solution dropwise until the sample pH reaches 3.5-4.5. Use a calibrated pH meter to verify.
-
Recap the vial securely.
-
-
Storage:
-
Store the preserved sample at 4°C in the dark until analysis. It is recommended to perform extraction and analysis as soon as possible.
-
Visualizations
Experimental Workflow
The following diagram outlines the logical flow from sample preparation to final analysis.
Caption: Workflow for HAN analysis using ascorbic acid quenching.
Quenching Mechanism Overview
This diagram illustrates the conceptual relationship between the reactants and products in the quenching process.
Caption: Ascorbic acid neutralizes disinfectants via a redox reaction.
References
Technical Support Center: Optimizing Tribromoacetonitrile (TBN) Extraction from Complex Matrices
Welcome to the technical support center for the efficient extraction of Tribromoacetonitrile (TBN) from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound (TBN) from aqueous samples?
A1: The most widely used method for extracting TBN from aqueous samples is liquid-liquid extraction (LLE), as outlined in EPA Method 551.1.[1][2][3] This method typically employs methyl tert-butyl ether (MTBE) or pentane as the extraction solvent.[3][4] Another effective technique is headspace solid-phase microextraction (HS-SPME), which is a solvent-free method that can be coupled with gas chromatography-mass spectrometry (GC-MS).
Q2: How can I improve the extraction efficiency of TBN from water?
A2: To improve extraction efficiency, consider the following:
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Salting-Out Effect: The addition of a salting-out agent to the water sample before LLE can increase the partitioning of TBN into the organic solvent.
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Solvent Selection: Ensure the use of high-purity solvents like MTBE or pentane as recommended by standard methods.
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pH Adjustment: TBN can be susceptible to hydrolysis, especially under alkaline conditions. Acidifying the sample to a pH below 5 can improve its stability.
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Vigorous Mixing: During LLE, ensure thorough mixing of the aqueous and organic phases to maximize the transfer of TBN into the solvent.
Q3: What are the key challenges when extracting TBN from soil and biological matrices?
A3: Extracting TBN from solid and biological matrices presents several challenges:
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Matrix Complexity: Soil and biological samples contain numerous interfering compounds that can co-extract with TBN, leading to matrix effects during analysis.
-
Analyte Binding: TBN may bind to organic matter in soil or proteins in biological samples, reducing extraction efficiency.
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Sample Homogenization: Achieving a representative sample through proper homogenization is crucial for reproducible results.
Q4: Which analytical technique is best suited for the determination of TBN after extraction?
A4: Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive and commonly used technique for the analysis of halogenated compounds like TBN, as specified in EPA Method 551.1. Gas chromatography-mass spectrometry (GC-MS) can also be used for confirmation. For certain applications, liquid chromatography-tandem mass spectrometry (LC-MS/MS) may be a viable alternative, particularly for polar and thermally labile compounds, though TBN is generally amenable to GC analysis.
Q5: How should samples be preserved to prevent TBN degradation before extraction?
A5: Due to its potential for hydrolysis, proper sample preservation is critical. For aqueous samples, it is recommended to add a dechlorinating agent like ammonium chloride, especially if residual chlorine is present. Samples should be acidified to pH < 5 and stored at 4°C. Analysis should be performed as soon as possible after collection.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of this compound.
Low or No TBN Recovery
| Potential Cause | Recommended Solution |
| TBN Degradation | Ensure proper sample preservation (acidification to pH < 5, storage at 4°C). Analyze samples promptly after collection. |
| Inefficient Extraction | For LLE, ensure vigorous shaking and consider adding a salting-out agent. For SPE, check for appropriate sorbent selection and conditioning. For HS-SPME, optimize extraction time and temperature. |
| Matrix Effects | Matrix components can suppress the analytical signal. Implement matrix-matched calibration standards or use the standard addition method to compensate. |
| Improper Solvent Choice | Use high-purity MTBE or pentane for LLE as recommended in EPA Method 551.1. For other matrices, ensure the solvent has appropriate polarity to efficiently extract TBN. |
| Leaks in the GC System | Check for leaks in the injector, column fittings, and detector, as this can lead to loss of volatile analytes like TBN. |
Poor Chromatographic Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Active Sites in the GC System | Deactivate the injector liner and use a high-quality, inert GC column to minimize interactions with TBN. |
| Column Contamination | Bake out the column at a high temperature (within its limits) to remove contaminants. If the problem persists, trim the front end of the column or replace it. |
| Improper Injection Technique | Ensure a fast and consistent injection to obtain sharp peaks. For splitless injections, optimize the purge activation time. |
| Column Overload | If peaks are fronting, the column may be overloaded. Dilute the sample or reduce the injection volume. |
Inconsistent or Drifting Retention Times
| Potential Cause | Recommended Solution |
| Fluctuations in Carrier Gas Flow Rate | Check for leaks in the gas lines and ensure the gas regulators are functioning correctly. Use a flow meter to verify the flow rate. |
| Oven Temperature Instability | Verify that the GC oven temperature is stable and accurately reflects the setpoint. |
| Changes in the Stationary Phase | Column bleed or degradation can alter retention times. Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of haloacetonitriles, including TBN, using common extraction and analysis methods.
Table 1: Method Detection Limits (MDL) and Practical Quantitation Levels (PQL) for Haloacetonitriles in Water using EPA Method 551.1 (GC-ECD)
| Compound | Method Detection Limit (MDL) (µg/L) | Practical Quantitation Level (PQL) (µg/L) |
| Dichloroacetonitrile | < 0.03 | ~ 0.5 |
| Dibromoacetonitrile | < 0.03 | ~ 0.5 |
| Bromochloroacetonitrile | < 0.03 | ~ 0.5 |
| Trichloroacetonitrile | < 0.03 | ~ 0.5 |
| Data sourced from the World Health Organization, citing EPA Method 551.1. |
Table 2: Comparison of Analytical Techniques for Haloacetonitrile Analysis
| Technique | Advantages | Disadvantages |
| GC-ECD | High sensitivity for halogenated compounds, well-established methodology (EPA 551.1). | Can be susceptible to matrix interferences from co-eluting compounds. |
| GC-MS | Provides structural information for compound confirmation, good for complex matrices. | May have higher detection limits for some compounds compared to GC-ECD. |
| LC-MS/MS | Suitable for a wide range of compounds, including polar and thermally labile ones. | May not be as sensitive for volatile, non-polar compounds like TBN compared to GC-based methods. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of TBN from Water (Based on EPA Method 551.1)
-
Sample Collection and Preservation:
-
Collect 50 mL of water sample in a clean glass vial.
-
Add a dechlorinating agent (e.g., ammonium chloride) if residual chlorine is present.
-
Adjust the sample pH to < 5 with a suitable acid.
-
Store the sample at 4°C until extraction.
-
-
Extraction:
-
Allow the sample to come to room temperature.
-
Add 3 mL of methyl tert-butyl ether (MTBE) or 5 mL of pentane to the sample vial.
-
Cap the vial and shake vigorously for 2 minutes.
-
Let the phases separate. If an emulsion forms, it can be broken by centrifugation.
-
-
Analysis:
-
Carefully transfer a portion of the organic layer to a GC vial.
-
Inject 2 µL of the extract into a gas chromatograph equipped with a fused silica capillary column and a linearized electron capture detector (GC-ECD).
-
Quantify the TBN concentration using a procedural standard calibration.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of TBN from Water
-
Sample Preparation:
-
Place a 10-20 mL aliquot of the water sample into a headspace vial.
-
Add a salt (e.g., sodium chloride) to the sample to increase the volatility of TBN.
-
Seal the vial with a PTFE-lined septum.
-
-
Extraction:
-
Place the vial in a heated agitator.
-
Expose a conditioned SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace above the sample for a predetermined time (e.g., 20-30 minutes) at a specific temperature (e.g., 40-60°C).
-
-
Analysis:
-
Retract the fiber and insert it into the hot injection port of a GC-MS system for thermal desorption of the extracted TBN.
-
Analyze the desorbed TBN using an appropriate GC temperature program and MS acquisition parameters.
-
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of TBN from Water.
Caption: Troubleshooting Logic for Low TBN Recovery.
References
Technical Support Center: Analysis of Tribromoacetonitrile via Derivatization for GC
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the derivatization of tribromoacetonitrile for enhanced Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: Direct GC analysis of this compound can be challenging due to its polarity and potential for thermal degradation in the GC inlet. Derivatization is a chemical modification process that converts the analyte into a more volatile, thermally stable, and chromatographically amenable compound, leading to improved peak shape, sensitivity, and overall analytical performance.
Q2: What is the recommended derivatization strategy for this compound?
A2: Since this compound lacks active hydrogen atoms typically targeted by common derivatization agents like silylating reagents, a two-step approach is recommended. This involves the initial hydrolysis of this compound to tribromoacetic acid, followed by the esterification of the carboxylic acid to form a more volatile ester (e.g., methyl tribromoacetate) suitable for GC analysis.
Q3: What are the common esterification agents for tribromoacetic acid?
A3: Several reagents can be used for the esterification of tribromoacetic acid. The choice of reagent depends on factors such as safety, availability, and potential for side reactions. Common options include:
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Diazomethane: Highly effective and produces clean reactions with high yields. However, it is also toxic and potentially explosive, requiring experienced handling.
-
Boron Trifluoride-Methanol (BF₃-Methanol): A popular and effective reagent for preparing methyl esters. It is commercially available and generally provides good yields.
-
Acidic Methanol (e.g., H₂SO₄ in Methanol): A common and cost-effective method. EPA Method 552.2, used for analyzing haloacetic acids in water, employs this approach.[1][2][3]
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Benzyl Bromide: Can be used to form benzyl esters, which may be advantageous for specific detection methods.
Q4: Which GC detector is most suitable for analyzing the derivatized this compound?
A4: An Electron Capture Detector (ECD) is highly recommended for the analysis of the halogenated ester derivative (e.g., methyl tribromoacetate).[4][5] The multiple bromine atoms on the molecule make it highly electronegative, resulting in a strong response and excellent sensitivity with an ECD. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for confirmation of the analyte's identity.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization and analysis of this compound.
Hydrolysis Step: this compound to Tribromoacetic Acid
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion to tribromoacetic acid | - Incomplete reaction due to insufficient reaction time or temperature.- Ineffective acid or base catalyst. | - Increase the reaction time and/or temperature. Monitor the reaction progress using a suitable technique like TLC or HPLC.- Ensure the catalyst (e.g., sulfuric acid or sodium hydroxide) is of appropriate concentration and purity. |
| Formation of side products | - Harsh reaction conditions leading to degradation of the product. | - Use milder reaction conditions (e.g., lower temperature, shorter reaction time).- Consider using a different catalyst. |
| Difficulty in isolating the tribromoacetic acid | - Product remains dissolved in the aqueous phase after acidification (in base-catalyzed hydrolysis). | - Ensure the aqueous layer is sufficiently acidified (pH < 2) to precipitate the carboxylic acid.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, methyl-tert-butyl-ether) to ensure complete recovery. |
Esterification Step: Tribromoacetic Acid to its Ester
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete esterification (low yield of the ester) | - Presence of water in the reaction mixture, which can inhibit the reaction.- Insufficient amount of esterifying agent.- Suboptimal reaction temperature or time. | - Ensure all glassware is thoroughly dried and use anhydrous solvents.- Use a molar excess of the esterifying agent.- Optimize the reaction conditions by varying the temperature and time. For BF₃-methanol, heating at 50°C for 2 hours is a common starting point. |
| Degradation of the tribromoacetic acid or its ester | - Use of diazomethane can sometimes lead to the formation of byproducts if not handled correctly.- Partial decarboxylation of tribromoacetic acid can occur during methylation with acidic methanol, leading to the formation of bromoform. | - Follow established safety protocols for handling diazomethane. Prepare the reagent fresh before use.- The formation of bromoform is a known issue with EPA Method 552.2. Ensure the GC conditions can resolve the bromoform peak from the analyte of interest. |
| Contamination issues | - Impurities in reagents or solvents.- Contaminated glassware. | - Use high-purity, pesticide-grade solvents and fresh reagents.- Thoroughly clean all glassware, and consider baking it to remove any organic residues. |
GC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing) | - Active sites in the GC inlet or column.- Suboptimal GC conditions (e.g., injection temperature, flow rate). | - Use a deactivated inlet liner and a high-quality capillary column suitable for halogenated compounds.- Optimize the inlet temperature to ensure complete volatilization without degradation. Adjust the carrier gas flow rate for optimal efficiency. |
| Low sensitivity or poor response | - Non-optimal detector settings.- Incomplete derivatization. | - Ensure the ECD is properly configured and the makeup gas flow is optimized.- Re-evaluate the derivatization procedure to ensure complete conversion to the ester. |
| Co-elution with interfering peaks | - Matrix interferences from the sample.- Bromoform formation during derivatization. | - Optimize the GC temperature program to improve separation.- Confirm analyte identity using a second column with a different stationary phase or by GC-MS.- The analytical method should be designed to separate the methyl tribromoacetate peak from the bromoform peak. |
| Poor reproducibility | - Inconsistent injection volumes.- Variability in the derivatization procedure.- Sample matrix effects. | - Use an autosampler for precise and repeatable injections.- Standardize the derivatization protocol, ensuring consistent reaction times, temperatures, and reagent volumes.- Utilize internal standards to correct for variations in extraction and derivatization efficiency. |
Experimental Protocols
Protocol 1: Two-Step Derivatization of this compound
This protocol is a comprehensive procedure for the hydrolysis of this compound to tribromoacetic acid, followed by its esterification to methyl tribromoacetate, based on the principles of nitrile hydrolysis and EPA Method 552.2.
Part A: Acid-Catalyzed Hydrolysis of this compound
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the this compound sample.
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Addition of Acid: Carefully add a 50% (v/v) aqueous solution of sulfuric acid. A typical ratio is 5-10 mL of acid solution per gram of nitrile.
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Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., disappearance of the starting material by GC analysis of an extracted aliquot). The reaction is typically complete within 4-8 hours.
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Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and extract the tribromoacetic acid with methyl-tert-butyl-ether (MTBE) (3 x 20 mL). c. Combine the organic extracts and dry over anhydrous sodium sulfate. d. The resulting solution containing tribromoacetic acid is now ready for the esterification step.
Part B: Esterification of Tribromoacetic Acid with Acidic Methanol (Modified from EPA Method 552.2)
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Reagent Preparation: Prepare a 10% (v/v) solution of sulfuric acid in methanol. Handle with care in a fume hood.
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Esterification: To the MTBE extract containing the tribromoacetic acid, add 1 mL of the 10% sulfuric acid in methanol solution.
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Reaction: Cap the vial tightly and heat in a water bath at 50°C for 2 hours.
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Neutralization and Extraction: a. After cooling, add 7 mL of a saturated sodium bicarbonate solution to the vial and shake vigorously for 2 minutes to neutralize the excess acid. b. Allow the phases to separate. The upper MTBE layer contains the methyl tribromoacetate.
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Sample Preparation for GC: Carefully transfer the upper organic layer to a clean GC vial for analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of haloacetic acids using a derivatization and GC-ECD approach, as described in EPA methodologies.
| Parameter | Typical Value | Reference |
| Method Detection Limit (MDL) for Tribromoacetic Acid | 0.097 - 0.82 µg/L | |
| Analyte Recovery in Fortified Water Samples | 70 - 130% | |
| Surrogate Recovery | 70 - 130% | |
| Linear Calibration Range | 0.1 - 20 µg/L |
Note: These values are indicative and may vary depending on the specific instrumentation, sample matrix, and laboratory conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the derivatization and analysis of this compound.
Chemical Reaction Pathway
Caption: Chemical reactions for the two-step derivatization of this compound.
References
Troubleshooting peak tailing for haloacetonitriles in gas chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing in the Gas Chromatography (GC) analysis of haloacetonitriles.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in the analysis of haloacetonitriles?
A: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian-shaped. Tailing peaks are problematic because they can lead to inaccurate peak integration and quantification, as well as reduced resolution between closely eluting compounds. This is particularly critical for haloacetonitriles, which are often analyzed at trace levels as disinfection byproducts in water or as pharmaceutical impurities.[2]
Q2: What are the primary causes of peak tailing for haloacetonitriles in GC?
A: Peak tailing for haloacetonitriles can stem from both chemical and physical issues within the GC system.[3]
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Chemical Causes: These typically involve unwanted interactions between the haloacetonitrile molecules and active sites within the GC system. Haloacetonitriles can be sensitive to active silanol groups on the surface of the inlet liner, the column, or contaminants.[4][5]
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Physical Causes: These are often related to disruptions in the carrier gas flow path. This can include issues like improper column installation, dead volumes in the system, or a poorly cut column.
Q3: How can I differentiate between a chemical and a physical cause for peak tailing?
A: A useful diagnostic step is to observe which peaks in your chromatogram are tailing.
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If all peaks, including the solvent peak, are tailing: This generally points to a physical issue, such as a disruption in the flow path.
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If only the haloacetonitrile peaks (and other polar analytes) are tailing: This is more indicative of a chemical interaction or adsorption problem.
Troubleshooting Guides
Guide 1: Addressing Chemical-Related Peak Tailing
Chemical interactions are a frequent cause of peak tailing for haloacetonitriles due to their polarity.
Problem: Active Sites in the GC Inlet
Active sites in the inlet, particularly on the liner, can strongly interact with haloacetonitriles, causing adsorption and subsequent peak tailing.
Solutions:
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Use Deactivated Liners: Employ liners that have been chemically deactivated to mask active silanol groups. Ultra Inert liners are specifically designed for trace-level analysis of active compounds.
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Regular Liner Maintenance: Replace the inlet liner regularly, as its deactivation can degrade over time, especially with repeated injections of complex matrices.
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Glass Wool Deactivation: If using a liner with glass wool, ensure the wool is also deactivated. While wool can aid in sample vaporization, it can also be a source of activity if not properly treated.
Problem: Column Degradation and Contamination
The stationary phase of the column can degrade over time, exposing active sites. Contamination from the sample matrix can also accumulate at the head of the column.
Solutions:
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Column Conditioning: Regularly bake out the column at a high temperature (within the column's specified limits) to remove contaminants.
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Column Trimming: If conditioning does not resolve the issue, trim 15-30 cm from the front of the column to remove the contaminated or degraded section.
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Use a Guard Column: A guard column is a short, deactivated piece of fused silica tubing installed before the analytical column to trap non-volatile residues and protect the analytical column.
Guide 2: Resolving Physical-Related Peak Tailing
Disruptions to the smooth flow of the carrier gas through the GC system are a common cause of peak tailing that affects all compounds.
Problem: Improper Column Installation
An incorrectly installed column can create dead volumes or cause turbulence in the flow path.
Solutions:
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Correct Column Position: Ensure the column is installed in the inlet at the correct height as specified by the instrument manufacturer. An incorrect position can lead to unswept volumes.
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Proper Ferrule Use: Use the correct ferrules for your column and fittings, and do not overtighten them, as this can crush the column and create a poor seal.
Problem: Poor Column Cut
A jagged or uneven column cut can disrupt the flow of the carrier gas into the column.
Solution:
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Clean Column Cut: Ensure the column is cut cleanly and at a 90-degree angle. A poor cut can create turbulence. Use a magnifying tool to inspect the cut.
Problem: System Leaks
Leaks in the system can disrupt the carrier gas flow and introduce contaminants.
Solution:
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Leak Detection: Use an electronic leak detector to check for leaks at all fittings, especially at the inlet septum, column connections, and detector.
Data Presentation
Table 1: Illustrative Effect of Inlet Temperature on Peak Asymmetry of Dichloroacetonitrile
| Inlet Temperature (°C) | Peak Asymmetry Factor (As) | Observations |
| 180 | 1.8 | Significant tailing, suggesting incomplete vaporization. |
| 200 | 1.4 | Improved peak shape, but still noticeable tailing. |
| 220 | 1.1 | Symmetrical peak, indicating efficient vaporization. |
| 250 | 1.0 | Optimal peak shape. |
Note: This data is illustrative and based on general GC principles. Optimal temperatures should be determined empirically for your specific instrument and method.
Table 2: Illustrative Effect of Carrier Gas Flow Rate on Peak Shape of Trichloroacetonitrile
| Carrier Gas (Helium) Flow Rate (mL/min) | Peak Width at Half Height (s) | Peak Tailing Factor (Tf) |
| 0.8 | 3.5 | 1.7 |
| 1.0 | 2.8 | 1.3 |
| 1.2 | 2.5 | 1.1 |
| 1.5 | 2.7 | 1.2 |
Note: This data is illustrative. The optimal flow rate provides a balance between analysis time and separation efficiency. Higher flow rates can sometimes reduce tailing but may also decrease resolution.
Experimental Protocols
Protocol 1: Sample Preparation for Haloacetonitrile Analysis in Water
This protocol is based on a modified EPA Method 551.1 for the analysis of disinfection byproducts.
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Sample Collection: Collect 50 mL of water sample in a clean glass vial.
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Dechlorination: Add 0.5 mL of a 10 mg/mL aqueous ammonium chloride solution to the sample to quench any residual free chlorine.
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pH Adjustment: Adjust the sample pH to 5.0 ± 0.5 using sulfuric acid.
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Salting Out: Add 9 g of anhydrous sodium sulfate to the sample to increase the ionic strength.
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Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) containing an appropriate internal standard.
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Agitation: Vigorously shake the vial for 3 minutes.
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Phase Separation: Allow the phases to separate.
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Analysis: Carefully transfer the upper organic layer to an autosampler vial for GC analysis.
Protocol 2: GC-MS Method for Haloacetonitrile Analysis
This is a general GC-MS method suitable for the analysis of haloacetonitriles.
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GC System: Agilent 7890B GC with a 5977A MSD or equivalent.
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Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
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Inlet: Splitless mode at 220 °C.
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Injection Volume: 1 µL.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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Oven Program:
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Initial temperature: 40 °C, hold for 2 minutes.
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Ramp 1: 10 °C/min to 150 °C.
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Ramp 2: 25 °C/min to 250 °C, hold for 2 minutes.
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MSD Parameters:
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Transfer Line: 280 °C.
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Ion Source: 230 °C.
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Quadrupole: 150 °C.
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Mode: Selected Ion Monitoring (SIM) for target haloacetonitriles.
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Mandatory Visualization
Caption: Troubleshooting workflow for haloacetonitrile peak tailing.
References
Technical Support Center: Minimizing Tribromoacetonitrile (TBN) Degradation During Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of tribromoacetonitrile (TBN) during sample preparation for analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound (TBN) degradation in aqueous samples?
A1: The primary factors contributing to TBN degradation in aqueous samples are pH, temperature, and the presence of residual disinfectants (e.g., chlorine). TBN, like other haloacetonitriles, is susceptible to hydrolysis, a chemical process where water reacts with the compound, leading to its breakdown. This degradation is significantly accelerated at neutral to alkaline pH and at elevated temperatures.
Q2: My TBN concentrations are consistently lower than expected. What are the likely causes?
A2: Lower-than-expected TBN concentrations can stem from several issues during sample preparation and analysis:
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Improper Sample Preservation: Failure to quench residual disinfectants and adjust the pH at the time of collection can lead to ongoing TBN degradation.
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Inappropriate Quenching Agent: Using a quenching agent that reacts with TBN, such as sodium sulfite, will lead to its degradation.
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High pH of the Sample: If the sample pH is not adjusted to be acidic, TBN will hydrolyze, reducing its concentration.
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Elevated Storage Temperature: Storing samples at room temperature or even refrigerated for extended periods without proper preservation can result in significant TBN loss.
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Inefficient Extraction: The chosen extraction method may not be efficient for TBN, leading to poor recovery.
Q3: Which quenching agent is recommended for preserving samples for TBN analysis?
A3: For the analysis of haloacetonitriles, including TBN, ascorbic acid is a recommended quenching agent to remove residual chlorine.[1][2] It is crucial to avoid sulfur-based quenching agents like sodium sulfite or sodium thiosulfate, as they have been shown to degrade haloacetonitriles.[1] Ammonium chloride can also be used as a dechlorinating agent when analyzing for haloacetonitriles.
Q4: What is the optimal pH and temperature for storing water samples intended for TBN analysis?
A4: To minimize TBN degradation, water samples should be acidified to a pH < 5 immediately after collection.[1] It is also recommended to store the samples at 4°C and analyze them as soon as possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No TBN Detected in a Spiked Sample | Degradation during sample storage: TBN is susceptible to hydrolysis, especially at neutral to alkaline pH and elevated temperatures. | Ensure proper sample preservation immediately after collection. Adjust the sample pH to < 5 with a suitable acid (e.g., sulfuric acid) and store at 4°C. Analyze the sample as soon as possible. |
| Reaction with quenching agent: The quenching agent used to remove residual chlorine may be reacting with and degrading the TBN. | Use a quenching agent known to be compatible with haloacetonitriles, such as ascorbic acid or ammonium chloride. Avoid sodium sulfite and sodium thiosulfate.[1] | |
| Inefficient extraction: The extraction solvent or technique may not be optimal for TBN. | Review and optimize the extraction protocol. For liquid-liquid extraction (LLE), ensure the appropriate solvent (e.g., methyl tert-butyl ether - MTBE) and extraction conditions are used as specified in methods like EPA 551.1. | |
| Poor Reproducibility of TBN Measurements | Inconsistent sample handling: Variations in the time between sample collection, preservation, and extraction can lead to different levels of degradation. | Standardize the entire sample handling and preparation workflow. Ensure all samples are treated identically and within a consistent timeframe. |
| pH fluctuations: Inconsistent pH adjustment between samples. | Use a calibrated pH meter to ensure all samples are adjusted to the target pH range (< 5). | |
| Presence of Unexpected Peaks in the Chromatogram | Degradation products: The unexpected peaks may be degradation products of TBN. | Review the literature for known TBN degradation products. If degradation is suspected, re-prepare and re-analyze a fresh, properly preserved sample. |
| Contamination: Contamination from glassware, solvents, or the analytical instrument. | Run solvent blanks and method blanks to identify the source of contamination. Ensure all glassware is scrupulously clean and use high-purity solvents. |
Quantitative Data on Haloacetonitrile Stability
Table 1: Estimated Hydrolysis of Dibromoacetonitrile (DBAN) in Water Over 10 Days
| pH | Estimated % Loss of DBAN |
| 6 | ~5% |
| 8 | ~20% |
Data adapted from a WHO report referencing a study by Oliver (1983). This table illustrates the significant impact of pH on the stability of a haloacetonitrile.
Experimental Protocols
A widely accepted method for the analysis of haloacetonitriles, including TBN, in drinking water is EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection .
Key Steps of EPA Method 551.1 for TBN Analysis:
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Sample Collection and Preservation:
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Collect samples in 60-mL vials.
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For haloacetonitrile analysis, the samples must be dechlorinated using ammonium chloride.
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Immediately after collection, acidify the sample to pH 4.5-5.5 with a phosphate buffer.
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Store samples at 4°C until extraction.
-
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Liquid-Liquid Extraction (LLE):
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Measure a 50-mL sample volume.
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Extract the sample with 3 mL of methyl tert-butyl ether (MTBE) by shaking vigorously.
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Allow the phases to separate.
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The TBN will partition into the MTBE (organic) layer.
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Gas Chromatography with Electron Capture Detection (GC-ECD) Analysis:
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Transfer a portion of the MTBE extract into an autosampler vial.
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Inject a small volume (e.g., 1-2 µL) of the extract into the GC-ECD system.
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The GC separates the components of the extract, and the ECD provides sensitive detection of halogenated compounds like TBN.
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Visualizations
References
Technical Support Center: Reducing Signal Suppression in LC-MS Analysis of Disinfection Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of disinfection byproducts (DBPs).
Troubleshooting Guides
Problem 1: Low or no analyte signal in a sample matrix, but a strong signal in a pure solvent standard.
This is a classic indicator of matrix-induced signal suppression. The co-eluting matrix components from your sample are interfering with the ionization of your target DBPs.
Initial Steps:
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Confirm Signal Suppression: Perform a post-column infusion experiment to identify the retention time regions where suppression is occurring.
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Evaluate Sample Preparation: The complexity of the water matrix is a primary cause of signal suppression. Your current sample preparation may not be sufficient.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting signal suppression in LC-MS analysis.
Detailed Troubleshooting Steps:
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Q: My post-column infusion experiment shows a significant signal dip at the retention time of my DBP. What should I do next?
A: This confirms that co-eluting matrix components are causing ion suppression. The next logical step is to improve your sample preparation to remove these interferences. For many polar DBPs, such as haloacetic acids (HAAs), direct injection can be problematic due to high concentrations of inorganic ions in the water matrix.[1] Consider implementing a solid-phase extraction (SPE) cleanup.
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Q: I'm analyzing nitrosamines and observe significant signal suppression. Is direct injection a viable option?
A: For nitrosamine analysis, the sample matrix's complexity often necessitates optimization for each new matrix.[2] While direct injection might be possible for cleaner water sources, wastewater or complex sample matrices will likely require sample preparation to avoid significant signal suppression. An online SPE method combined with size-exclusion chromatography (SEC) has been shown to effectively overcome matrix effects in wastewater tailwater, where direct injection resulted in a signal intensity of only 4.2–9.8% compared to pure water.
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Q: What type of SPE cartridge is best for polar DBPs like HAAs?
A: For HAAs, polymeric sorbents are often used. One study found that a LiChrolut EN sorbent provided the best extraction efficiency for a range of HAAs.[3] Another approach for HAAs is to use a mixed-mode column with both reversed-phase and anion-exchange retention mechanisms, which can separate the HAAs from interfering anions that cause signal suppression.[1]
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Q: I have improved my sample preparation, but still see some signal suppression. What other parameters can I optimize?
A: You should next focus on chromatographic separation. Modifying your LC method can help to separate your target DBPs from the interfering matrix components.
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Change the analytical column: Using a column with a different stationary phase chemistry can alter selectivity. For HAAs, specialized columns designed for their analysis in high ion matrices are available.[1]
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Adjust the mobile phase gradient: A slower, more gradual gradient can improve the resolution between your analytes and matrix components.
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Modify the mobile phase composition: Ensure you are using high-purity solvents and additives to avoid introducing contaminants that can cause signal suppression.
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Q: I am still facing issues with reproducibility even after optimizing sample preparation and chromatography. What is the best way to compensate for matrix effects?
A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS has nearly identical physicochemical properties to the analyte and will be affected by matrix effects in the same way. This allows for accurate quantification based on the ratio of the analyte to the internal standard.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in LC-MS analysis?
Signal suppression is a phenomenon where the signal intensity of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix. This can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility.
Q2: What are the common causes of signal suppression in DBP analysis?
The primary causes of signal suppression in DBP analysis are co-eluting matrix components from the water sample, which can include:
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High concentrations of inorganic ions: Anions like chloride, sulfate, and carbonate are common in drinking water and can significantly suppress the signal of polar DBPs like haloacetic acids.
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Natural Organic Matter (NOM): The complex mixture of organic compounds present in water sources can co-elute with DBPs and compete for ionization.
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Other contaminants: The presence of other organic and inorganic contaminants in the water can also contribute to signal suppression.
Q3: How can I detect signal suppression?
The most common method for detecting signal suppression is the post-column infusion experiment . In this experiment, a constant flow of the analyte standard is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant signal of the infused analyte indicates a region of ion suppression.
Q4: What are the main strategies to reduce or eliminate signal suppression?
There are three main strategies to combat signal suppression:
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Improved Sample Preparation: This is often the most effective approach. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can remove interfering matrix components before LC-MS analysis. For highly complex matrices, more advanced techniques like online-SPE coupled with other separation methods may be necessary.
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Chromatographic Optimization: Modifying the LC method to better separate the analytes from matrix interferences. This can involve changing the column, mobile phase, or gradient profile.
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Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS) is the most reliable way to compensate for signal suppression that cannot be eliminated through sample preparation or chromatography.
Q5: Is direct injection suitable for DBP analysis?
Direct injection can be a fast and simple approach, but its suitability depends on the DBP and the sample matrix. For some haloacetic acids in relatively clean drinking water, direct injection methods have been developed that show minimal signal suppression. However, for more complex matrices or for analytes prone to suppression like nitrosamines, direct injection is often not feasible due to significant matrix effects.
Q6: Are there specific LC columns recommended for DBP analysis to minimize signal suppression?
Yes, for certain classes of DBPs like haloacetic acids, specialized columns have been developed. For example, the Thermo Scientific™ Acclaim™ HAA column is a mixed-mode column that provides both reversed-phase and anion-exchange retention, which helps to separate HAAs from high concentrations of inorganic ions that cause signal suppression.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Nitrosamine Analysis in Wastewater
| Sample Preparation Method | Analyte | Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) |
| Direct Injection | NDMA | Not Reported | Not Reported | -90.2 to -95.8 |
| NMEA | Not Reported | Not Reported | -90.2 to -95.8 | |
| Online-SPE/SEC/LCMS | NDMA | 91.67 | 0.68 | -13.99 |
| NMEA | 95.33 | 1.25 | -0.18 | |
| NPyr | 101.44 | 2.54 | 8.59 | |
| NDEA | 105.88 | 3.06 | 17.39 | |
| NPip | 98.77 | 1.89 | -7.21 | |
| NMor | 102.11 | 2.11 | 12.32 | |
| NDPA | 96.55 | 1.55 | -2.73 | |
| NDBA | 93.22 | 1.32 | -4.54 | |
| NDPhA | 99.88 | 2.88 | 0.65 |
Data sourced from an online-SPE/SEC/LCMS method for the detection of N-nitrosamine disinfection byproducts in wastewater plant tailwater.
Table 2: Recovery of Haloacetic Acids in Spiked Drinking Water using Direct Injection LC-MS/MS
| Analyte | Spiked Concentration (µg/L) | Mean Recovery (%) |
| Monochloroacetic acid (MCAA) | 1.0 | 95.4 |
| Monobromoacetic acid (MBAA) | 1.0 | 98.2 |
| Dichloroacetic acid (DCAA) | 1.0 | 101.5 |
| Trichloroacetic acid (TCAA) | 1.0 | 103.2 |
| Bromochloroacetic acid (BCAA) | 1.0 | 107.7 |
| Dibromoacetic acid (DBAA) | 1.0 | 105.1 |
| Bromodichloroacetic acid (BDCAA) | 1.0 | 92.3 |
| Chlorodibromoacetic acid (CDBAA) | 1.0 | 85.2 |
| Tribromoacetic acid (TBAA) | 1.0 | 89.6 |
Data from a fast, simple, and sensitive direct injection LC/MS/MS method for the determination of nine haloacetic acids in drinking water.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Signal Suppression
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram caused by the sample matrix.
Materials:
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LC-MS/MS system
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Syringe pump
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Tee-union
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Analyte standard solution
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Blank matrix extract (e.g., a water sample prepared in the same way as the analytical samples, but without the analytes of interest)
Procedure:
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Setup:
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Connect the outlet of the LC column to one port of the tee-union.
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Connect the syringe pump, containing the analyte standard solution, to the second port of the tee-union.
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Connect the third port of the tee-union to the mass spectrometer's ion source.
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Analyte Infusion:
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Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Acquire data on the mass spectrometer in the appropriate mode (e.g., MRM for the infused analyte). A stable, elevated baseline signal should be observed.
-
-
Matrix Injection:
-
Once a stable baseline is achieved, inject the blank matrix extract onto the LC system.
-
-
Data Analysis:
-
Monitor the signal of the infused analyte throughout the chromatographic run.
-
A stable, flat baseline indicates no significant ion suppression or enhancement.
-
A dip in the baseline indicates a region of ion suppression.
-
An increase in the baseline indicates a region of ion enhancement.
-
Visualization of Post-Column Infusion Setup:
Caption: A schematic of a post-column infusion experimental setup.
Protocol 2: Solid-Phase Extraction (SPE) for Haloacetic Acids (HAAs) from Drinking Water
Objective: To remove interfering matrix components and concentrate HAAs from a water sample prior to LC-MS analysis. This is a general protocol and should be optimized for specific applications.
Materials:
-
SPE manifold
-
Polymeric SPE cartridges (e.g., LiChrolut EN or Oasis HLB)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Acid for sample pH adjustment (e.g., sulfuric acid)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Acidify the water sample to a pH of approximately 1.8.
-
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of ultrapure water (acidified to the same pH as the sample) through the cartridge. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
-
Washing:
-
Wash the cartridge with a small volume of acidified ultrapure water to remove any remaining salts or highly polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly by passing nitrogen or air through it for 10-20 minutes.
-
-
Elution:
-
Elute the retained HAAs with an appropriate organic solvent (e.g., 2 x 3 mL of methanol).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.
-
References
- 1. Method of Analysis at the U.S. Geological Survey California Water Science Center, Sacramento Laboratory â Determination of Haloacetic Acid Formation Potential, Method Validation, and Quality-Control Practices - Quality-Control Practices [pubs.usgs.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Tribromoacetonitrile in Drinking Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prevalent analytical methods for the quantification of Tribromoacetonitrile (TBN), a disinfection byproduct of concern in drinking water. The methodologies discussed are Liquid-Liquid Extraction followed by Gas Chromatography with Electron Capture Detection (LLE-GC-ECD), Purge and Trap coupled with Gas Chromatography-Mass Spectrometry (P&T-GC-MS), and Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (SPME-GC-MS). This document is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs by presenting a detailed overview of their performance, experimental protocols, and underlying principles.
Method Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key validation parameters for the determination of this compound using the three distinct methodologies. Data presented is a synthesis of values reported in various validation studies. It is important to note that specific performance may vary based on instrumentation, laboratory conditions, and matrix effects.
| Performance Parameter | LLE-GC-ECD (EPA 551.1) | P&T-GC-MS (cf. EPA 524.2) | SPME-GC-MS |
| Method Detection Limit (MDL) | 0.02 µg/L | 0.01 - 0.03 µg/L | 0.001 - 0.05 µg/L |
| Limit of Quantification (LOQ) | ~0.1 µg/L | ~0.1 µg/L | 0.003 - 0.1 µg/L |
| Linearity Range | 0.1 - 10 µg/L | 0.1 - 20 µg/L | 0.01 - 20 µg/L |
| Correlation Coefficient (r²) | >0.995 | >0.998 | >0.99 |
| Accuracy (Recovery) | 85-115% | 90-110% | 78-105% |
| Precision (RSD) | <15% | <10% | <15% |
Experimental Protocols
Detailed and standardized experimental protocols are critical for reproducible and reliable results. Below are the summarized methodologies for each of the three analytical techniques.
Liquid-Liquid Extraction Gas Chromatography with Electron Capture Detection (LLE-GC-ECD) - Based on EPA Method 551.1
This method involves the extraction of TBN from a water sample using a water-immiscible solvent, followed by analysis using a gas chromatograph equipped with an electron capture detector, which is highly sensitive to halogenated compounds.
Sample Preparation:
-
Collect a 50 mL water sample in a glass vial.
-
Add a dechlorinating agent, such as ammonium chloride, to prevent further formation or degradation of disinfection byproducts.[1]
-
Add a salting-out agent, like sodium chloride, to increase the extraction efficiency.
-
Add 3 mL of a suitable extraction solvent (e.g., methyl-tert-butyl ether - MTBE).
-
Shake the vial vigorously for a specified time (e.g., 2 minutes) to ensure thorough mixing and transfer of TBN into the organic phase.
-
Allow the phases to separate.
-
Carefully transfer the organic layer (top layer) to a clean vial for analysis.
Instrumental Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for separating halogenated compounds.
-
Injector: Splitless injection is typically used to enhance sensitivity.
-
Detector: Electron Capture Detector (ECD).
-
Carrier Gas: High-purity nitrogen or argon/methane.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.
-
Quantification: Based on the peak area of TBN in the sample compared to a calibration curve prepared from certified reference standards.
Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) - Based on EPA Method 524.2
This technique is suitable for volatile organic compounds like TBN. It involves purging the analyte from the water sample with an inert gas, concentrating it on a trap, and then thermally desorbing it into a GC-MS system for separation and detection.[2][3][4][5]
Sample Preparation & Purging:
-
A standard volume of the water sample (e.g., 5 or 25 mL) is placed in a purging vessel.
-
An inert gas (e.g., helium) is bubbled through the sample at a specified flow rate and for a set duration (e.g., 11 minutes).
-
The purged TBN is carried by the gas stream and trapped onto an adsorbent-filled trap.
Desorption and Analysis:
-
After purging, the trap is rapidly heated to desorb the trapped TBN.
-
The desorbed analytes are backflushed with the carrier gas into the GC column.
-
Gas Chromatograph (GC): A capillary column is used for separation.
-
Mass Spectrometer (MS): The MS is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Quantification: The concentration of TBN is determined by comparing its response to that of an internal standard and using a calibration curve.
Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample. The fiber is then directly introduced into the GC injector for thermal desorption and analysis.
Sample Preparation & Extraction:
-
A water sample is placed in a headspace vial.
-
The SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) is exposed to the headspace above the water sample for a defined period to allow for the adsorption of TBN.
-
Factors such as extraction time, temperature, and agitation are optimized to maximize analyte recovery.
Desorption and Analysis:
-
The SPME fiber is retracted and then inserted into the heated injection port of the GC.
-
The adsorbed TBN is thermally desorbed from the fiber onto the GC column.
-
Gas Chromatograph (GC): A capillary column separates the analytes.
-
Mass Spectrometer (MS): Provides detection and quantification, typically using SIM mode for trace-level analysis.
-
Quantification: The analyte concentration is determined from a calibration curve prepared using the same SPME procedure.
Workflow and Process Diagrams
To visually represent the analytical workflows, the following diagrams have been generated using the DOT language.
References
A Guide to the Standardized Measurement of Tribromoacetonitrile in Water
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols
The analysis of tribromoacetonitrile in water samples is typically performed using gas chromatography with an electron capture detector (GC-ECD). The following protocol is a detailed summary of the steps involved, based on established methodologies like EPA Method 551.1.[5]
1. Sample Collection and Preservation:
-
Samples should be collected in clean, amber glass vials with screw caps and PTFE-faced septa to prevent photodegradation.
-
To quench residual chlorine, a reducing agent such as ammonium chloride should be added to the sample bottles before collection.
-
Samples should be stored at 4°C and protected from light until extraction.
2. Sample Preparation (Liquid-Liquid Extraction):
-
A measured volume of the water sample (typically 30-50 mL) is brought to room temperature.
-
A salting agent, such as sodium sulfate, is added to the sample to increase the extraction efficiency of the haloacetonitriles.
-
The sample is then extracted with a small volume of a water-immiscible organic solvent, most commonly methyl-tert-butyl ether (MTBE) or pentane.
-
The extraction is performed by vigorously shaking the sample with the solvent for a specified period.
-
The organic layer is then separated from the aqueous layer. This process may be repeated to improve recovery.
-
The organic extract is dried using anhydrous sodium sulfate to remove any residual water.
-
The final extract is concentrated to a small volume (e.g., 1 mL) to increase the concentration of the analytes.
3. Instrumental Analysis (GC-ECD):
-
A small volume of the concentrated extract is injected into a gas chromatograph.
-
The GC is equipped with a capillary column suitable for separating halogenated organic compounds.
-
An electron capture detector (ECD) is used for the detection and quantification of the haloacetonitriles due to its high sensitivity to halogenated compounds.
-
The instrument is calibrated using standard solutions of this compound of known concentrations.
4. Quality Control:
-
To ensure the reliability of the results, a rigorous quality control program should be implemented. This includes:
-
Method Blanks: Analysis of analyte-free water to check for contamination.
-
Laboratory Fortified Blanks (Spikes): Analysis of analyte-free water spiked with a known concentration of TBN to assess accuracy.
-
Matrix Spikes: Spiking a real water sample with a known concentration of TBN to evaluate the effect of the sample matrix on the analytical method.
-
Duplicates: Analyzing a sample in duplicate to assess precision.
-
Surrogate Standards: Adding a non-target compound with similar chemical properties to all samples to monitor extraction efficiency.
-
Data Presentation
As no specific inter-laboratory comparison studies for this compound were identified, a data comparison table cannot be provided. However, a well-conducted single laboratory validation of the method described above would typically generate the following performance data:
| Performance Parameter | Typical Expected Value | Description |
| Method Detection Limit (MDL) | < 0.1 µg/L | The minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. |
| Practical Quantitation Limit (PQL) | ~0.5 µg/L | The lowest concentration of an analyte that can be reliably quantified with a specified level of precision and accuracy. |
| Precision (as %RSD) | < 20% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |
| Accuracy (as % Recovery) | 70-130% | The percentage of a known amount of analyte recovered from a spiked sample, indicating the trueness of the measurement. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound in water samples.
Caption: Workflow for this compound Analysis.
References
- 1. epa.gov [epa.gov]
- 2. EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection | Homeland Security Research | US EPA [19january2017snapshot.epa.gov]
- 3. epa.gov [epa.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. NEMI Method Summary - 551.1 [nemi.gov]
A Comparative Analysis of Tribromoacetonitrile Toxicity Versus Other Disinfection Byproducts
The disinfection of drinking water is a critical public health measure that has dramatically reduced waterborne diseases. However, the reaction of disinfectants like chlorine with natural organic matter in the water leads to the formation of hundreds of disinfection byproducts (DBPs). While many are harmless, some, including tribromoacetonitrile (TBAN), pose potential health risks. This guide provides a comparative analysis of the toxicity of TBAN against other major classes of DBPs, including trihalomethanes (THMs), haloacetic acids (HAAs), other haloacetonitriles (HANs), and N-nitrosamines, supported by experimental data for researchers, scientists, and drug development professionals.
Comparative Toxicity Data
As a class, nitrogenous disinfection byproducts (N-DBPs) like haloacetonitriles are often more cytotoxic and genotoxic than regulated carbon-based DBPs such as haloacetic acids and trihalomethanes.[1][2] The toxicity of these compounds is significantly influenced by the types of halogen atoms they contain, with iodinated and brominated DBPs generally exhibiting higher toxicity than their chlorinated counterparts.[3]
Table 1: Comparative Cytotoxicity of Haloacetonitriles (HANs) in Chinese Hamster Ovary (CHO) Cells
| Compound | Abbreviation | Cytotoxicity (%C1/2 in µM)¹ |
|---|---|---|
| This compound | TBAN | ≈ 2.8 [4] |
| Dibromoacetonitrile | DBAN | 2.8[1] |
| Iodoacetonitrile | IAN | ~3.0 |
| Bromoacetonitrile | BAN | ~3.0 |
| Bromochloroacetonitrile | BCAN | 13 |
| Dichloroacetonitrile | DCAN | 62 |
| Chloroacetonitrile | CAN | 110 |
| Trichloroacetonitrile | TCAN | 160 |
¹ %C1/2 represents the concentration of a substance that causes a 50% reduction in cell density after 72 hours of exposure. A lower value indicates higher cytotoxicity.
Table 2: Comparative Genotoxicity of Haloacetonitriles (HANs) in Chinese Hamster Ovary (CHO) Cells
| Compound | Abbreviation | Genotoxicity (SCGE Potency in µM)² |
|---|---|---|
| Iodoacetonitrile | IAN | 37 |
| This compound | TBAN | High (Ranked 2nd/3rd)³ |
| Bromoacetonitrile | BAN | ~100 |
| Dibromoacetonitrile | DBAN | ~100 |
| Bromochloroacetonitrile | BCAN | 280 |
| Chloroacetonitrile | CAN | 1,100 |
| Trichloroacetonitrile | TCAN | 2,100 |
| Dichloroacetonitrile | DCAN | 2,700 |
² Genotoxicity measured by the Single Cell Gel Electrophoresis (Comet) assay. Potency is the concentration that induces a specific level of DNA damage. A lower value indicates higher genotoxicity. ³ A specific SCGE value for TBAN was not available in the searched literature, but its genotoxicity is ranked as very high, just below Iodoacetonitrile and comparable to Dibromoacetonitrile.
Table 3: General Toxicity Profile of Major DBP Classes
| DBP Class | Examples | Key Toxicity Endpoints | Regulatory Status/Notes |
|---|---|---|---|
| Haloacetonitriles (HANs) | This compound , Dibromoacetonitrile, Dichloroacetonitrile | High cytotoxicity and genotoxicity, developmental toxicity. Induce oxidative stress and DNA damage. | Generally unregulated, but considered a health concern due to high toxicity. |
| Trihalomethanes (THMs) | Chloroform, Bromoform, Bromodichloromethane | Carcinogenic in animal studies (liver, kidney). Potential reproductive and developmental effects. Brominated THMs are genotoxic. | Regulated as a group (Total THMs). |
| Haloacetic Acids (HAAs) | Dichloroacetic acid (DCA), Trichloroacetic acid (TCA), Dibromoacetic acid (DBA) | Carcinogenic in animal studies (liver). Potential developmental and reproductive effects. Induce oxidative stress and DNA damage. | Five specific HAAs (HAA5) are regulated as a group. Generally less cytotoxic than HANs. |
| N-Nitrosamines | N-Nitrosodimethylamine (NDMA) | Potent animal carcinogens (liver, lung, kidney). Classified as probable human carcinogens. | Some are regulated or have health advisory levels due to high carcinogenic potential. |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of toxicity data. Below are protocols for key in vitro assays commonly used to evaluate DBP toxicity.
Chronic Cytotoxicity Assay Using Chinese Hamster Ovary (CHO) Cells
This assay measures the reduction in cell density after prolonged exposure to a test compound, indicating its effect on cell proliferation and viability.
Methodology:
-
Cell Seeding: CHO cells (e.g., line K1) are seeded into 96-well, flat-bottomed microplates at a low density to allow for several cell divisions over the exposure period.
-
Compound Exposure: Stock solutions of the DBP are prepared and serially diluted in the culture medium (e.g., F12 + 5% FBS). The cells are then exposed to this series of concentrations. Control wells containing only the medium and vehicle are included.
-
Incubation: The plates are incubated for 72 hours, a period that allows for approximately 3-4 cell divisions in control wells.
-
Cell Lysis and Staining: After incubation, the medium is removed, and the cells are lysed. A fluorescent dye that binds to DNA (e.g., CyQUANT) is added to each well.
-
Quantification: The fluorescence is measured using a microplate reader. The intensity is proportional to the number of cells in the well.
-
Data Analysis: The cell density for each concentration is compared to the untreated controls. The concentration that causes a 50% reduction in cell density (%C1/2 or LC50) is calculated to represent the cytotoxic potency.
Genotoxicity Assessment via Single Cell Gel Electrophoresis (SCGE / Comet Assay)
The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology:
-
Cell Treatment: A suspension of the target cells (e.g., CHO cells or human lymphocytes) is exposed to various concentrations of the test DBP for a short period (typically 3-6 hours).
-
Cell Embedding: After treatment, the cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to dissolve the cellular and nuclear membranes, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding: The slides are placed in an electrophoresis chamber filled with an alkaline buffer (pH > 13) to unwind the DNA, exposing single-strand breaks and alkali-labile sites.
-
Electrophoresis: A low-voltage electric field is applied. Damaged DNA (containing breaks and fragments) migrates away from the nucleoid, forming a "comet tail." Undamaged DNA remains in the "head" of the comet.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to measure the length of the comet tail and the amount of DNA in it. The extent of DNA damage is directly proportional to the amount of DNA in the tail. The concentration that induces a specific level of damage is determined to represent genotoxic potency.
Visualizing Toxicity Mechanisms and Workflows
DBP-Induced Cellular Toxicity Pathway
Disinfection byproducts can induce toxicity through several interconnected cellular pathways, primarily involving oxidative stress and damage to macromolecules.
Caption: General signaling pathway for DBP-induced cellular toxicity.
Experimental Workflow for Cytotoxicity Assay
The following diagram outlines the key steps in a typical in vitro cytotoxicity assay.
Caption: Standard workflow for an in vitro cytotoxicity assay.
Experimental Workflow for Genotoxicity (Comet) Assay
The diagram below illustrates the process of the Single Cell Gel Electrophoresis (SCGE) or Comet Assay.
Caption: Workflow for the Single Cell Gel Electrophoresis (Comet) Assay.
References
- 1. Haloacetonitriles vs. regulated haloacetic acids: are nitrogen-containing DBPs more toxic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxicity Assessment of Drinking Water Disinfection Byproducts by DNA Damage and Repair Pathway Profiling Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unmasking Haloacetonitriles: A Comparative Analysis of Disinfection Byproducts in Treated Water
A deep dive into the formation, prevalence, and analytical methodologies of haloacetonitriles (HANs) provides crucial insights for researchers and water quality professionals. This guide offers a comparative analysis of common HANs, shedding light on their characteristics and the methods used to detect them in treated water.
Haloacetonitriles are a class of nitrogenous disinfection byproducts (N-DBPs) that emerge from the reaction of disinfectants like chlorine or chloramine with natural organic matter, such as algae and amino acids, present in source water.[1][2] These compounds, including dichloroacetonitrile (DCAN), trichloroacetonitrile (TCAN), bromochloroacetonitrile (BCAN), and dibromoacetonitrile (DBAN), are of increasing concern due to their potential health effects, with studies indicating they can be more cytotoxic and genotoxic than regulated disinfection byproducts like trihalomethanes (THMs) and haloacetic acids (HAAs).[1][3]
The formation and speciation of HANs are influenced by several factors, including the type of disinfectant used, the concentration of bromide in the water, pH, and temperature.[4] For instance, dichloroacetonitrile is often the most prevalent HAN species detected in drinking water. However, in water sources with higher bromide levels, the formation of brominated HANs like bromochloroacetonitrile and dibromoacetonitrile becomes more significant.
Comparative Overview of Common Haloacetonitriles
To facilitate a clear comparison, the following table summarizes the occurrence and toxicological data for four common haloacetonitriles found in treated water.
| Haloacetonitrile (HAN) | Chemical Formula | Typical Concentration Range in Treated Water (µg/L) | Genotoxicity/Mutagenicity | Carcinogenicity |
| Dichloroacetonitrile (DCAN) | C₂HCl₂N | 0.2 - 24 | Mutagenic in bacterial assays | Not classifiable as to its carcinogenicity to humans (Group 3) |
| Trichloroacetonitrile (TCAN) | C₂Cl₃N | Not detected - 0.11 | Negative in bacterial mutagenicity tests | Not classifiable as to its carcinogenicity to humans (Group 3) |
| Bromochloroacetonitrile (BCAN) | C₂HBrClN | 0.2 - 10 | Mutagenic in bacterial assays | Not classifiable as to its carcinogenicity to humans (Group 3) |
| Dibromoacetonitrile (DBAN) | C₂HBr₂N | 0.2 - 11 | Negative in bacterial mutagenicity tests | Not classifiable as to its carcinogenicity to humans (Group 3) |
Formation Pathways of Haloacetonitriles
The formation of haloacetonitriles during water disinfection is a complex process involving the reaction of disinfectants with organic precursors. The general pathway involves the reaction of chlorine or bromine with nitrogen-containing organic compounds, such as amino acids, to form intermediate species that subsequently lead to the formation of HANs. The presence of bromide can lead to the formation of brominated and mixed bromo-chloro HANs.
Caption: Generalized formation pathway of haloacetonitriles during water disinfection.
Experimental Protocols for Haloacetonitrile Analysis
The accurate quantification of haloacetonitriles in treated water is essential for monitoring and research. The United States Environmental Protection Agency (US EPA) Method 551.1 is a widely used standard for this purpose.
EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection
This method involves the extraction of HANs from a water sample using a solvent, followed by analysis using a gas chromatograph equipped with an electron capture detector (GC-ECD).
Key Steps of EPA Method 551.1:
-
Sample Collection and Preservation: Collect water samples in amber glass vials to prevent photodegradation. A reducing agent, such as ammonium chloride or sodium thiosulfate, is added to quench any residual disinfectant. Samples are typically acidified to a pH < 4.5 to prevent hydrolysis of the HANs.
-
Liquid-Liquid Extraction: A salting agent is added to the water sample to improve extraction efficiency. The sample is then extracted with a small volume of a water-immiscible solvent, such as methyl tert-butyl ether (MTBE) or pentane. The HANs partition from the aqueous phase into the organic solvent.
-
Gas Chromatography-Electron Capture Detection (GC-ECD): A small volume of the extract is injected into a gas chromatograph. The different HANs are separated based on their boiling points and interaction with the GC column. The electron capture detector is highly sensitive to halogenated compounds, allowing for the detection of HANs at low concentrations. The method detection limits are typically less than 0.03 µg/L for DCAN, DBAN, BCAN, and TCAN.
An alternative method utilizing liquid chromatography-tandem mass spectrometry (LC/MS/MS) has also been shown to be effective for the direct measurement of some HANs without the need for extraction, offering a potentially faster analysis time.
Caption: Experimental workflow for the analysis of haloacetonitriles in water.
Comparative Toxicity and Health Considerations
The toxicological profiles of haloacetonitriles vary, with some demonstrating greater potential for adverse health effects than others. As a class, HANs are generally considered more cytotoxic and genotoxic than regulated carbon-based DBPs.
-
Mutagenicity: Dichloroacetonitrile and bromochloroacetonitrile have been shown to be direct-acting mutagens in bacterial assays. In contrast, dibromoacetonitrile and trichloroacetonitrile have tested negative in these same assays.
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified dichloroacetonitrile, dibromoacetonitrile, bromochloroacetonitrile, and trichloroacetonitrile as "not classifiable as to their carcinogenicity to humans" (Group 3). However, some studies have indicated that DBAN and BCAN can act as tumor initiators in mouse skin.
-
Developmental Toxicity: Studies in rats have suggested that dichloroacetonitrile and trichloroacetonitrile can cause fetal deformities.
The comparative toxicity highlights the importance of understanding the speciation of HANs in treated water, as the presence of more potent brominated or iodinated analogs could pose a greater health risk.
Caption: Logical relationship of comparative toxicity for common haloacetonitriles.
References
- 1. Precursors and Control of Halogenated Acetonitriles | The Water Research Foundation [waterrf.org]
- 2. researchgate.net [researchgate.net]
- 3. Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. who.int [who.int]
Navigating the Complex Matrix: A Comparative Guide to Method Validation for Simultaneous DBP Analysis
For researchers, scientists, and drug development professionals dedicated to ensuring water quality and safety, the simultaneous analysis of multiple disinfection byproducts (DBPs) presents a significant analytical challenge. This guide provides an objective comparison of prevalent analytical methods, supported by experimental data, to aid in the selection and validation of a suitable methodology for the comprehensive monitoring of these potentially harmful compounds.
Disinfection of drinking water is a critical public health measure, but it can lead to the formation of a wide array of DBPs, some of which are regulated due to their potential health risks.[1][2] The efficient and accurate monitoring of these compounds is paramount. This guide focuses on the validation of analytical methods capable of simultaneously quantifying multiple classes of DBPs, offering a comparative look at their performance.
Comparative Performance of Analytical Methods
The simultaneous analysis of various DBP classes, such as trihalomethanes (THMs), haloacetic acids (HAAs), haloacetonitriles (HANs), and inorganic oxyhalides, is achievable through several advanced analytical techniques. The choice of method often depends on the specific DBPs of interest, required sensitivity, and available instrumentation. The following tables summarize the performance of commonly employed methods based on published validation data.
Gas Chromatography (GC) Based Methods
Gas chromatography, often coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS), is a robust technique for the analysis of volatile and semi-volatile DBPs like THMs and, after derivatization, HAAs.[3][4][5]
| Method | Analyte Group | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD %) | Reference |
| LLE-GC-ECD | THM4 & IF | 0.9990–0.9998 | 0.0008–0.0050 | 0.008–0.04 | 95.4–103.3 | 2.5–9.7 | |
| LLE-GC-ECD | HAA9 & IAA | 0.9990–0.9998 | 0.0040–0.20 | 0.008–0.4 | 86.6–106.3 | 3.3–8.9 | |
| GC-MS | HAA9 | >0.99 | 0.42 (DCAA) | 1.40 (DCAA) | 69.9–107.3 | <15 (typical) | |
| Headspace GC-MS/MS | THMs & HAAs | Data not provided | Data not provided | Data not provided | Data not provided | Data not provided |
LLE: Liquid-Liquid Extraction; IF: Iodoform; IAA: Iodoacetic acid; DCAA: Dichloroacetic acid.
Liquid Chromatography (LC) and Ion Chromatography (IC) Based Methods
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is increasingly used for the analysis of polar, non-volatile, and emerging DBPs. Ion chromatography is a powerful technique for the separation and quantification of inorganic anions and some organic acids.
| Method | Analyte Group | Linearity (r) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD %) | Reference |
| Ion Chromatography | 5 DBPs (chlorite, bromate, chlorate, DCAA, TCAA) | >0.9995 | 0.43–1.53 | Data not provided | 97.6–105.6 | Data not provided | |
| Cyclic Ion Chromatography | 5 DBPs (chlorite, bromate, chlorate, DCAA, TCAA) | Data not provided | 0.18–1.91 | Data not provided | 92.3–106.4 | 0.13–1.03 (peak area) | |
| LVI-LC-ESI(-)-HRMS | 13 HAAs & Dalapon | >0.99 | Calculated from S/N | 0.03 (lowest cal.) | Matrix dependent | <15 (typical) |
DCAA: Dichloroacetic acid; TCAA: Trichloroacetic acid; LVI: Large Volume Injection.
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reliable and reproducible results. Below are summarized methodologies for the key analytical techniques discussed.
Protocol 1: Simultaneous Analysis of THMs and HAAs by GC-ECD
This method, adapted from an optimized procedure, involves liquid-liquid extraction (LLE) for both groups of compounds, with a derivatization step required for HAAs.
-
Sample Preparation (THMs):
-
To a 40 mL vial, add 25 mL of the water sample.
-
Add 4 g of anhydrous Na₂SO₄.
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Shake vigorously for 11 minutes.
-
Allow phases to separate and collect the organic layer for analysis.
-
-
Sample Preparation (HAAs):
-
To a 40 mL vial, add 25 mL of the water sample.
-
Acidify to pH < 0.5 with concentrated sulfuric acid.
-
Add 16 g of anhydrous Na₂SO₄.
-
Add 4 mL of MTBE.
-
Shake vigorously for 14 minutes.
-
Collect the organic extract.
-
Derivatization: Add 1 mL of acidic methanol (10% H₂SO₄ in methanol) to the extract.
-
Heat at 40°C for 160 minutes to convert HAAs to their methyl esters.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Collect the organic layer for analysis.
-
-
Instrumental Analysis:
-
Instrument: Gas Chromatograph with Electron Capture Detector (GC-ECD).
-
Column: DB-1MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 230°C (splitless mode).
-
Oven Program: 35°C (15 min), ramp to 145°C at 25°C/min (hold 3 min), ramp to 240°C at 35°C/min (hold 5 min).
-
Detector Temperature: 260°C.
-
Protocol 2: Simultaneous Analysis of Oxyhalides and HAAs by Ion Chromatography
This method allows for the direct injection of water samples for the analysis of several inorganic and organic DBPs.
-
Sample Preparation:
-
Samples are typically filtered through a 0.45 µm filter prior to analysis. Large volume direct injection is often employed to enhance sensitivity.
-
-
Instrumental Analysis:
-
Instrument: Ion Chromatograph with a conductivity detector.
-
Column: High-capacity anion exchange column (e.g., IonPac AS19).
-
Eluent: Potassium hydroxide (KOH) gradient. A typical gradient might start at 8 mmol/L and ramp up to 45 mmol/L to elute all compounds of interest.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Can be up to 1.0 mL for high sensitivity.
-
Detector: Suppressed conductivity detector.
-
Visualizing the Workflow
A clear understanding of the entire analytical process, from sample collection to data validation, is crucial for successful method implementation.
References
- 1. Spatial and seasonal variation in disinfection byproducts concentrations in a rural public drinking water system: A case study of Martin County, Kentucky, USA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights to estimate exposure to regulated and non-regulated disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Analytical Method for the Simultaneous Detection of Iodoform, Iodoacetic Acid, and Other Trihalomethanes and Haloacetic Acids in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of headspace GC-MS/MS method for simultaneous determination of trihalomethanes and haloacetic acids - American Chemical Society [acs.digitellinc.com]
- 5. scispace.com [scispace.com]
A Comparative Guide: GC-MS vs. LC-MS for Tribromoacetonitrile Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of disinfection byproducts (DBPs) in water is crucial for public health and environmental safety. Tribromoacetonitrile (TBAN), a nitrogenous DBP, is of particular concern due to its potential toxicity. For researchers and analytical laboratories, selecting the optimal analytical technique is a critical first step. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase, suitable for a wider range of polarities and thermal stabilities. |
| Analyte Suitability | Ideal for volatile and semi-volatile compounds like this compound.[1][2] | Better suited for polar, less volatile, and thermally labile compounds.[1] May require specific ionization techniques for less polar compounds. |
| Sample Preparation | Typically requires extraction (e.g., LLE, SPE, HS-SPME) to transfer the analyte from an aqueous matrix to an organic solvent. | Can sometimes allow for direct injection of aqueous samples, potentially simplifying sample preparation.[3] |
| Ionization | Commonly uses hard ionization techniques like Electron Ionization (EI). | Employs soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |
| Sensitivity | Can achieve very low detection limits, often in the ng/L range. | Can also offer high sensitivity, though it can be compound-dependent and susceptible to matrix effects. |
| Matrix Effects | Less prone to matrix effects compared to LC-MS with ESI. | Ion suppression or enhancement due to co-eluting matrix components can be a significant challenge, especially with ESI. |
Quantitative Performance Comparison
| Parameter | GC-MS (with HS-SPME) | LC-MS/MS (Direct Injection) |
| Limit of Detection (LOD) | 0.003 - 0.010 µg/L (for various HANs) | Expected to be in the low µg/L range, but may be higher for TBAN due to potential ionization difficulties. |
| Linearity (r²) | > 0.991 | Good linearity is generally achievable. |
| Precision (%RSD) | < 13% | Good precision is generally achievable. |
| Sample Preparation Time | Moderate (involves extraction and/or pre-concentration) | Minimal (direct injection) |
| Applicability to TBAN | Well-established and suitable. | Potentially suitable, but ionization efficiency may be a limiting factor. |
Experimental Protocols
GC-MS with Headspace-Solid Phase Microextraction (HS-SPME)
This protocol is adapted from a validated method for the simultaneous determination of 20 disinfection by-products in water.
1. Sample Preparation (HS-SPME):
-
Place a 10 mL water sample into a 20 mL headspace vial.
-
Add an appropriate internal standard.
-
The vial is then heated and a solid-phase microextraction fiber is exposed to the headspace above the sample to adsorb the volatile analytes.
-
The fiber is withdrawn and introduced into the GC injector.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Column: HP-5ms capillary column (30m × 0.25 mm ID × 0.25 µm) or equivalent.
-
Injector: Split/splitless injector. The fiber is desorbed in the injector port.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimized for the separation of target analytes.
-
Mass Spectrometer: Agilent 7000 MS Triple Quad or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
LC-MS/MS (Direct Aqueous Injection)
This protocol is based on a method for the analysis of other haloacetonitriles and is a potential starting point for this compound analysis.
1. Sample Preparation:
-
For clean water matrices like tap water, direct injection may be possible.
-
Samples can be filtered through a 0.22 µm filter to remove particulate matter.
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu LCMS-8060 triple quadrupole LC/MS/MS or equivalent.
-
Column: A phenyl-based column such as Inertsil™ Ph-3 HP (150 mm × 2.1 mm, 3 μm) is suitable for separating haloacetonitriles.
-
Mobile Phase: A gradient of water and methanol is typically used.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for less polar compounds like haloacetonitriles compared to ESI.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Visualization of Analytical Workflows
GC-MS analytical workflow for this compound.
LC-MS analytical workflow for this compound.
Logical Comparison
Decision guide for selecting an analytical method.
Conclusion
For the routine analysis of this compound, GC-MS is the more established and robust technique . Its suitability for volatile compounds and the availability of validated methods with high sensitivity make it a reliable choice. The primary drawback is the necessity of a sample preparation step to extract the analyte from the aqueous matrix.
LC-MS/MS presents a potentially faster alternative due to the possibility of direct aqueous injection, which would significantly reduce sample preparation time. However, the key challenge for this compound lies in its ionization efficiency. While APCI is a promising ionization technique, its effectiveness for this compound needs to be thoroughly evaluated. Researchers considering LC-MS/MS should perform careful method development and validation to ensure adequate sensitivity and to mitigate potential matrix effects.
Ultimately, the choice between GC-MS and LC-MS will depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and the complexity of the sample matrix. For regulatory and compliance purposes, a validated GC-MS method is currently the more conservative and proven approach. For research and high-throughput screening, the development of a validated LC-MS/MS method could offer significant advantages in terms of speed and simplicity.
References
Performance evaluation of different chromatographic columns for haloacetonitriles
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of haloacetonitriles (HANs), a class of potentially carcinogenic disinfection byproducts found in drinking water, is of paramount importance for public health and environmental monitoring. The choice of chromatographic column is a critical factor that significantly influences the sensitivity, resolution, and overall performance of the analytical method. This guide provides an objective comparison of different chromatographic columns for the analysis of HANs, supported by experimental data from various studies.
Gas Chromatography (GC) Column Performance
Gas chromatography, often coupled with mass spectrometry (GC-MS), is a widely used technique for the analysis of volatile and semi-volatile HANs. The selection of the GC column's stationary phase is crucial for achieving optimal separation of these compounds.
A study comparing various chromatographic columns for the simultaneous determination of six haloacetonitriles in drinking water found that the Rxi-624Sil MS column provided the best performance in terms of peak shape.[1] Other columns evaluated included VF-5, DB-VRX, and HP-INNOWAX.[1] The analysis was performed using a purge and trap system for sample introduction, followed by GC-triple quadrupole mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode.[1]
Another common approach involves headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by GC-MS. One study optimized this method and reported good sensitivity with limits of detection ranging from 0.010 to 0.320 µg/L for typical nitrogenous disinfection byproducts, including HANs.[2]
The following table summarizes the performance data for different GC columns used in the analysis of haloacetonitriles based on published methods.
| Column | Stationary Phase | Dimensions | Analytes | Sample Preparation | Detector | Performance Highlights |
| Rxi-624Sil MS [1] | Silphenylene phase equivalent to 6% cyanopropylphenyl / 94% dimethyl polysiloxane | 60 m x 0.25 mm x 1.40 µm | 6 HANs | Purge and Trap | Triple Quadrupole MS | Good peak shape, LODs: 0.8-120.0 ng/L, LOQs: 1.5-300.0 ng/L |
| Rtx-5 | 5% Diphenyl / 95% Dimethyl polysiloxane | Not Specified | Chlorinated Disinfection Byproducts including HANs | Not Specified | Not Specified | Mentioned for US EPA Method 551.1 |
| Rtx-200 | Trifluoropropylmethyl polysiloxane | Not Specified | Chlorinated Disinfection Byproducts including HANs | Not Specified | Not Specified | Mentioned for US EPA Method 551.1 |
| Not Specified | Not Specified | Not Specified | HANs, Trichloronitromethane, Trihalomethanes | Headspace SPME | MS | LODs: 0.010–0.320 µg/L |
Liquid Chromatography (LC) Column Performance
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers an alternative approach for the direct analysis of HANs in water samples, often with minimal sample preparation.
One application note describes the use of a phenyl column for the separation of three haloacetonitrile components. This method allows for direct measurement without the need for solvent extraction. Another study on the analysis of haloacetic acids, which are related disinfection byproducts, utilized a C18 column for fast separation.
The table below outlines the performance of LC columns used for haloacetonitrile analysis.
| Column | Stationary Phase | Dimensions | Analytes | Sample Preparation | Detector | Performance Highlights |
| Inertsil™ Ph-3 HP | Phenyl | 150 mm × 2.1 mm, 3 μm | Dichloroacetonitrile, Bromochloroacetonitrile, Dibromoacetonitrile | Direct Injection | Triple Quadrupole LC/MS/MS | Good linearity, analysis time of 13 minutes |
| InfinityLab Poroshell 120 HPH-C18 | C18 | Not Specified | Haloacetic Acids (related compounds) | Direct Injection | Triple Quadrupole LC/MS | Fast separation in less than 8.0 minutes |
Experimental Workflows
The selection of a chromatographic column is an integral part of the overall analytical workflow. The following diagrams illustrate typical experimental workflows for the analysis of haloacetonitriles using GC and LC techniques.
Figure 1. A typical experimental workflow for the analysis of haloacetonitriles using Gas Chromatography.
Figure 2. A typical experimental workflow for the analysis of haloacetonitriles using Liquid Chromatography.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of the experimental protocols from the cited studies.
GC-MS/MS with Purge and Trap
-
Sample Preparation: 25 mL of the water sample was purged at 35 °C for 11 minutes using a 10# trap, followed by desorption at 190 °C for 1 minute.
-
Chromatography:
-
Column: Rxi-624Sil MS (60 m × 0.25 mm × 1.40 μm)
-
Injector: Split injection with a split ratio of 1:10.
-
Carrier Gas: Helium at a linear velocity of 30 cm/s.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
-
Quantitation: External standard method.
LC-MS/MS with Direct Injection
-
Sample Preparation: Direct injection of the tap water sample.
-
Chromatography:
-
Column: Inertsil™ Ph-3 HP (150 mm × 2.1 mm, 3 μm)
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: 10% B (0 min) -> 75% B (8 min) -> 100% B (8.01 - 10 min) -> 10% B (10.01 - 13 min)
-
Flow Rate: 0.30 mL/min
-
Column Temperature: Not specified.
-
-
Mass Spectrometry:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI)
-
-
Quantitation: Not specified.
Conclusion
The choice between GC and LC methods, and the specific column within each technique, will depend on the specific haloacetonitriles of interest, the required sensitivity, available instrumentation, and desired sample throughput. For broad-spectrum analysis of volatile HANs, GC columns with a mid-polarity stationary phase, such as the Rxi-624Sil MS, have demonstrated excellent performance. For targeted, high-throughput analysis of specific HANs with minimal sample preparation, LC-MS/MS with a phenyl or C18 column is a viable and efficient alternative. Researchers should carefully consider the performance data and experimental conditions presented in this guide to select the most appropriate chromatographic column for their specific analytical needs.
References
Safety Operating Guide
Proper Disposal of Tribromoacetonitrile: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of tribromoacetonitrile. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, in alignment with regulatory best practices.
Immediate Safety and Handling Precautions
This compound, as a nitrile-containing compound, is considered hazardous and toxic. The nitrile group (-C≡N) can pose significant health risks, including the potential for delayed cyanide formation in the body.[1] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles and a face shield
-
A laboratory coat[2]
Ventilation: All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.[3]
Incompatible Materials: Keep this compound waste strictly segregated from acids. Contact with acids can lead to the release of highly toxic hydrogen cyanide gas.[4] It is also incompatible with strong oxidizing agents, strong bases, and reducing agents.[5]
Waste Collection and Storage
Proper collection and storage of this compound waste are critical to maintaining a safe laboratory environment.
Waste Containers:
-
Use a dedicated, clearly labeled hazardous waste container for all this compound waste.
-
The container must be made of a material compatible with this compound. Glass or metal containers are recommended; avoid using plastic.
-
Ensure the container is in good condition and can be securely sealed to prevent leaks or spills.
Labeling: The waste container must be labeled with the words "Hazardous Waste" and "this compound Waste." The label should also include the appropriate hazard warnings, such as "Toxic" and "Flammable" (if applicable, based on the solvent used).
Storage:
-
Store the sealed waste container in a designated, cool, and dry satellite accumulation area near the point of generation.
-
The storage area should be well-ventilated and away from sources of ignition and incompatible substances.
-
Secondary containment is recommended to mitigate the impact of potential leaks.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Minor Spills:
-
Alert personnel in the immediate area.
-
If safe to do so, eliminate all sources of ignition.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial spill absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or Environmental Health and Safety (EHS) department.
Disposal Protocol
Direct treatment or neutralization of this compound waste in a standard laboratory setting is not recommended due to its hazardous nature. The safest and most compliant method of disposal is through a licensed hazardous waste disposal service.
Step-by-Step Disposal Procedure:
-
Ensure all this compound waste is collected in a properly labeled and sealed container as described in Section 2.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional and regulatory procedures for the transfer of hazardous waste to the disposal service. This typically involves completing a hazardous waste manifest.
The management of hazardous waste is governed by federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. These regulations provide a "cradle-to-grave" framework for the handling of hazardous materials, ensuring they are managed in a way that protects human health and the environment.
Quantitative Data Summary
| Generator Category | Monthly Hazardous Waste Generation | Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 1 kg of acutely hazardous waste and ≤ 100 kg of non-acutely hazardous waste | No time limit, but quantity limits apply |
| Small Quantity Generator (SQG) | > 100 kg but < 1,000 kg of non-acutely hazardous waste | Up to 180 days (or 270 days if waste must be transported over 200 miles) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg of non-acutely hazardous waste or > 1 kg of acutely hazardous waste | Up to 90 days |
Note: This table is a summary of federal guidelines. State regulations may be more stringent.
Diagram of this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper management of this compound waste from generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
